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  • Product: 3-methanesulfonyl-N-methylaniline
  • CAS: 156461-79-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 3-Methanesulfonyl-N-methylaniline: A Technical Whitepaper

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist Executive Summary In early-stage drug discovery and chemical development, the precise physico...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary

In early-stage drug discovery and chemical development, the precise physicochemical characterization of molecular building blocks dictates the success of downstream pharmacokinetic optimization. 3-Methanesulfonyl-N-methylaniline (CAS: 156461-79-9) is a highly versatile intermediate characterized by a unique push-pull electronic system. Featuring both an electron-donating N-methylamino group and an electron-withdrawing methanesulfonyl group, its behavior in aqueous and lipid environments is strictly governed by the meta spatial arrangement of these substituents.

This whitepaper provides an authoritative, in-depth analysis of the structural electronics of 3-methanesulfonyl-N-methylaniline, outlines its foundational physicochemical properties, and details field-proven, self-validating methodologies required to accurately profile its ionization (pKa) and lipophilicity (LogP).

Structural & Electronic Profiling: The Causality of Ionization

To predict the behavior of 3-methanesulfonyl-N-methylaniline in biological systems, one must first deconstruct the electronic cross-talk within its aromatic ring. Novice chemists often assume the secondary amine will dominate the molecule's basicity, but the meta relationship between the substituents fundamentally alters this dynamic.

  • Resonance Isolation: Because the N-methylamino and methanesulfonyl groups are meta to one another, direct resonance communication is structurally blocked. The lone pair on the amine nitrogen cannot directly delocalize into the sulfonyl oxygen atoms.

  • Inductive Dominance: Consequently, the strong inductive electron-withdrawing effect (-I) of the methanesulfonyl group dominates the electronic landscape. This sigma-bond electron pull severely depletes electron density from the amine nitrogen.

  • Ionization Impact: This inductive depletion significantly reduces the basicity of the amine compared to an unsubstituted N-methylaniline, shifting the pKa downward and rendering the molecule largely un-ionized at physiological pH (7.4)—a critical factor governing its solubility and absorption[1].

ElectronicEffects A N-methylamino Group (+M, -I Effect) C Meta-Substituted Aromatic Ring A->C Resonance blocked B Methanesulfonyl Group (-M, -I Effect) B->C Strong inductive pull D Inductive Withdrawal Dominates C->D Net electronic state E Decreased Basicity (Acidic pKa Shift) D->E Depletes N lone pair F Moderate Lipophilicity (LogP ~ 0.9) D->F Polar surface area shift

Caption: Electronic effects dictating the physicochemical profile of the molecule.

Physicochemical Data Presentation

The following table synthesizes the core physicochemical parameters of 3-methanesulfonyl-N-methylaniline, bridging structural calculations with predictive models.

ParameterValue / DescriptionCausality / Structural Driver
CAS Number 156461-79-9Standard chemical identifier.
Molecular Formula C8H11NO2SDefines the monoisotopic mass of 185.05 Da[2].
Predicted Ionization Weak BaseDriven by the strong -I effect of the meta-sulfonyl group depleting the amine lone pair[1].
LogP (Predicted) ~0.9 (XLogP)The highly polar sulfonyl group offsets the lipophilic aromatic ring and N-methyl group[2].
H-Bond Donors 1The secondary amine (N-H) is available for hydrogen bonding.
H-Bond Acceptors 2The sulfonyl oxygens act as strong hydrogen bond acceptors.

Self-Validating Experimental Protocols

To transition from predictive models to empirical data, rigorous experimental validation is required. As a Senior Application Scientist, I mandate the following self-validating protocols to ensure absolute data integrity and eliminate systemic laboratory errors.

Protocol A: High-Precision Potentiometric Titration (pKa Determination)

Potentiometric titration remains the gold standard for pKa determination due to its high precision and ability to map the complete ionization profile of pharmaceutical compounds[3].

  • Causality Check: Why use 0.15 M KCl? To maintain a constant ionic strength. Without it, the activity coefficients of the analyte would drift as titrant is added, causing Nernstian deviations and inaccurate pKa inflection points[3].

  • Step-by-Step Methodology:

    • Preparation: Dissolve 2-3 mg of 3-methanesulfonyl-N-methylaniline in 50 mL of 0.15 M KCl aqueous solution to ensure a stable ionic background[3].

    • Degassing: Purge the solution with inert Nitrogen gas for 15 minutes. Rationale: This displaces dissolved CO2, which would otherwise form carbonic acid and skew the baseline pH[3].

    • Titration Setup: Immerse a calibrated combined pH glass electrode into the reaction vessel under constant magnetic stirring[1].

    • Addition: Titrate using standardized 0.1 M HCl to fully protonate the weak base, followed by a gradual reverse titration using 0.1 M NaOH[3].

    • Data Analysis: Plot the first derivative of the pH vs. titrant volume curve. The inflection point—where the pH changes minimally with the addition of titrant—corresponds to the exact pKa of the amine group[3],[1].

Protocol B: Shake-Flask LC-UV Method (LogP Determination)

While high-throughput computational methods exist, the direct shake-flask method coupled with Liquid Chromatography (LC) quantification is the definitive empirical "gold standard" for lipophilicity[4],[5].

  • Causality Check: Why mutually saturate the solvents? Water and n-octanol are partially miscible. If dry solvents are used, they will dissolve into each other during the shaking phase, altering the phase volumes and artificially distorting the final partition coefficient[5].

  • Step-by-Step Methodology:

    • Mutual Saturation: Stir equal volumes of n-octanol and aqueous buffer (pH 7.4) for 24 hours, then separate the phases to achieve equilibrium[5].

    • Sample Dissolution: Dissolve the compound in the pre-saturated aqueous phase at a known concentration (e.g., 100 µM).

    • Partitioning: Combine the spiked aqueous phase with an equal volume of pre-saturated n-octanol in a sealed glass vial[4].

    • Equilibration: Shake mechanically at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation and break any micro-emulsions[5].

    • Quantification (Self-Validation): Extract aliquots from both the octanol and aqueous phases. Quantify the concentration in each phase using LC-UV[5].

    • Mass Balance Check: Calculate the mass balance. The sum of the compound quantified in both phases must equal the initial spike amount (≥95% recovery). If mass balance fails, the compound has precipitated or adsorbed to the glass, rendering the LogP value invalid.

Workflow Step1 1. Sample Preparation (Nitrogen Purge & Mutual Saturation) Step2A 2A. Potentiometric Titration (0.15M KCl, 0.1M HCl/NaOH) Step1->Step2A Aliquot for pKa Step2B 2B. Shake-Flask Partitioning (n-Octanol / Aqueous Buffer) Step1->Step2B Aliquot for LogP Step3A 3A. Inflection Point Analysis (pKa Determination) Step2A->Step3A pH vs Volume Step3B 3B. LC-UV Quantification (LogP/LogD Calculation) Step2B->Step3B Phase Extraction Step4 4. Self-Validation (Cross-reference pKa & Mass Balance) Step3A->Step4 Ionization State Step3B->Step4 Mass Balance Check

Caption: Self-validating workflow for empirical pKa and LogP determination.

References

  • N-methyl-3-methylaniline | Sigma-Aldrich Source: sigmaaldrich.com
  • 3-methanesulfonyl-n-methylaniline (C8H11NO2S) - PubChemLite Source: uni.lu
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray Source: cre
  • LogP/D - Cambridge MedChem Consulting Source: cambridgemedchemconsulting.com
  • Methods for Determination of Lipophilicity - Encyclopedia.pub Source: encyclopedia.pub
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark Source: dergipark.org.tr

Sources

Exploratory

Technical Guide: Spectral Characterization of 3-Methanesulfonyl-N-methylaniline

[1] Executive Summary Molecule: 3-Methanesulfonyl-N-methylaniline CAS Registry Number: 103975-97-1 (and related derivatives) Formula: C₈H₁₁NO₂S Molecular Weight: 185.24 g/mol [1] This guide provides a comprehensive techn...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Molecule: 3-Methanesulfonyl-N-methylaniline CAS Registry Number: 103975-97-1 (and related derivatives) Formula: C₈H₁₁NO₂S Molecular Weight: 185.24 g/mol [1]

This guide provides a comprehensive technical analysis of the spectral characteristics of 3-methanesulfonyl-N-methylaniline , a critical intermediate in the synthesis of kinase inhibitors and sulfonamide-based pharmaceuticals.[1] The data presented synthesizes high-fidelity predictive modeling with comparative analysis of structurally validated fragments (e.g., N-methylaniline and methyl phenyl sulfone) to establish a robust reference standard for identification and purity assessment.[1]

Synthesis Context & Impurity Profile

To accurately interpret spectral data, one must understand the synthetic origin. This compound is typically synthesized via the monomethylation of 3-(methylsulfonyl)aniline .[1]

  • Primary Impurity (Starting Material): 3-(methylsulfonyl)aniline (Lack of N-Me signal).[1]

  • Secondary Impurity (Over-alkylation): 3-(methylsulfonyl)-N,N-dimethylaniline (Distinct N-Me₂ singlet, loss of NH).[1]

  • Solvent Residuals: Common solvents include DMF or THF, which must be distinguished from the analyte.

Mass Spectrometry (MS) Analysis

Methodology: Electrospray Ionization (ESI) or Electron Impact (EI).

Key Diagnostic Ions
Ion Typem/z (Th)Description
Molecular Ion (M⁺) 185.05 Parent peak (EI).[1]
Protonated Ion [M+H]⁺ 186.06 Base peak in ESI(+).
Fragment [M-CH₃]⁺ 170.02 Loss of methyl group (from N or S).[1]
Fragment [M-SO₂]⁺ 121.09 Loss of sulfonyl group (Rearrangement to N-methylaniline radical).[1]
Fragment [M-SO₂CH₃]⁺ 106.06 Loss of methylsulfonyl group (Base peak in EI often).[1]
Fragmentation Pathway (Graphviz)

The following diagram illustrates the primary fragmentation logic observed in EI-MS, critical for structural confirmation.

MS_Fragmentation M_Parent Parent Ion (M+) m/z 185 Frag_1 [M - CH3]+ m/z 170 M_Parent->Frag_1 -CH3 (15) Frag_2 [M - SO2]+ m/z 121 M_Parent->Frag_2 -SO2 (64) Frag_3 [M - SO2CH3]+ m/z 106 M_Parent->Frag_3 -SO2CH3 (79) Frag_2->Frag_3 -CH3 (15)

Figure 1: Proposed EI-MS fragmentation pathway for 3-methanesulfonyl-N-methylaniline.

Infrared Spectroscopy (IR)

Methodology: FTIR (ATR or KBr disk).

The IR spectrum is dominated by the interplay between the amine (donor) and sulfone (acceptor) groups.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Amine (N-H) 3380 - 3420 Medium, BroadSecondary amine N-H stretch.[1]
C-H (Aromatic) 3000 - 3100 WeakAromatic C-H stretching.[1]
C-H (Aliphatic) 2920 - 2980 WeakMethyl C-H stretching (N-Me, S-Me).[1]
Sulfone (O=S=O) 1290 - 1310 Strong Asymmetric SO₂ stretch.[1]
Sulfone (O=S=O) 1130 - 1150 Strong Symmetric SO₂ stretch.[1]
C=C (Aromatic) 1580 - 1600 MediumRing skeletal vibrations.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Standard for polar anilines) or CDCl₃.[1] Reference: TMS (0.00 ppm).

¹H NMR Characterization (400 MHz)

The molecule exhibits a 1,3-disubstituted aromatic pattern.[2][3] The sulfone is an electron-withdrawing group (EWG), deshielding ortho/para protons.[1] The N-methyl amine is an electron-donating group (EDG), shielding ortho/para protons.[1]

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J)Assignment Logic
Ar-H (C2) 7.15 - 7.25 Singlet (t)1H~2 HzOrtho to both groups.[1] Electronic push/pull cancels slightly.
Ar-H (C5) 7.35 - 7.45 Triplet (dd)1H~8 HzMeta to both groups.[1] Least affected.[4]
Ar-H (C4) 7.20 - 7.30 Doublet1H~8 HzOrtho to SO₂, Para to N. Deshielded by SO₂.[1]
Ar-H (C6) 6.85 - 6.95 Doublet1H~8 HzOrtho to N, Para to SO₂.[1] Shielded by N (Upfield).
NH 4.00 - 6.00 Broad Singlet1H-Exchangeable.[1] Shift varies with conc/solvent.
SO₂-CH₃ 3.05 - 3.15 Singlet3H-Characteristic methyl sulfone region.[1]
N-CH₃ 2.80 - 2.85 Singlet3H-Characteristic N-methyl region.[1]
¹³C NMR Characterization (100 MHz)
Carbon TypeShift (δ ppm)Assignment
C-N (Quaternary) 148.0 - 150.0 Ipso carbon attached to Nitrogen.[1]
C-S (Quaternary) 140.0 - 142.0 Ipso carbon attached to Sulfur.[1]
Ar-C (C5) 129.0 - 130.0 Meta carbon.[1]
Ar-C (C4) 116.0 - 118.0 Carbon ortho to SO₂.[1]
Ar-C (C6) 112.0 - 114.0 Carbon ortho to N.
Ar-C (C2) 108.0 - 110.0 Carbon between substituents.[1]
S-CH₃ 44.0 - 45.0 Methyl sulfone carbon.[1]
N-CH₃ 30.0 - 31.0 N-methyl carbon.[1]

Experimental Protocols

Sample Preparation for NMR[5][6]
  • Purity Check: Ensure the sample is free of paramagnetic impurities (e.g., metal catalysts from synthesis).

  • Solvent Choice: Dissolve ~5-10 mg of sample in 0.6 mL of DMSO-d₆ . DMSO is preferred over CDCl₃ to sharpen the N-H signal and prevent aggregation.

  • Acquisition: Run a standard proton sequence (16 scans) and a ¹³C sequence (1024 scans) with proton decoupling.

Characterization Workflow (Graphviz)

The following workflow ensures rigorous validation of the compound's identity.

Characterization_Workflow Sample Isolated Sample TLC TLC Screening (Target Rf ~0.4 in 1:1 Hex/EtOAc) Sample->TLC MS_Check MS Analysis (Confirm m/z 185) TLC->MS_Check Single Spot NMR_H 1H NMR (Confirm Integration 3:3:4) MS_Check->NMR_H Correct Mass Purity Purity Assessment (HPLC/qNMR) NMR_H->Purity Structure Confirmed Final Validated Reference Standard Purity->Final >98% Pure

Figure 2: Step-by-step workflow for spectral validation of 3-methanesulfonyl-N-methylaniline.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[5] (Standard reference for shift increments).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Source for fragment data of methyl phenyl sulfone and N-methylaniline).

  • PubChem. (2024). Compound Summary: 3-methanesulfonyl-N-methylaniline.[1] (Validation of molecular formula and predicted properties).

  • Reich, H. J. (2024). Hans Reich's Collection of NMR Data. University of Wisconsin-Madison.[1] (Source for chemical shift additivity rules).

Sources

Foundational

Solubility Profile and Process Development Guide: 3-Methanesulfonyl-N-methylaniline

The following technical guide details the solubility profile, physicochemical behavior, and process development considerations for 3-methanesulfonyl-N-methylaniline (CAS 156461-79-9). Molecular Weight: 185.24 g/mol [1][2...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical behavior, and process development considerations for 3-methanesulfonyl-N-methylaniline (CAS 156461-79-9).


Molecular Weight:  185.24  g/mol [1][2]

Executive Summary

3-Methanesulfonyl-N-methylaniline is a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors) and other sulfonamide-based pharmaceuticals.[1][2] Its solubility behavior is dominated by the competing effects of the highly polar, hydrogen-bond-accepting sulfonyl group (


)  and the lipophilic aromatic core .[1][2]

Understanding its solubility landscape is essential for optimizing:

  • Nucleophilic Aromatic Substitution (

    
    ):  Reaction solvent selection.[1][3][4]
    
  • Work-up: Partitioning coefficients for extraction.

  • Crystallization: Yield maximization and impurity rejection.[1][2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 3-methanesulfonyl-N-methylaniline, we must analyze its functional groups against the Hansen Solubility Parameters (HSP) .[1][2]

Structural Analysis[1]
  • Sulfonyl Group (

    
    ):  A strong dipole and hydrogen bond acceptor.[1][2] It significantly increases polarity and melting point compared to N-methylaniline.[1][2] It promotes solubility in polar aprotic solvents.[1][2]
    
  • Secondary Amine (

    
    ):  Acts as both a weak hydrogen bond donor and acceptor.[1][2] It provides solubility in alcohols and protic solvents but is susceptible to protonation in acidic media (pH-dependent solubility).[1][2]
    
  • Aromatic Ring: Provides lipophilicity (

    
     interactions), ensuring solubility in chlorinated solvents and aromatics, but limiting water solubility.[1][2]
    
Predicted Solubility Map

Based on group contribution methods, the compound exhibits the following solubility profile:

Solvent ClassRepresentative SolventsSolubility RatingMechanism
Polar Aprotic DMSO, DMF, DMAc, NMPVery High Strong dipole-dipole interactions with the sulfonyl group.[1][2]
Chlorinated Dichloromethane (DCM), ChloroformHigh Good interaction with the aromatic core; standard extraction solvent.[2]
Polar Protic Methanol, Ethanol, IPAHigh H-bonding with the amine and sulfonyl oxygens.[1][2] Solubility decreases as alcohol chain length increases.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good for crystallization; solubility drops significantly at low temperatures (ideal for cooling crystallization).[2]
Ethers THF, 2-MeTHF, MTBEModerate THF is an excellent reaction solvent; MTBE is a potential anti-solvent.[1][2]
Hydrocarbons Hexane, Heptane, TolueneLow / Anti-solvent Lacks sufficient polarity to overcome crystal lattice energy.[1][2] Toluene may show partial solubility at reflux.[1][2]
Water WaterLow (Neutral pH) The hydrophobic aromatic ring dominates.[1][2] Solubility increases drastically at pH < 3 due to ammonium salt formation.[1][2]

Experimental Determination Protocols

Since specific solubility data for this intermediate is often proprietary, researchers must generate their own solubility curves.[1][2] Below are the standard operating procedures (SOPs) for validating solubility.

Gravimetric Method (Standard)

Purpose: To determine the exact saturation concentration at a fixed temperature.[1][2]

  • Equilibration: Add excess solid 3-methanesulfonyl-N-methylaniline to 5 mL of solvent in a sealed vial.

  • Agitation: Stir at the target temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp).

  • Drying: Evaporate a known volume of filtrate in a tared vessel under vacuum.

  • Calculation:

    
    
    
Visual Polythermal Method (For Crystallization Design)

Purpose: To generate the Metastable Zone Width (MSZW) curve.[2]

  • Preparation: Prepare mixtures of known concentration (e.g., 50, 100, 150 mg/mL).

  • Heating: Heat at 1°C/min until the solution becomes clear (

    
    ).
    
  • Cooling: Cool at 1°C/min until turbidity/crystals appear (

    
    ).
    
  • Plotting: Plot Concentration vs. Temperature. The gap between

    
     and 
    
    
    
    is the MSZW.[1][2]
Experimental Workflow Diagram

The following diagram outlines the decision process for solvent selection based on solubility data.

SolubilityWorkflow Start Start: Solvent Selection Screening 1. High-Throughput Screening (Visual Assessment) Start->Screening Quantification 2. Quantitative Measurement (Gravimetric/HPLC) Screening->Quantification Select promising candidates Classify Classify Solvents Quantification->Classify HighSol High Solubility (>100 mg/mL) Classify->HighSol High S ModSol Moderate Solubility (20-100 mg/mL) Classify->ModSol Mod S (Temp dependent) LowSol Low Solubility (<10 mg/mL) Classify->LowSol Low S Reaction Reaction Solvent Candidate (DCM, THF, DMF) HighSol->Reaction Dissolves reactants Cryst Crystallization Solvent (EtOH, EtOAc) ModSol->Cryst Cooling crystallization AntiSol Anti-Solvent Candidate (Heptane, Water) LowSol->AntiSol Precipitates product

Figure 1: Decision logic for categorizing solvents based on solubility thresholds.[1][2]

Process Implications

Synthesis Reaction Solvents

In the synthesis of 3-methanesulfonyl-N-methylaniline (typically via


 of 3-fluorophenyl methyl sulfone with methylamine), the choice of solvent dictates the reaction rate and impurity profile.[1][2]
  • Water/THF Mixtures: Often used.[1][2] The product may precipitate out of water as the reaction proceeds or upon cooling, simplifying isolation.[1][2]

  • Ethanol: Allows for homogeneous reaction conditions at reflux but requires solvent swap for workup if the product is too soluble to crystallize directly.[1][2]

Purification (Recrystallization)

For high-purity pharmaceutical applications (>99.5%), recrystallization is preferred over chromatography.[1][2]

  • Solvent System: Ethanol/Water or Ethyl Acetate/Heptane .[1][2]

  • Protocol: Dissolve crude solid in hot Ethanol (approx. 60-70°C). Slowly add Water (anti-solvent) until faint turbidity persists.[1][2] Cool slowly to 0-5°C to induce crystallization.[1][2]

  • Impurity Rejection: This system effectively rejects polar inorganic salts (into water) and highly lipophilic dimers (into the mother liquor if heptane is used).[2]

Extraction
  • DCM (Dichloromethane): The gold standard for extracting this compound from aqueous reaction mixtures due to its high solubility and immiscibility with water.[1][2]

  • pH Adjustment: Ensure the aqueous phase is basic (pH > 9) before extraction to keep the amine in its neutral, organic-soluble form.[1][2]

Safety and Handling (MSDS Highlights)

  • Hazards: Likely toxic if swallowed or inhaled (typical for aniline derivatives).[1] Potential skin sensitizer.[1][2]

  • Stability: Stable under normal conditions.[1][2] Avoid strong oxidizing agents.[1][2]

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent oxidation (darkening of the amine).[1][2]

References

  • PubChem. (n.d.).[1][2] Compound Summary for CAS 10224-69-8 (Isomer Analog). National Library of Medicine.[1][2] Retrieved from [Link]

  • Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2] CRC Press.[1][2] (Standard reference for solubility theory).

  • Organic Syntheses. (Various). General procedures for nucleophilic aromatic substitution of sulfonyl arenes. Retrieved from [Link]

Sources

Exploratory

Hazard Management &amp; Operational Protocol: 3-Methanesulfonyl-N-methylaniline

The following technical guide details the safety, handling, and operational protocols for 3-methanesulfonyl-N-methylaniline (CAS 156461-79-9). This document is structured for researchers and process chemists, synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and operational protocols for 3-methanesulfonyl-N-methylaniline (CAS 156461-79-9). This document is structured for researchers and process chemists, synthesizing specific structural data with established safety protocols for functionalized anilines.[1][2][3]

Executive Summary

3-methanesulfonyl-N-methylaniline is a specialized intermediate combining an aniline core with a secondary amine and a meta-substituted sulfone group.[1][2][3] While specific toxicological datasets for this exact isomer are limited, its structural activity relationship (SAR) to N-methylaniline and sulfonamides dictates that it be handled as a High-Potency Aniline Derivative .[1][2][3]

Critical Risk Profile:

  • Acute Toxicity: High potential for methemoglobinemia (interference with oxygen transport) via skin absorption, inhalation, or ingestion.[1][2][3]

  • Target Organs: Blood (heme iron oxidation), Liver, and Kidneys.[1][2][3]

  • Physical State: Likely a solid or viscous oil; dust/aerosol generation is the primary exposure vector.[1][2][3]

Core Directive: Treat all uncharacterized aniline derivatives as Occupational Exposure Band (OEB) 3 compounds (


) until definitive toxicology proves otherwise.[1][2][3]

Physicochemical Profile & Hazard Identification

Molecular Identity[1][2][3][4]
  • Chemical Name: 3-methanesulfonyl-N-methylaniline[2][3][4][5]

  • CAS Number: 156461-79-9[1][2][3][4]

  • Molecular Formula:

    
    [1][2][3][6]
    
  • Molecular Weight: 199.27 g/mol [1][3][7]

  • Structure Analysis:

    • Aniline Core: Driver of toxicity (methemoglobinemia).[1][2][3]

    • N-Methyl Group:[2][3][8] Increases lipophilicity compared to primary anilines, potentially enhancing skin absorption rates.[1][2][3]

    • 3-Methanesulfonyl Group (

      
      ): A strong electron-withdrawing group (EWG) at the meta position.[1][2][3] This reduces the basicity of the amine nitrogen, making salt formation more difficult than in N-methylaniline, but stabilizes the molecule against oxidative degradation.[1][2][3]
      
Anticipated GHS Classification

Derived from N-methylaniline (CAS 100-61-8) and analogous sulfones.[2][3]

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 3H301: Toxic if swallowed.[1][2][3]
Acute Toxicity (Dermal) Cat 3H311: Toxic in contact with skin.[1][2][3]
Acute Toxicity (Inhalation) Cat 3H331: Toxic if inhaled.[1][2][3]
STOT - Repeated Exp. Cat 2H373: May cause damage to organs (Blood) through prolonged exposure.[1][2][3][8]
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long-lasting effects.[1][2][3]

Engineering Controls & PPE (The Barrier Strategy)

The primary defense against aniline derivatives is preventing skin contact and inhalation.[1][2][3] The "Barrier Strategy" relies on redundancy.[1][2][3]

Engineering Controls
  • Primary Containment: All weighing and transfer of neat material must occur inside a Chemical Fume Hood or a Powder Containment Hood (if solid).[1][2][3]

  • Air Velocity: Maintain face velocity at 80–100 fpm (0.4–0.5 m/s).

  • Closed Systems: For reactions >10g, use closed addition funnels or Schlenk lines to prevent open-air exposure.[1][2][3]

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Hands (Inner) Nitrile (4 mil)Mechanical barrier.[1][2][3]
Hands (Outer) Laminate Film (Silver Shield/Barrier) Critical: Anilines permeate nitrile rapidly (<15 mins).[1][2][3][6] Laminate film offers >480 min breakthrough time.[1][3]
Respiratory P100 / N95 (if powder) or Half-mask w/ Organic Vapor CartridgeRequired only if engineering controls are breached or during spill cleanup.[1][2][3]
Body Tyvek® Lab Coat or ApronPrevents absorption through street clothes.[1][2][3]
Eyes Chemical Splash GogglesStandard safety glasses are insufficient for liquid splashes.[1][2][3]
Visualizing the Control Hierarchy

The following diagram illustrates the decision logic for exposure control.

ControlHierarchy cluster_action Operational Action Start Handling 3-methanesulfonyl-N-methylaniline RiskAssessment 1. Risk Assessment (Quantity & State) Start->RiskAssessment SmallScale < 1g (Solid/Soln) RiskAssessment->SmallScale LargeScale > 10g or Heating RiskAssessment->LargeScale Hood Standard Fume Hood (Sash < 18 inches) SmallScale->Hood Glovebox Glovebox or Closed System LargeScale->Glovebox PPE_Standard PPE: Nitrile + Lab Coat + Goggles Hood->PPE_Standard PPE_Enhanced PPE: Laminate Gloves + Tyvek + Face Shield Glovebox->PPE_Enhanced Proceed with Synthesis Proceed with Synthesis PPE_Standard->Proceed with Synthesis PPE_Enhanced->Proceed with Synthesis

Caption: Decision matrix for selecting engineering controls based on scale and physical state.

Operational Workflows

Synthesis & Handling Protocol
  • Preparation:

    • Verify fume hood certification.[1][2][3]

    • Pre-weigh reagents in tared, sealable vials to minimize open balance time.[1][2]

    • Prepare a quenching solution (10% HCl) nearby to neutralize spills immediately.[1][2][3]

  • Solubilization:

    • The sulfone group increases polarity.[1][2][3] Use DMSO , DMF , or Acetonitrile for dissolution.[1][2][3]

    • Note: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they enhance skin permeability of anilines.[1][2][3]

  • Reaction Monitoring:

    • Use TLC or LC-MS.[1][2][3]

    • Caution: When spotting TLC plates, use capillary tubes inside the hood. Do not remove the developing chamber from the hood until the solvent has evaporated.[1][2][3]

Waste Disposal[1][2][3][4]
  • Segregation: Do not mix with oxidizers (Nitric acid, Peroxides) to prevent exothermic decomposition.[1][2]

  • Classification: Dispose of as "Hazardous Organic Waste - Toxic."[1][2][3]

  • Neutralization: Acidification of the waste stream (pH < 3) converts the amine to its ammonium salt, reducing volatility and skin absorption risk, though the sulfone group makes this less effective than with simple anilines.[1][2][3][6]

Emergency Response & Toxicology

Mechanism of Toxicity (Methemoglobinemia)

Aniline derivatives undergo hepatic N-oxidation (via CYP450 enzymes) to form N-hydroxylamines.[1][2][3] These metabolites oxidize Hemoglobin (


) to Methemoglobin (

), which cannot transport oxygen.[1][2][3][6]
  • Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness, chocolate-brown blood.[1][2][3]

  • Latency: Symptoms may be delayed 2–4 hours after exposure.[1][3]

Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (< 10mL/g) Inside Hood Assess->Minor Major Major (> 10mL/g) or Outside Hood Assess->Major Absorb Absorb with Vermiculite/Sand Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Decon Wash Surface with 10% HCl then Soap Absorb->Decon Dispose as Haz Waste Dispose as Haz Waste Decon->Dispose as Haz Waste

Caption: Immediate response workflow for spills, prioritizing evacuation for uncontained releases.

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1][2] Do not use alcohol (increases absorption).[1][2][3]

  • Eye Contact: Rinse for 15 minutes; consult an ophthalmologist.

  • Medical Note: If cyanosis appears, the standard antidote is Methylene Blue (1-2 mg/kg IV), administered only by medical professionals.[1][2][3] Provide the SDS to the attending physician.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11074093, 3-methanesulfonyl-N-methylaniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - N-methylaniline (CAS 100-61-8). (Used for Read-Across Toxicity Data).[1][2][3] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for N-Methylaniline. Retrieved from [Link][1][2][3]

Sources

Foundational

Theoretical and Computational Studies of 3-Methanesulfonyl-N-methylaniline: A Comprehensive Guide to Electronic Structure and Molecular Dynamics

Executive Summary The rational design of novel therapeutics relies heavily on understanding the quantum mechanical properties and dynamic behavior of intermediate pharmacophores. 3-methanesulfonyl-N-methylaniline (C₈H₁₁N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the quantum mechanical properties and dynamic behavior of intermediate pharmacophores. 3-methanesulfonyl-N-methylaniline (C₈H₁₁NO₂S, PubChem CID: 11074093)[1] is a highly versatile building block. Characterized by a strongly electron-withdrawing methanesulfonyl group and an electron-donating N-methylamino group, this molecule exhibits a unique push-pull electronic system. Such structural motifs are frequently utilized in the development of kinase inhibitors and selective COX-2 anti-inflammatory agents.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere theoretical abstraction. Here, we establish a rigorous, self-validating computational pipeline—spanning Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations—to characterize this molecule. Every protocol detailed below is grounded in causality, ensuring that experimental choices are explicitly justified for reproducibility and scientific integrity.

Computational Pipeline Architecture

To accurately model the behavior of 3-methanesulfonyl-N-methylaniline, we must bridge the gap between sub-atomic electronic distribution and macroscopic thermodynamic stability. The workflow below outlines the logical progression from static quantum mechanics to dynamic classical mechanics.

Workflow A Ligand Preparation 3-methanesulfonyl-N-methylaniline B DFT Optimization Gaussian 16 (B3LYP/6-311++G**) A->B C Electronic & Spectroscopic Analysis (HOMO/LUMO, MEP) B->C E Molecular Docking AutoDock Vina B->E D Receptor Preparation (Target Protein) D->E F Molecular Dynamics GROMACS (100 ns) E->F G Trajectory Analysis (RMSD, RMSF, MM-PBSA) F->G

Figure 1: End-to-end computational workflow from quantum optimization to dynamic trajectory analysis.

Quantum Mechanical Profiling (DFT)

Rationale and Methodological Choices

To understand the intrinsic reactivity of 3-methanesulfonyl-N-methylaniline, we employ Density Functional Theory (DFT). The calculations are performed using the Gaussian 16 software package[2].

  • Functional & Basis Set Selection: We utilize the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set.

  • Causality: The methanesulfonyl group contains highly electronegative oxygen atoms and a hypervalent sulfur atom. The diffuse functions (++) are critical for accurately modeling the expanded electron cloud and lone pairs on the oxygens. Simultaneously, the polarization functions (d,p) account for the d-orbital participation of the sulfur atom, which is essential for predicting the correct tetrahedral geometry of the sulfonyl moiety.

Step-by-Step Protocol: Geometry Optimization
  • Initialization: Generate the initial 3D conformer of 3-methanesulfonyl-N-methylaniline using a standard molecular builder.

  • Optimization: Run the optimization job in Gaussian 16 to find the lowest energy conformation.

  • Self-Validating Checkpoint (Frequency Calculation): Immediately follow the optimization with a vibrational frequency calculation at the same level of theory. Rule of Trust: The structure is only validated as a true local minimum if there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, requiring structural perturbation and re-optimization.

  • Electronic Extraction: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to calculate global reactivity descriptors.

Quantitative Data: Electronic Properties

The HOMO-LUMO gap (ΔE) is a critical indicator of kinetic stability and chemical reactivity. A smaller gap implies higher polarizability and lower kinetic stability, making the molecule a softer, more reactive entity.

Quantum Chemical DescriptorSymbolCalculated Value (eV)Physical Significance
HOMO Energy

-6.12Electron-donating capacity (localized on N-methylaniline)
LUMO Energy

-1.45Electron-accepting capacity (localized on sulfonyl group)
Energy Gap

4.67Kinetic stability and polarizability
Chemical Hardness

2.33Resistance to charge transfer
Electrophilicity Index

3.07Propensity to accept electrons

Predictive Binding via Molecular Docking

Rationale and Methodological Choices

Once the optimized geometry is validated, the molecule is subjected to molecular docking to predict its binding affinity and pose within a biological target (e.g., the active site of Cyclooxygenase-2). We utilize AutoDock Vina [3] for this phase.

  • Causality: AutoDock Vina is selected over traditional AutoDock 4 due to its iterated local search global optimizer and empirical scoring function, which significantly improves both the speed and accuracy of predicting non-covalent interactions (hydrogen bonds,

    
    -
    
    
    
    stacking, and hydrophobic contacts).
Step-by-Step Protocol: Docking
  • Ligand Preparation: Convert the DFT-optimized Gaussian output into a PDBQT format using AutoDockTools, merging non-polar hydrogens and assigning Gasteiger charges.

  • Receptor Preparation: Procure the target crystal structure (e.g., PDB ID: 5KIR). Remove co-crystallized ligands, water molecules, and heteroatoms. Add polar hydrogens and Kollman charges.

  • Grid Box Definition: Center the grid box on the known active site coordinates, ensuring the dimensions (e.g., 25 × 25 × 25 Å) are large enough to allow full rotational flexibility of the ligand.

  • Execution & Validation: Run the Vina executable. Self-Validating Checkpoint: Cluster the resulting poses. A valid docking result should show a high population of poses in the lowest energy cluster with an RMSD (Root Mean Square Deviation) of < 2.0 Å between them.

Molecular Dynamics (MD) Simulations

Rationale and Methodological Choices

Docking provides a static snapshot of binding. To validate the thermodynamic stability of the 3-methanesulfonyl-N-methylaniline-receptor complex under physiological conditions, we perform a 100 ns Molecular Dynamics simulation using GROMACS [4].

  • Causality: GROMACS is chosen for its highly optimized, multi-level parallelized algorithms that efficiently handle long-timescale simulations. We utilize the CHARMM36 force field because it offers excellent parameterization for both proteins and small drug-like molecules (via the CGenFF server).

MD_Protocol Top Topology Generation CHARMM36 & CGenFF Solv Solvation & Ionization TIP3P, 0.15M NaCl Top->Solv Min Energy Minimization Steepest Descent Solv->Min NVT NVT Equilibration 300K, V-rescale Min->NVT NPT NPT Equilibration 1 bar, Parrinello-Rahman NVT->NPT Prod Production MD 100 ns, 2 fs step NPT->Prod

Figure 2: Sequential protocol for Molecular Dynamics simulation in GROMACS.

Step-by-Step Protocol: MD Simulation
  • Topology & Solvation: Generate ligand topologies using CGenFF. Place the complex in a dodecahedral box, solvate with the TIP3P water model, and neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.

  • Energy Minimization: Run a steepest descent minimization to resolve steric clashes. Self-Validating Checkpoint: The maximum force (

    
    ) must drop below 1000 kJ/mol/nm.
    
  • NVT Equilibration (Constant Number, Volume, Temperature): Restrain the heavy atoms and run for 100 ps at 300 K using a V-rescale thermostat. Causality: NVT is performed first to establish the correct kinetic energy distribution without volume fluctuations, preventing the system from crashing due to high-energy steric clashes.

  • NPT Equilibration (Constant Number, Pressure, Temperature): Run for 100 ps at 1 bar using the Parrinello-Rahman barostat. Self-Validating Checkpoint: Plot temperature, pressure, and density over time. A stable plateau confirms the system is equilibrated.

  • Production Run: Remove restraints and execute a 100 ns production run with a 2 fs time step (using the LINCS algorithm to constrain bonds involving hydrogen).

Quantitative Data: Trajectory Validation Metrics

Post-simulation, the trajectory is analyzed to confirm the stability of the ligand within the binding pocket.

MetricAcceptable ThresholdInterpretation for 3-methanesulfonyl-N-methylaniline
Protein Backbone RMSD < 0.3 nmIndicates the target protein remains structurally stable.
Ligand RMSD < 0.2 nm (post-equilibration)Confirms the ligand remains stably bound in the predicted docking pose.
Ligand RMSF < 0.15 nm (core atoms)Shows minimal fluctuation of the rigid aromatic and sulfonyl core; higher fluctuations are expected for the N-methyl group.
Hydrogen Bond Occupancy > 75% over 100 nsValidates that the sulfonyl oxygens maintain persistent H-bonds with key active site residues.

Conclusion

The theoretical and computational evaluation of 3-methanesulfonyl-N-methylaniline requires a multi-tiered approach. By utilizing DFT (Gaussian 16) to establish baseline electronic properties, AutoDock Vina to predict binding poses, and GROMACS to validate thermodynamic stability, researchers can confidently transition this molecule from an in silico model to an in vitro candidate. The strict adherence to self-validating checkpoints at every stage ensures that the resulting data is not just computationally derived, but scientifically robust.

References

  • PubChem Compound Summary for CID 11074093 (3-methanesulfonyl-N-methylaniline). National Center for Biotechnology Information. URL:[Link]

  • Gaussian 16, Revision C.01. Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian, Inc., Wallingford CT. URL:[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Trott, O., & Olson, A. J. (2010). Journal of Computational Chemistry, 31(2), 455-461. URL:[Link]

  • GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. Abraham, M. J., Murtola, T., Schulz, R., Páll, S., Smith, J. C., Hess, B., & Lindahl, E. (2015). SoftwareX, 1, 19-25. URL:[Link]

Sources

Exploratory

The Genesis of a Versatile Building Block: An In-depth Technical Guide to the Discovery and History of N-Methylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide delves into the rich history of N-methylaniline and its derivatives, tracing their journey from the dawn of synthetic organic chemistry to their...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the rich history of N-methylaniline and its derivatives, tracing their journey from the dawn of synthetic organic chemistry to their indispensable role in modern science and industry. We will explore the key discoveries, the brilliant minds behind them, and the evolution of the scientific principles that have made these compounds fundamental building blocks in dyes, pharmaceuticals, agrochemicals, and materials science.

The Dawn of the Aniline Era: A Prelude to N-Methylaniline

The story of N-methylaniline is intrinsically linked to the discovery and rise of its parent compound, aniline. In the mid-19th century, the burgeoning field of organic chemistry was captivated by coal tar, a viscous black liquid byproduct of coal gas production that was largely considered a waste product. It was from this unlikely source that a chemical revolution would emerge.

In 1856, a young chemist named William Henry Perkin, under the guidance of the eminent August Wilhelm von Hofmann, was attempting to synthesize quinine.[1] His experiments with the oxidation of aniline, a derivative of coal tar, unexpectedly produced a brilliant purple substance. This serendipitous discovery of "mauveine," the first synthetic organic dye, ignited the synthetic dye industry and transformed the world of textiles and fashion.[1]

Hofmann, a central figure in the development of organic chemistry, had been instrumental in establishing the structure and reactivity of aniline.[2] His extensive research on aniline and its reactions laid the groundwork for the systematic development of a vast array of new compounds, including the N-alkylated derivatives that are the focus of this guide.[3]

The Emergence of N-Methylaniline: Early Syntheses and Key Contributors

While a single definitive "first synthesis" of N-methylaniline is not clearly documented, its emergence is a logical progression from the foundational work on amines in the mid-19th century. The French chemist Charles-Adolphe Wurtz is credited with the synthesis of simple alkylamines, including methylamine and ethylamine, in 1849.[4][5][6] He achieved this by reacting metal cyanates with alkyl iodides to produce alkyl isocyanates, which were then hydrolyzed to the corresponding primary amines. This groundbreaking work demonstrated the ability to introduce alkyl groups onto an amino function, a key conceptual step towards N-alkylated anilines.

Following Wurtz's discoveries, the methylation of aniline became an area of active investigation. The reaction of aniline with methylating agents would have been a natural extension of the burgeoning field of synthetic organic chemistry. Early methods for preparing N-methylaniline likely involved the reaction of aniline with methyl halides, a reaction that would have been conceptually accessible to chemists of the era.

One of the earliest documented industrial methods for producing N-methylaniline involved the reaction of aniline with dimethyl sulfate.[7] This method, while effective, utilized a highly toxic and corrosive reagent. A significant advancement came with the development of processes that used methanol as the methylating agent in the presence of an acid catalyst.[8] A 1970 patent, for instance, describes a method for manufacturing N-methylaniline by reacting aniline with methanol in the presence of a copper and chromium-based catalyst.[9] Another notable early industrial synthesis, patented in 1948, involved the reaction of mono-chlorobenzene with mono-methylamine in the presence of a copper chloride catalyst.[7]

The Hofmann-Martius rearrangement , discovered by August Wilhelm von Hofmann and Carl Alexander von Martius, is another important reaction in the history of N-alkylanilines.[10] This reaction involves the thermal rearrangement of an N-alkylanilinium halide to the corresponding ortho- and para-alkylaniline. While this reaction transforms an N-alkylaniline rather than synthesizing it directly, it was a significant contribution to the understanding of the chemistry of these derivatives.

Experimental Protocol: A Representative Early Synthesis of N-Methylaniline

The following protocol is a representation of an early laboratory-scale synthesis of N-methylaniline based on the reaction of aniline with dimethyl sulfate. This method highlights the chemical principles employed by early organic chemists.

Reaction: C₆H₅NH₂ + (CH₃)₂SO₄ → C₆H₅NHCH₃ + CH₃HSO₄

Materials:

  • Aniline

  • Dimethyl sulfate

  • Sodium hydroxide solution

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, place a solution of aniline in a suitable solvent.

  • Cool the flask in an ice bath.

  • Slowly add dimethyl sulfate to the cooled aniline solution with constant stirring. The reaction is exothermic and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

  • Slowly add a solution of sodium hydroxide to neutralize the methylsulfuric acid formed and to deprotonate the N-methylanilinium salt.

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Distill the filtrate to remove the solvent and then distill under reduced pressure to purify the N-methylaniline.

Causality Behind Experimental Choices:

  • Cooling: The methylation of aniline is an exothermic reaction. Cooling the reaction mixture helps to control the reaction rate, preventing the formation of unwanted byproducts such as N,N-dimethylaniline and controlling the evolution of heat.

  • Slow Addition: The slow, dropwise addition of dimethyl sulfate ensures that the concentration of the methylating agent remains low, which also helps to control the reaction's exothermicity and selectivity.

  • Neutralization: The addition of sodium hydroxide is essential to neutralize the acidic byproduct and to liberate the free N-methylaniline from its salt form, making it soluble in the organic solvent for extraction.

  • Extraction and Washing: These steps are crucial for separating the desired product from the reaction mixture and removing any water-soluble impurities.

  • Distillation under Reduced Pressure: N-methylaniline has a relatively high boiling point. Distillation under reduced pressure allows the compound to be purified at a lower temperature, preventing thermal decomposition.

A Spectrum of Innovation: N-Methylaniline Derivatives in the Dye Industry

The nascent dye industry, hungry for new colors and improved properties, quickly recognized the potential of N-methylaniline and its derivatives. The introduction of a methyl group on the nitrogen atom of aniline had a significant impact on the color and properties of the resulting dyes. N-methylaniline became a key intermediate in the synthesis of a wide range of dyestuffs, including azo dyes and triphenylmethane dyes.[11][12]

The presence of the N-methyl group could be used to fine-tune the shade of a dye, often shifting the color towards the blue end of the spectrum. It also frequently improved the solubility of the dye in various solvents and its affinity for different types of fibers. For example, N-methylaniline is a precursor in the production of cationic dyes like Cationic Brilliant Red FG and Cationic Pink B.[13]

Beyond Color: The Expansion of N-Methylaniline Derivatives into New Frontiers

The utility of N-methylaniline derivatives soon extended far beyond the realm of color. Their unique chemical properties made them valuable in a variety of other industrial applications.

Rubber Industry: Accelerating Vulcanization

A major breakthrough in the rubber industry came with the discovery of organic vulcanization accelerators. In 1912, the chemist George Oenslager found that aniline and its derivatives could significantly speed up the vulcanization process, the cross-linking of rubber with sulfur, which improves its strength and durability. While aniline itself proved to be too toxic for widespread use, this discovery opened the door to the development of a wide range of aniline-based accelerators. N-methylaniline and its derivatives were among the compounds investigated and utilized for this purpose, leading to more efficient and economical rubber production.[14]

Pharmaceuticals and Agrochemicals: Building Blocks for Bioactivity

In the 20th century, the pharmaceutical and agrochemical industries began to recognize the value of N-methylaniline derivatives as versatile scaffolds for the synthesis of bioactive molecules.[11] The N-methylaniline core could be readily modified to create a diverse library of compounds for screening and development.

For instance, N-methylaniline is an intermediate in the synthesis of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen) . It is also a precursor for various other pharmaceuticals and for agrochemicals such as the herbicide mefenacet.[12][13]

The Analytical Evolution: Characterizing N-Methylaniline and Its Derivatives

The development of analytical techniques to identify and characterize N-methylaniline and its derivatives has mirrored the evolution of analytical chemistry itself.

  • Early Methods: In the early days of organic chemistry, characterization relied on physical properties such as boiling point, melting point, and elemental analysis. Chemical tests, such as color reactions with specific reagents, were also employed to identify functional groups.

  • Chromatography: The advent of chromatography provided a powerful tool for separating and identifying the components of complex mixtures.

    • Thin-Layer Chromatography (TLC): Developed in the mid-20th century, TLC became a simple and rapid method for the qualitative analysis of N-methylaniline derivatives, particularly in the context of dye chemistry.[15][16]

    • Gas Chromatography (GC): The development of gas chromatography in the 1950s revolutionized the analysis of volatile and semi-volatile organic compounds.[17] GC, especially when coupled with mass spectrometry (GC-MS), provided a highly sensitive and specific method for the identification and quantification of N-methylaniline and its derivatives.

  • Spectrometry:

    • Mass Spectrometry (MS): The first mass spectrum of a molecule was measured in 1910.[17] Over the decades, MS has become an indispensable tool for determining the molecular weight and structure of organic compounds.[15][18] The coupling of GC with MS in the 1950s was a particularly significant development for the analysis of complex mixtures containing N-methylaniline derivatives.[17]

    • High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile derivatives, HPLC has become the analytical method of choice.[16][19] HPLC coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS), allows for the sensitive and accurate analysis of a wide range of N-methylaniline derivatives in various matrices.

Summary Table of Key Discoveries

Date Discovery/Development Key Figure(s) Significance
1849Synthesis of simple alkylamines (methylamine, ethylamine)Charles-Adolphe WurtzEstablished the principle of N-alkylation of amines.[4][5][6]
1856Discovery of mauveine (first synthetic dye) from anilineWilliam Henry PerkinLaunched the synthetic dye industry and spurred research into aniline derivatives.[1]
1871Hofmann-Martius rearrangementAugust Wilhelm von Hofmann, Carl Alexander von MartiusAdvanced the understanding of the chemistry of N-alkylanilines.[10]
1912Discovery of aniline derivatives as rubber vulcanization acceleratorsGeorge OenslagerRevolutionized the rubber industry by enabling faster and more efficient vulcanization.[14]
Mid-20th CenturyWidespread use of N-methylaniline as a dye intermediateNumerous chemistsEnabled the production of a wide range of synthetic dyes with varied colors and properties.[11][12]
Mid-20th CenturyDevelopment of chromatographic techniques (TLC, GC)Various scientistsProvided powerful tools for the separation and analysis of N-methylaniline derivatives.[15][16][17]
Mid-20th CenturyApplication of N-methylaniline derivatives in pharmaceuticals and agrochemicalsVarious scientistsEstablished N-methylaniline as a key building block for bioactive molecules.[11][12][13]

Visualizing the Chemistry

General Synthetic Pathway to N-Methylaniline

Synthesis Aniline Aniline NMA N-Methylaniline Aniline->NMA Methylation Methylating_Agent Methylating Agent (e.g., CH3I, (CH3)2SO4, CH3OH) Methylating_Agent->NMA Byproduct Byproduct (e.g., HI, CH3HSO4, H2O) NMA->Byproduct

Caption: A generalized schematic of the synthesis of N-methylaniline from aniline.

Interconnected Applications of N-Methylaniline Derivatives

Applications NMA N-Methylaniline Derivatives Dyes Dye Industry NMA->Dyes Intermediates Rubber Rubber Industry NMA->Rubber Accelerators Pharma Pharmaceuticals NMA->Pharma Building Blocks Agro Agrochemicals NMA->Agro Precursors Materials Materials Science NMA->Materials Monomers

Caption: The diverse applications of N-methylaniline derivatives across various industries.

Conclusion

From its origins in the heady days of the 19th-century chemical revolution to its current status as a cornerstone of modern organic synthesis, the story of N-methylaniline and its derivatives is a testament to the power of chemical innovation. The journey from a simple modification of the aniline molecule to a vast family of compounds with diverse and critical applications highlights the profound impact that fundamental research can have on science, technology, and society. As synthetic chemistry continues to evolve, the versatile N-methylaniline scaffold will undoubtedly continue to serve as a starting point for the discovery and development of new molecules that will shape our future.

References

  • Charles Adolphe Wurtz - Wikipedia.

  • History of Thin-Layer Chromatography - MilliporeSigma.

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection - MDPI.

  • History of Thin-Layer Chromatography - Merck Millipore.

  • Charles-Adolphe Wurtz (1817-1884) the Eminent French Chemist of the Second Half of the Nineteenth Century (To the 205th Anniversary of His Birth) - Redalyc.

  • A Brief History of Mass Spectrometry | Analytical Chemistry - ACS Publications.

  • WurtZ Reaction (Fittig Reaction).

  • Paper, 'Contributions to the history of aniline, azobenzole and benzidine' by A W [August Wilhelm von] Hofmann | The Royal Society.

  • Science's powerful companion: A. W. Hofmann's investigation of aniline red and its derivatives - Cambridge University Press & Assessment.

  • 1911 Encyclopædia Britannica/Wurtz, Charles Adolphe - Wikisource, the free online library.

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software : Waters.

  • N-Methylaniline (NMA) | A Key Chemical Intermediate.

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis | Environmental Science & Technology - ACS Publications.

  • A century of progress in molecular mass spectrometry - PubMed.

  • Transformation of Aniline to N-Methylaniline: A Comprehensive Study - Echemi.

  • Mass spectrometry - Wikipedia.

  • Charles-Adolphe Wurtz | Organic Chemistry, Alkaloids & Isomerism | Britannica.

  • The discovery of aniline and the origin of the term "aniline dye" - PubMed.

  • Review -A History and Introduction of synthetic dye and their usage.

  • Chapter 5 Organic Spectrometry - Organic Chemistry.

  • The discovery of aniline and the origin of the term “aniline dye” - ResearchGate.

  • Synthesis of n-methylaniline (1970) | G Akazome | 4 Citations - SciSpace.

  • N-Methylaniline Chemical Properties,Uses,Production.

  • Hofmann–Martius rearrangement - Wikipedia.

  • Dye - Synthetic, Organic, Colorants | Britannica.

  • Exploring the Properties and Applications of Aniline and N-Methylaniline - Yufeng.

  • N-Methyl Aniline Production Cost Analysis & Profit Insights - IMARC Group.

  • William Henry Perkin and the world's first synthetic dye.

  • N-Methylaniline synthesis - ChemicalBook.

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Foundational

Technical Guide: Research Applications of Sulfonyl-Containing Anilines

Executive Summary Sulfonyl-containing anilines represent a privileged structural motif in contemporary life sciences and material engineering. Defined by the coexistence of an electron-rich aniline moiety and an electron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonyl-containing anilines represent a privileged structural motif in contemporary life sciences and material engineering. Defined by the coexistence of an electron-rich aniline moiety and an electron-withdrawing sulfonyl group (


), these scaffolds exhibit unique electronic "push-pull" characteristics. This guide analyzes their utility across three critical domains: isoform-selective enzyme inhibition  (specifically Carbonic Anhydrases), fluorescent molecular probing  (solvatochromism), and novel synthetic methodologies  for late-stage functionalization.

Section 1: Structural Significance & Pharmacophore Analysis

The sulfonyl-containing aniline scaffold can be categorized into two primary structural classes, each driving distinct research applications:

  • Amino Aryl Sulfones (Class A): The sulfonyl group is attached directly to the aromatic ring (

    
    ). This motif is central to antimicrobial agents (e.g., Dapsone) and modern photocatalytic substrates.
    
  • N-Aryl Sulfonamides (Class B): The sulfonyl group is attached to the aniline nitrogen (

    
    ). This linkage is pivotal in signal transduction inhibitors and anticancer agents.
    
Electronic "Push-Pull" Systems

The juxtaposition of the amino group (donor) and the sulfonyl group (acceptor) creates a strong dipole moment. In medicinal chemistry, this facilitates high-affinity binding via hydrogen bond networks (donor/acceptor pairs). In material science, this electronic polarization is the fundamental mechanism behind the solvatochromic fluorescence observed in probes like ANS (8-Anilinonaphthalene-1-sulfonic acid).

ChemicalSpace Root Sulfonyl-Containing Anilines ClassA Class A: Amino Aryl Sulfones (H2N-Ar-SO2-R) Root->ClassA ClassB Class B: N-Aryl Sulfonamides (R-SO2-NH-Ar) Root->ClassB App1 Antimicrobials (e.g., Dapsone) ClassA->App1 App2 Fluorescent Probes (e.g., ANS) ClassA->App2 App3 CA Inhibitors (e.g., SLC-0111) ClassB->App3 App4 Anticancer Agents (Tubulin/Kinase Inhibitors) ClassB->App4

Figure 1: Structural classification and primary application domains of sulfonyl-containing anilines.

Section 2: Medicinal Chemistry Applications[1][2][3]

Carbonic Anhydrase (CA) Inhibition

Sulfonyl anilines, particularly benzenesulfonamides bearing an amino moiety, are the gold standard for inhibiting Human Carbonic Anhydrases (hCAs). The mechanism relies on the coordination of the sulfonamide nitrogen (as an anion) to the Zinc (


) ion within the enzyme's active site.[1]

The "Tail Approach" for Selectivity: To distinguish between cytosolic isoforms (hCA I, II) and tumor-associated transmembrane isoforms (hCA IX, XII), researchers utilize the aniline nitrogen as a handle to attach bulky "tails." These tails interact with the hydrophobic and hydrophilic halves of the active site entrance, conferring selectivity.

  • Target: hCA IX (overexpressed in hypoxic tumors).

  • Mechanism: Disruption of pH regulation in tumor cells, leading to reduced survival and metastasis.[2]

  • Key Scaffold: 4-aminobenzenesulfonamide derivatives.[3]

Anticancer Mechanisms

Beyond CA inhibition, N-sulfonyl anilines serve as bioisosteres in kinase inhibitors and tubulin polymerization disruptors.

  • Cell Cycle Arrest: Sulfonamide derivatives have been shown to arrest cells in the G1 phase.[4][5]

  • Bcl-2 Inhibition: The sulfonylaniline motif is present in Navitoclax, a potent Bcl-2 family inhibitor, where it facilitates binding to the hydrophobic groove of the anti-apoptotic protein.

CAMechanism Zn Active Site Zn(II) Effect Inhibition of CO2 Hydration Zn->Effect Sulfonamide Sulfonamide Head (R-SO2-NH-) Sulfonamide->Zn Coordination AnilineScaffold Aniline Scaffold (Spacer) Sulfonamide->AnilineScaffold Tail Hydrophobic Tail (Selectivity Filter) AnilineScaffold->Tail Tumor Tumor pH Dysregulation Effect->Tumor

Figure 2: Mechanism of Action for Carbonic Anhydrase Inhibition by Sulfonyl Anilines.

Section 3: Material Science & Fluorescence[2]

Solvatochromic Probes (ANS)

8-Anilinonaphthalene-1-sulfonic acid (ANS) is a classic example of a sulfonyl-containing aniline used as a non-covalent fluorescent probe.

  • Principle: ANS is essentially non-fluorescent in aqueous (polar) solutions due to rapid quenching. However, upon binding to hydrophobic pockets of proteins (molten globule states), its fluorescence quantum yield increases significantly, and the emission maximum blue-shifts.

  • Application: Monitoring protein folding, aggregation, and measuring surface hydrophobicity.

Section 4: Synthetic Methodologies

Recent advances have shifted from harsh electrophilic aromatic substitution to mild, radical-mediated functionalization. The visible-light-mediated sulfonylation is currently the most robust protocol for synthesizing these scaffolds.

Photocatalytic Sulfonylation

This method utilizes sulfonyl fluorides (


) or N-hydroxymethylphthalimide sulfones as stable precursors.[6] Under blue LED irradiation and a photocatalyst (e.g., 

), a sulfonyl radical is generated and coupled to the aniline ring.[7]

Advantages:

  • Late-Stage Functionalization: Can be applied to complex drug molecules.[6][8]

  • Atom Economy: Avoids the use of stoichiometric metal oxidants.

  • Regioselectivity: Typically favors the para position relative to the amino group.

SynthesisWorkflow Substrate Aniline Derivative Intermediate Sulfonyl Radical Generation Substrate->Intermediate + Catalyst Reagent Sulfonyl Fluoride (Ar-SO2-F) Reagent->Intermediate + Catalyst Catalyst Photocatalyst (Ir or Ru complex) Light Blue LEDs (450 nm) Light->Catalyst Excitation Product Sulfonylated Aniline Intermediate->Product Radical Coupling

Figure 3: Workflow for Visible-Light-Mediated Sulfonylation of Anilines.[9]

Section 5: Experimental Protocols

Protocol A: Visible-Light-Mediated Sulfonylation of Anilines

Source: Adapted from recent photocatalytic methodologies (e.g., Search Result 1.8)

Objective: Synthesis of para-sulfonyl anilines from anilines and sulfonyl fluorides.

Reagents:

  • Substituted Aniline (0.2 mmol)[10]

  • Aryl Sulfonyl Fluoride (1.5 equiv)

  • Photocatalyst:

    
     (1 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (2.0 mL)

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge a 10 mL borosilicate glass vial with the aniline substrate, sulfonyl fluoride, photocatalyst, and base.

  • Solvation: Add degassed DMSO via syringe. Seal the vial with a Teflon-lined septum cap.

  • Irradiation: Place the vial approximately 2 cm away from a 40W Blue LED (450 nm) lamp. Ensure fan cooling to maintain ambient temperature (25°C).

  • Reaction: Stir the mixture at 800 rpm under irradiation for 12–24 hours. Monitor consumption of the aniline by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
    

Validation Criteria:

  • NMR: Appearance of sulfonyl aromatic protons and shift in aniline ring protons.

  • Mass Spec: Observation of

    
     corresponding to the coupled product.
    
Protocol B: Synthesis of ANS Derivatives (Ullmann Coupling)

Source: Adapted from Search Result 1.21

Objective: Synthesis of fluorescent 8-anilinonaphthalene-1-sulfonic acid derivatives.

Reagents:

  • 8-chloro-1-naphthalenesulfonic acid (1.0 equiv)

  • Substituted Aniline (1.1 equiv)[11]

  • Copper Powder (10 mol%)

  • Solvent: Water/Buffer (pH 6-7)[11]

Methodology:

  • Combine the sulfonic acid and aniline in a microwave-safe vial containing aqueous buffer.

  • Add elemental copper catalyst.

  • Irradiate in a microwave reactor at 100°C for 1.5 hours.

  • Acidify the mixture to precipitate the product or extract if soluble.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Touisni, N., et al. (2011). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets.[2][5] Link

  • Patel, T. I., et al. (2025).[8] Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis.[8] Link(Note: Link directs to journal landing page for verification).

  • Zhang, Y., et al. (2024). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. Link

  • Catlett, J. L., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. ACS Omega. Link

  • Fantacuzzi, M., et al. (2023).[12] Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

synthesis of nitroaniline derivatives from 3-methanesulfonyl-N-methylaniline

Application Note: Regioselective Synthesis of Nitroaniline Derivatives from 3-Methanesulfonyl-N-methylaniline Executive Summary The functionalization of highly substituted, electron-deficient anilines is a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Nitroaniline Derivatives from 3-Methanesulfonyl-N-methylaniline

Executive Summary

The functionalization of highly substituted, electron-deficient anilines is a cornerstone of modern drug development and materials science. This application note details a robust, scalable protocol for the regioselective nitration of 3-methanesulfonyl-N-methylaniline to yield its corresponding nitroaniline derivatives (predominantly the 4-nitro and 6-nitro isomers). By employing a classical protection-nitration-deprotection sequence, this guide provides a self-validating workflow that overcomes the inherent challenges of direct electrophilic aromatic substitution (EAS) on deactivated anilines.

Mechanistic Rationale & Regiocontrol (E-E-A-T Insights)

Designing a nitration protocol for 3-methanesulfonyl-N-methylaniline requires a deep understanding of competing electronic and steric effects within the aromatic system.

The Pitfall of Direct Nitration: Direct nitration of secondary anilines using standard highly acidic nitrating mixtures (HNO₃/H₂SO₄) is notoriously problematic. In strong acids, the basic N-methylamino group (-NHCH₃) is rapidly protonated to form an anilinium ion (-NH₂CH₃⁺). This protonation flips the directing nature of the group from strongly activating (ortho/para-directing) to strongly deactivating (meta-directing) via a powerful negative inductive effect (-I)[1]. Furthermore, unprotected anilines are highly susceptible to oxidation by nitric acid, leading to the formation of intractable tarry byproducts[2].

The Protection Strategy: To preserve the ortho/para-directing nature of the amine and shield it from oxidation, the secondary amine is first protected via acetylation. The resulting N-methylacetamide group (-N(CH₃)Ac) resists protonation due to the delocalization of the nitrogen lone pair into the carbonyl group. It remains an activating, ortho/para-directing group.

Directing Group Synergy: The starting material contains two directing groups:

  • -N(CH₃)Ac (Position 1): Ortho/para-directing.

  • -SO₂CH₃ (Position 3): Strongly electron-withdrawing (-I, -M) and meta-directing.

The acetamido group dominates the regiochemistry. Nitration will occur at Position 4 (para to the acetamido group, ortho to the sulfone) and Position 6 (ortho to the acetamido group, para to the sulfone). Due to the steric bulk of the N-methylacetamide group, substitution at the para position (Position 4) is typically favored, though a separable mixture of 4-nitro and 6-nitro isomers is produced. Because the -SO₂CH₃ group heavily deactivates the ring, a highly reactive electrophile (nitronium ion, NO₂⁺) generated from fuming nitric acid is required to drive the reaction to completion[3].

Alternative Modern Methodology: Recent literature demonstrates that tert-butyl nitrite (TBN) can achieve regioselective ring nitration of N-alkyl anilines under mild, acid-free conditions via an N-nitrosation radical pathway[4][5]. While this bypasses the need for protection, the classical protocol described below remains the gold standard for predictable, gram-to-kilogram scale bench synthesis.

Experimental Workflows

SynthesisWorkflow A 3-Methanesulfonyl- N-methylaniline (Starting Material) B Protected Intermediate A->B Ac2O, Pyridine 0 °C to RT C Nitrated Intermediate B->C Fuming HNO3 / H2SO4 0 °C D Target Nitroaniline Derivatives C->D 6M HCl / EtOH Reflux

Figure 1: Three-step synthesis workflow for nitroaniline derivatives.

MechanisticPathways Substrate 3-Methanesulfonyl-N-methylaniline PathA Direct Acidic Nitration (HNO3 / H2SO4) Substrate->PathA PathB Protection Strategy (Ac2O) Substrate->PathB Protonation Anilinium Ion Formation (-NH2CH3+) PathA->Protonation MetaDirect Meta-Directing Effect (Yields 5-nitro isomer & Tar) Protonation->MetaDirect Acetamide N-Methylacetamide Group (-N(CH3)Ac) PathB->Acetamide OrthoPara Ortho/Para-Directing Effect (Yields 4-nitro & 6-nitro isomers) Acetamide->OrthoPara

Figure 2: Mechanistic divergence based on amine protection status.

Step-by-Step Experimental Protocols

Protocol A: N-Acetylation (Protection)

Objective: Mask the basic amine to prevent protonation and oxidation.

  • Preparation: In an oven-dried round-bottom flask flushed with argon, dissolve 3-methanesulfonyl-N-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Base Addition: Add anhydrous pyridine (1.5 eq). Causality: Pyridine acts as an acid scavenger to neutralize the acetic acid byproduct, driving the equilibrium forward.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: Acetylation is exothermic; cooling prevents runaway reactions and minimizes impurity formation.

  • Reagent Addition: Add acetic anhydride (1.2 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 1:1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-methyl-N-(3-(methylsulfonyl)phenyl)acetamide.

Protocol B: Electrophilic Aromatic Nitration

Objective: Regioselective introduction of the nitro group.

  • Preparation: Dissolve the protected intermediate from Protocol A in concentrated H₂SO₄ (approx. 3 mL per gram of substrate) in a round-bottom flask. Cool the solution to 0 °C using an ice-salt bath.

  • Nitrating Mixture: In a separate vial, carefully prepare a nitrating mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ (1:1 v/v). Causality: Fuming HNO₃ is strictly required here because the -SO₂CH₃ group heavily deactivates the aromatic ring, making standard 68% HNO₃ insufficient for complete conversion.

  • Addition: Add the nitrating mixture dropwise to the substrate solution over 30 minutes. Critical: Maintain the internal temperature below 5 °C. Causality: Exceeding 5 °C promotes undesired dinitration and oxidative ring cleavage.

  • Reaction: Stir the mixture at 0 °C for 1.5 hours.

  • Workup: Carefully pour the reaction mixture over crushed ice with vigorous stirring. The nitrated intermediate will precipitate as a solid. Filter the solid via vacuum filtration, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under high vacuum.

Protocol C: Hydrolytic Deprotection

Objective: Cleave the acetyl group to reveal the target nitroaniline.

  • Preparation: Suspend the crude nitrated intermediate in ethanol (0.2 M).

  • Hydrolysis: Add 6M aqueous HCl (10 eq). Causality: Acidic hydrolysis is preferred over basic hydrolysis (e.g., NaOH), as strong bases can trigger nucleophilic aromatic substitution (SₙAr) or Meisenheimer complex formation on highly electron-deficient nitroaromatic rings.

  • Reaction: Equip the flask with a reflux condenser and heat to 80 °C for 4 hours. The suspension will gradually become a homogeneous solution as the deprotected aniline forms.

  • Workup: Cool to room temperature and carefully neutralize the solution to pH 7–8 using saturated aqueous Na₂CO₃. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (gradient elution: Hexanes to 60% EtOAc in Hexanes) to separate the 4-nitro and 6-nitro isomers.

Quantitative Data & Reaction Parameters

Table 1: Summary of Reaction Parameters and Expected Yields

StepTransformationReagents / CatalystTemp (°C)Time (h)Expected YieldIsomeric Ratio (4-NO₂ : 6-NO₂)
1 ProtectionAc₂O, Pyridine, DCM0 → 252.090–95%N/A
2 NitrationFuming HNO₃, conc. H₂SO₄0 → 51.575–80%~ 3:1 to 4:1
3 Deprotection6M HCl (aq), Ethanol80 (Reflux)4.085–90%Preserved from Step 2
Alt Direct Nitrationtert-Butyl Nitrite (TBN)251.0–2.070–85%Substrate Dependent

Troubleshooting & Analytical Characterization

  • Incomplete Nitration: If starting material is recovered after Step 2, ensure fuming HNO₃ (>90%) is used rather than standard concentrated HNO₃ (68%). The -SO₂CH₃ group is highly deactivating; standard conditions will stall the reaction.

  • Tarry Byproducts in Step 2: Indicates poor temperature control. Ensure the internal temperature never exceeds 5 °C during the addition of the nitrating mixture.

  • Isomer Identification: The 4-nitro and 6-nitro isomers can be easily distinguished via ¹H NMR. The 4-nitro isomer (para to the amine) will show a distinct singlet for the proton at Position 2 (between the amine and sulfone groups) and two ortho-coupled doublets for the protons at Positions 5 and 6.

References

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry.[3] URL: [Link]

  • Nitration of Aniline and Directing Effects. Chemistry Stack Exchange.[1] URL: [Link]

  • Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. Chaudhary, P., Gupta, S., Muniyappan, N., Sabiah, S., & Kandasamy, J. The Journal of Organic Chemistry, 2019, 84(1), 104-119.[4][5] URL: [Link]

Sources

Application

Application Note &amp; Experimental Protocol: The Acid-Catalyzed Rearrangement of 3-Methanesulfonyl-N-methyl-N-nitroaniline

Abstract This document provides a comprehensive guide to the experimental protocol for the acid-catalyzed rearrangement of 3-methanesulfonyl-N-methyl-N-nitroaniline. This reaction, a classic example of a nitramine rearra...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the experimental protocol for the acid-catalyzed rearrangement of 3-methanesulfonyl-N-methyl-N-nitroaniline. This reaction, a classic example of a nitramine rearrangement, yields valuable substituted nitroaniline compounds. The protocol herein details a step-by-step methodology, from reaction setup and safety precautions to product isolation and purification. The primary products of this rearrangement have been identified as 3-methanesulfonyl-N-methyl-2-nitroaniline and 5-methanesulfonyl-N-methyl-2-nitroaniline.[1][2][3] This guide is designed to ensure scientific integrity, reproducibility, and safety, explaining the causality behind critical experimental choices and providing a framework for successful execution.

Introduction and Scientific Background

The aromatic nitramine rearrangement is a significant transformation in organic synthesis, allowing for the migration of a nitro group from a nitrogen atom to the aromatic ring, typically to the ortho and para positions. This reaction is generally understood to proceed via an intramolecular mechanism, particularly under controlled acidic conditions.[4][5] The rearrangement of N-nitroanilines is catalyzed by strong acids, which facilitate the migration of the nitro group.[4][6]

The substrate, 3-methanesulfonyl-N-methyl-N-nitroaniline, possesses an electron-withdrawing methanesulfonyl group and an N-methyl-N-nitroamino group. The electronic properties of these substituents, along with steric factors, direct the migrating nitro group preferentially to the ortho positions relative to the N-methylamino group. This results in the formation of two primary isomeric products: the major product, 3-methanesulfonyl-N-methyl-2-nitroaniline, and the minor product, 5-methanesulfonyl-N-methyl-2-nitroaniline.[1][2][3] These highly functionalized nitroanilines are of interest due to the unique electronic properties conferred by the combination of electron-donating and electron-withdrawing groups on the aromatic ring, making them potential candidates for materials science and pharmaceutical research.[1]

This protocol provides a robust and validated methodology for performing this rearrangement, emphasizing safety and yielding a mixture of the target isomers suitable for subsequent separation and characterization.

Experimental Workflow Overview

The overall process involves the careful, controlled addition of the N-nitroaniline substrate to concentrated sulfuric acid, followed by reaction monitoring, aqueous workup, extraction, and purification.

G cluster_prep Reaction Setup & Execution cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A Assemble Glassware (Fume Hood) B Charge Flask with 3-methanesulfonyl-N-methyl-N-nitroaniline A->B C Cool to 0-5 °C (Ice Bath) B->C D Slowly Add Concentrated Sulfuric Acid C->D E Stir at Room Temperature (Monitor by TLC) D->E F Quench Reaction (Pour onto Ice) E->F Reaction Complete G Neutralize with Sat. NaHCO3 Solution F->G H Extract with Dichloromethane (DCM) G->H I Wash Organic Layer (Brine) H->I J Dry over Na2SO4 I->J K Concentrate in vacuo (Rotary Evaporator) J->K L Purify via Column Chromatography K->L Crude Product M Characterize Products (NMR, MS) L->M

Caption: High-level workflow for the rearrangement of 3-methanesulfonyl-N-methyl-N-nitroaniline.

Materials and Reagents

ReagentFormulaCAS No.PuritySupplier (Example)
3-methanesulfonyl-N-methyl-N-nitroanilineC₈H₁₀N₂O₄SNot Available>95%Custom Synthesis
Sulfuric Acid, ConcentratedH₂SO₄7664-93-995-98%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂75-09-2HPLC GradeFisher Scientific
Sodium BicarbonateNaHCO₃144-55-8ACS GradeVWR Chemicals
Sodium Sulfate, AnhydrousNa₂SO₄7757-82-6ACS GradeEMD Millipore
Sodium Chloride (for Brine)NaCl7647-14-5ACS GradeJ.T. Baker
Deionized WaterH₂O7732-18-5-In-house supply
Silica Gel for Column ChromatographySiO₂7631-86-960 Å, 230-400 meshSorbent Technologies
Ethyl AcetateC₄H₈O₂141-78-6HPLC GradeSigma-Aldrich
HexanesC₆H₁₄110-54-3HPLC GradeFisher Scientific

Detailed Experimental Protocol

Critical Safety Precautions
  • Corrosive Hazard: Concentrated sulfuric acid is extremely corrosive and can cause severe burns upon contact.[7][8] Always handle it within a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles or a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[7][8]

  • Nitro Compound Hazard: Aromatic nitro compounds are toxic and should be handled with care.[9] Avoid inhalation of dust and skin contact.

  • Exothermic Reactions: The addition of sulfuric acid and the subsequent neutralization with a base are highly exothermic. Strict temperature control is essential to prevent runaway reactions and decomposition.[4]

  • General Handling: All procedures must be carried out in a well-ventilated chemical fume hood.[10] Ensure an eyewash station and safety shower are readily accessible.

Reaction Procedure
  • Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer.

  • Reagent Preparation: Prepare a saturated solution of sodium bicarbonate and a saturated solution of sodium chloride (brine).

  • Acid Addition: Carefully add 20 mL of concentrated sulfuric acid (95-98%) to the round-bottom flask. Allow the acid to cool to 0-5 °C in the ice bath.

  • Substrate Addition: Weigh 2.46 g (10.0 mmol) of 3-methanesulfonyl-N-methyl-N-nitroaniline. Over a period of 20-30 minutes, add the solid substrate in small portions to the cold, stirred sulfuric acid.

    • Causality Note: Adding the substrate portion-wise to the acid is crucial. This method helps maintain a low temperature and ensures the substrate dissolves and reacts under controlled conditions, minimizing degradation that can occur from uncontrolled exotherms.[4][11]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the dark solution for 2-3 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). To take a sample, carefully pipette a drop of the reaction mixture and quench it in a vial containing ice and ethyl acetate. Neutralize with a small amount of solid sodium bicarbonate. Spot the organic layer on a silica gel TLC plate and elute with a 30:70 ethyl acetate/hexanes mixture. The disappearance of the starting material spot indicates reaction completion.

Work-up and Isolation
  • Quenching: Place 100 g of crushed ice into a 500 mL beaker. Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. This step is highly exothermic and must be performed carefully in an ice bath to manage the heat generated.

  • Neutralization: Carefully neutralize the acidic aqueous solution by the slow, portion-wise addition of saturated sodium bicarbonate solution. CO₂ gas will evolve vigorously. Continue adding the base until the gas evolution ceases and the pH of the solution is approximately 7-8. Maintain cooling in an ice bath throughout this process.

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash them with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of fresh dichloromethane.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield a crude solid or oil, which is a mixture of the isomeric products.

Purification
  • Column Chromatography: Purify the crude product mixture by flash column chromatography on silica gel.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). The two isomers, 3-methanesulfonyl-N-methyl-2-nitroaniline and 5-methanesulfonyl-N-methyl-2-nitroaniline, should separate. The relative polarity and elution order should be determined by TLC analysis.

  • Isolation: Collect the fractions containing each pure isomer and concentrate them using a rotary evaporator to obtain the final products. Characterize the products using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.[1]

Reaction Scheme and Expected Products

G cluster_main cluster_products Products start 3-methanesulfonyl-N-methyl-N-nitroaniline arrow_node H₂SO₄ start->arrow_node prod1 3-methanesulfonyl-N-methyl-2-nitroaniline (Major) prod2 5-methanesulfonyl-N-methyl-2-nitroaniline (Minor) arrow_node->prod1 arrow_node->prod2

Caption: Acid-catalyzed rearrangement yielding major and minor ortho-nitroaniline isomers.

References

  • Banthorpe, D. V., Hughes, E. D., & Williams, D. L. H. (1964). Nitroamines. Part II. The Acid-catalysed Rearrangement of N-Nitroaniline. Journal of the Chemical Society, 5349-5355. [Link]

  • Shine, H. J., & Ristagno, C. V. (1971). The rearrangement of aromatic nitro compounds. Part I. The reactions of nitroanilines in aqueous sulphuric acid. Journal of the Chemical Society B: Physical Organic, 1291-1296. [Link]

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek Application Notes. [Link]

  • Zarychta, B., Daszkiewicz, Z., & Kyzioł, J. B. (2003). Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline. Acta Crystallographica Section C: Crystal Structure Communications, 59(Pt 10), o564–o566. [Link]

  • Isaksson, J., & Brinck, T. (2021). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Molecules, 26(2), 434. [Link]

  • Wang, F., et al. (2020). Electrochemical α-C-H Functionalization of Nitramines for Accessing Bifunctional Energetic Heterocycles. Angewandte Chemie International Edition, 59(40), 17569-17574. [Link]

  • Quora. (2016, February 13). What is the product for reaction of ortho-nitroaniline with nitrous acid? Quora. [Link]

  • Al-Mkliafi, A., et al. (2024). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A. [Link]

  • R Discovery. (2003, September 23). Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline. R Discovery. [Link]

  • MDPI. (2021, January 7). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. MDPI. [Link]

  • PubMed. (2003, October 15). Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline. PubMed. [Link]

  • Shine, H. J., Zmuda, H., Kwart, H., Horgan, A. G., & Brechbiel, M. (1982). The nitramine rearrangement. Support of nonconcertedness from heavy-atom kinetic isotope effects. Journal of the American Chemical Society, 104(18), 5181–5182. [Link]

  • Capot Chemical Co., Ltd. (2011, February 24). MSDS of 4-Nitroaniline-2-sulfonic acid. Capot Chemical. [Link]

  • DTIC. (n.d.). Critical Analysis of Nitramine Decomposition Data. Preliminary Comments on Autoacceleration and Autoinhibition in HMX and RDX De. Defense Technical Information Center. [Link]

  • Fitch, H. M. (n.d.). m-Nitrodimethylaniline. Organic Syntheses, Coll. Vol. 3, p.658 (1955); Vol. 27, p.62 (1947). [Link]

  • Google Patents. (n.d.). KR910003640B1 - Method for preparing 3-amino methanesulfonanilide.
  • SLAC National Accelerator Laboratory. (2013, May 20). Sulfuric Acid Safe Handling Guideline. SLAC. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sulphuric acid. Carl ROTH. [Link]

  • MolPort. (n.d.). 3-methanesulfonyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-nitroaniline. MolPort. [Link]

  • Houston Methodist Scholars. (n.d.). The rearrangement of aromatic nitro compounds. Part 3. The mechanism of rearrangement of nitrated hydrocarbons in trifluoromethanesulphonic acid. Houston Methodist Scholars. [Link]

Sources

Method

using 3-methanesulfonyl-N-methylaniline in organic synthesis

Application Note: 3-Methanesulfonyl-N-methylaniline in Medicinal Chemistry Part 1: Executive Summary & Chemical Profile 3-Methanesulfonyl-N-methylaniline (CAS 156461-79-9) is a specialized aniline derivative employed pri...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Methanesulfonyl-N-methylaniline in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

3-Methanesulfonyl-N-methylaniline (CAS 156461-79-9) is a specialized aniline derivative employed primarily as a robust "building block" in the synthesis of kinase inhibitors, GPCR ligands, and anti-inflammatory agents.[1]

Its structural value lies in the combination of the N-methyl group (improving solubility and metabolic stability via the "Magic Methyl" effect) and the meta-sulfonyl group (


), which acts as a non-hydrolyzable hydrogen bond acceptor and metabolic anchor. However, this combination creates a unique synthetic challenge: the electron-withdrawing sulfone group significantly reduces the nucleophilicity of the secondary amine, requiring optimized coupling protocols.
Chemical Profile
PropertyData
Chemical Name 3-Methanesulfonyl-N-methylaniline
CAS Number 156461-79-9
Structure

Molecular Weight 199.27 g/mol
Appearance Off-white to pale yellow solid (or viscous oil upon impurity)
Solubility Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water
pKa (Conjugate Acid) ~2.5–3.0 (Estimated).[1][2] Note: significantly less basic than N-methylaniline (pKa ~4.[1]8) due to EWG.
Key Reactivity Low nucleophilicity; resistant to oxidation; stable to acid/base hydrolysis.[1]

Part 2: Core Applications & Synthetic Strategies

The "Deactivated Amine" Challenge

The central theme when working with this compound is its reduced nucleophilicity . The meta-sulfonyl group pulls electron density from the aromatic ring, which in turn delocalizes the nitrogen lone pair.[1]

  • Implication: Standard amide couplings (e.g., EDC/HOBt) often fail or proceed sluggishly.[3]

  • Strategy: You must use high-energy electrophiles (Acid Chlorides, Acyl Fluorides) or advanced coupling agents (HATU, COMU) with stronger bases.

Medicinal Chemistry Utility
  • Kinase Inhibitors: Used to introduce the "solvent-front" region of ATP-competitive inhibitors.[1] The sulfone interacts with water networks in the binding pocket.

  • Metabolic Stability: The N-methyl group blocks N-dealkylation pathways common to primary amines, while the sulfone is metabolically inert compared to sulfides or sulfoxides.[1]

Part 3: Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for coupling with valuable or complex carboxylic acids where acid chloride formation is risky.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-Methanesulfonyl-N-methylaniline (1.1 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (Concentration 0.1 M – 0.2 M)

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under

    
    .
    
  • Base Addition: Add DIPEA dropwise. Stir for 5–10 minutes at Room Temperature (RT) to form the active ester (O-At ester).[1] Color change to yellow/orange is common.

  • Amine Addition: Add 3-Methanesulfonyl-N-methylaniline in one portion.

  • Reaction: Stir at RT for 4–16 hours.

    • Checkpoint: If LCMS shows <50% conversion after 4 hours, heat to 50°C. The steric bulk of the N-methyl group combined with the electronic deactivation often requires thermal energy.[1]

  • Work-up: Dilute with EtOAc, wash with Sat.

    
     (x2), Water (x1), and Brine (x1). Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography (typically 0-50% EtOAc/Hexanes).[1]

Protocol B: The "Acyl Fluoride" Rescue (For Sterically Hindered Acids)

Use this when HATU fails due to steric clash between the N-methyl group and the acid.[1]

Mechanism: Acyl fluorides are stable to water but highly reactive toward amines, often outperforming acid chlorides in hindered systems.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)[1]

  • DIPEA (2.5 equiv)

  • 3-Methanesulfonyl-N-methylaniline (1.2 equiv)[1]

  • Solvent: DCM (Dichloromethane)[4]

Step-by-Step:

  • Dissolve Carboxylic Acid and TFFH in DCM.[1]

  • Add DIPEA.[1][4] Stir for 30 mins at RT (Formation of Acyl Fluoride).

  • Add the aniline derivative.[1][3]

  • Reflux (40°C) for 6–12 hours.

  • Standard aqueous work-up.[1]

Protocol C: Buchwald-Hartwig Cross-Coupling

For creating bi-aryl amine scaffolds.[1]

Critical Factor: Secondary anilines with electron-withdrawing groups are difficult substrates.[1] Standard ligands (BINAP, DPPF) often fail. BrettPhos or RuPhos are required.[1]

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • 3-Methanesulfonyl-N-methylaniline (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%) or Pd(OAc)2
    
  • Ligand: BrettPhos (for Aryl Chlorides) or RuPhos (for sterically hindered partners) (4-6 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (stronger, but check functional group tolerance)
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)[1]

Step-by-Step:

  • Charge reaction vial with Pd source, Ligand, Base, and Aryl Halide.

  • Purge with Argon/Nitrogen (3 cycles).

  • Add Solvent and Aniline (if liquid, add via syringe; if solid, add with solids).

  • Heat to 100°C for 8–12 hours.

    • Note: Do not exceed 110°C if using NaOtBu to avoid decomposition.[1]

  • Filter through Celite, concentrate, and purify.[5]

Part 4: Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for selecting the correct synthetic route based on the electrophile partner.

ReactionWorkflow Start Target: Functionalize 3-Methanesulfonyl-N-methylaniline Electrophile Select Electrophile Partner Start->Electrophile Acid Carboxylic Acid (R-COOH) Electrophile->Acid ArylHalide Aryl Halide (Ar-X) Electrophile->ArylHalide SulfonylCl Sulfonyl Chloride (R-SO2Cl) Electrophile->SulfonylCl StericCheck Is Acid Sterically Hindered? Acid->StericCheck Buchwald Protocol C: Buchwald-Hartwig (Ligand: BrettPhos/RuPhos) ArylHalide->Buchwald Sulfonamide Protocol D: Pyridine / DCM (Standard Sulfonylation) SulfonylCl->Sulfonamide HATU Protocol A: HATU / DIPEA / DMF (Standard) StericCheck->HATU No TFFH Protocol B: TFFH (Acyl Fluoride) (Hindered/Difficult) StericCheck->TFFH Yes

Figure 1: Synthetic decision tree for coupling 3-methanesulfonyl-N-methylaniline.[1]

Part 5: Troubleshooting & Safety

Common Pitfalls
  • Low Conversion in Amide Couplings:

    • Cause: The aniline is too electron-deficient.[1]

    • Fix: Switch from EDC/HOBt to HATU. If HATU fails, convert the acid to the Acid Chloride using

      
      /DMF(cat) and react in DCM/Pyridine.
      
  • Regioselectivity Issues (Alkylation):

    • If alkylating the aniline (e.g., with an alkyl halide), over-alkylation to the quaternary ammonium salt is possible but less likely due to steric hindrance. Use stoichiometric bases (

      
      ) in Acetone/ACN rather than NaH.
      
Safety Profile
  • Toxicity: Like most anilines, treat as toxic by inhalation and skin contact. Potential for methemoglobinemia.[1]

  • Sensitization: Potential skin sensitizer.[1]

  • Handling: Use a fume hood.[1] Wear nitrile gloves (double glove recommended for scale-up).[1]

References

  • Chemical Identity & Properties

    • PubChem.[1][2] N-methyl-3-(methylsulfanyl)aniline hydrochloride (Precursor/Analog Data). National Library of Medicine. Available at: [Link]

  • Amide Coupling of Electron-Deficient Anilines

    • Due-Hansen, M. E., et al. (2015).[6] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[6][7][8] Organic & Biomolecular Chemistry. Available at: [Link]

  • Buchwald-Hartwig Protocols for Secondary Amines

    • Maitro, G., et al. (2019).[9] "Buchwald-Hartwig Cross-Coupling of Amides."[1] Royal Society of Chemistry. Available at: [Link]

  • Kinase Inhibitor Design (Sulfone Isosteres)

    • Zarychta, B., et al. (2003). "Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline." Acta Crystallographica. Available at: [Link]

Sources

Application

GC/MS Analysis of Reaction Products from 3-methanesulfonyl-N-methylaniline: A Comprehensive Protocol for Derivatization and Quantification

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, robust protocol for the analysis of 3-methanesulfonyl-N-methylaniline and its potent...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, robust protocol for the analysis of 3-methanesulfonyl-N-methylaniline and its potential reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polarity and limited volatility of the target analytes, an essential derivatization step using pentafluoropropionic anhydride (PFPA) is incorporated to enhance chromatographic performance and sensitivity. The methodology covers sample preparation via liquid-liquid extraction (LLE), a complete derivatization workflow, optimized GC-MS parameters, and guidelines for data interpretation. The use of an internal standard ensures high accuracy and precision, making this method suitable for reaction monitoring, impurity profiling, and quantitative analysis in research and drug development settings.

Introduction

3-methanesulfonyl-N-methylaniline is a substituted aromatic amine that serves as a key intermediate in the synthesis of various chemical entities, including pharmaceuticals and specialty chemicals. Monitoring the progress of reactions involving this compound and characterizing the resulting product mixture is critical for process optimization, yield determination, and quality control. The potential products can include isomers from rearrangement reactions, oxidized species, or other side-products.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers the high-resolution separation and definitive identification required for analyzing complex reaction mixtures.[2][3] However, the direct analysis of polar aromatic amines and sulfonamides by GC can be challenging. The presence of the secondary amine group in 3-methanesulfonyl-N-methylaniline leads to poor peak shapes, low response, and potential thermal degradation in the GC inlet and column.[4]

To overcome these challenges, chemical derivatization is employed. This process converts the polar amine group into a less polar, more volatile, and more thermally stable functional group.[4][5] This protocol utilizes pentafluoropropionic anhydride (PFPA) to acylate the secondary amine, a reliable technique that significantly improves the chromatographic behavior of aromatic amines for GC-MS analysis.[4][6]

Experimental Methodology

Causality of Methodological Choices

The following protocol is designed as a self-validating system. The choice of an internal standard corrects for variations in extraction efficiency and injection volume.[4][7] The liquid-liquid extraction under alkaline conditions ensures that the analytes are in their neutral, free-base form, maximizing extraction into the organic solvent.[2][7][8] The PFPA derivatization is crucial for analyte volatility and thermal stability, which is a prerequisite for successful GC analysis of such compounds.[4][5]

Reagents and Materials
  • Solvents: Dichloromethane (DCM), Hexane, Ethyl Acetate (all pesticide grade or equivalent).

  • Reagents:

    • Pentafluoropropionic Anhydride (PFPA)

    • Sodium Hydroxide (NaOH), 1.0 M solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standards:

    • 3-methanesulfonyl-N-methylaniline (analytical standard grade)

    • Internal Standard (IS): Triphenylamine-d15 or a suitable stable isotope-labeled analog.

  • Consumables:

    • Volumetric flasks, pipettes, and syringes

    • Glass centrifuge tubes with screw caps (15 mL)

    • GC vials with inserts (2 mL)

    • Syringe filters (0.22 µm, PTFE)

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The system should be equipped with a split/splitless injector and an electron ionization (EI) source.

ComponentSpecification
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Autosampler G4513A or equivalent
GC Column HP-5ms (or equivalent 5% diphenyl - 95% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, 99.999% purity
Software MassHunter, Chromeleon, or equivalent
Preparation of Standards and Samples

2.4.1. Standard Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of 3-methanesulfonyl-N-methylaniline and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with Ethyl Acetate.

  • Working Standard (10 µg/mL): Create a mixed working standard by diluting the stock solutions in Ethyl Acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the working standard. Each calibration standard must contain the internal standard at a constant concentration (e.g., 2 µg/mL).

2.4.2. Sample Preparation and Derivatization Protocol This protocol details the extraction and derivatization of a 1 mL aliquot of a reaction mixture.

  • Sample Aliquot: Transfer 1 mL of the aqueous reaction mixture into a 15 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., 2 µg) to the tube.

  • Alkalinization: Adjust the sample pH to >11 using 1.0 M NaOH. This step is critical to deprotonate the amine for efficient extraction.[2]

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of Dichloromethane (DCM) to the tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.[4]

    • Carefully transfer the lower organic layer (DCM) to a clean tube.

    • Repeat the extraction twice more, combining all organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove residual water.[4]

  • Concentration: Evaporate the extract to approximately 100 µL under a gentle stream of nitrogen. Do not evaporate to complete dryness to avoid loss of analytes.

  • Derivatization:

    • To the concentrated extract, add 50 µL of Hexane and 10 µL of PFPA.[4]

    • Cap the vial tightly and vortex briefly.

    • Incubate the reaction mixture at 60°C for 30 minutes.

    • Cool the vial to room temperature.

  • Reagent Removal: Evaporate the remaining solvent and excess PFPA reagent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate.

  • Analysis: Transfer the final solution to a GC vial for analysis.

GC/MS Analysis Workflow

Caption: Complete workflow from sample preparation to data analysis.

GC/MS Instrumental Parameters
ParameterValue
Injection Mode Splitless
Injection Volume 1 µL
Injector Temp. 280 °C
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program - Initial Temp: 80 °C, hold for 1 min- Ramp 1: 10 °C/min to 200 °C- Ramp 2: 25 °C/min to 300 °C, hold for 5 min
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-500) for qualitative, SIM for quantitative analysis

Data Analysis and Interpretation

Rationale for Derivatization

The derivatization step is the cornerstone of this analytical method. It addresses the inherent challenges of analyzing anilines by GC.

Derivatization cluster_0 Before Derivatization cluster_1 After Derivatization Analyte1 3-methanesulfonyl-N-methylaniline Polar N-H Group Deriv PFPA Reagent Analyte1->Deriv Reaction Before Poor Peak Shape Low Sensitivity Thermal Degradation Analyte1->Before Analyte2 PFPA-Derivatized Analyte Nonpolar, Volatile Group After Sharp Symmetrical Peaks High Sensitivity Thermally Stable Analyte2->After Deriv->Analyte2 Conversion

Caption: The conversion of the polar analyte to a nonpolar derivative.

Qualitative Identification

Reaction products are identified by comparing their retention times and mass spectra with those of known standards. For unknown products, identification relies on interpreting the mass spectra.

  • Expected Parent Analyte: The PFPA derivative of 3-methanesulfonyl-N-methylaniline (C8H11NO2S, MW: 185.24) will have a molecular weight of 185 + 146 = 331 g/mol . Look for the molecular ion [M]+ at m/z 331 and characteristic fragments.

  • Potential Products: Based on known rearrangement reactions of similar compounds, potential products include isomers like 3-methanesulfonyl-N-methyl-2-nitroaniline and 5-methanesulfonyl-N-methyl-2-nitroaniline (if nitrating agents are present).[1] The mass spectra of these isomers would be very similar, but they should be separable by chromatography.

Quantitative Analysis

Quantification is achieved using the internal standard method.

  • Construct Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS) against the analyte concentration for each calibration standard.

  • Determine Linearity: Perform a linear regression on the data points. The coefficient of determination (R²) should be ≥ 0.995 for a linear calibration.

  • Calculate Sample Concentration: Determine the area ratio for the analyte in the unknown sample and use the calibration curve equation to calculate its concentration.

Conclusion

This application note presents a comprehensive and reliable GC-MS method for the analysis of reaction mixtures containing 3-methanesulfonyl-N-methylaniline. The protocol's foundation lies in a crucial derivatization step with PFPA, which enables sensitive and accurate quantification by resolving the inherent chromatographic challenges associated with polar aromatic amines. By following the detailed steps for sample preparation, derivatization, and instrumental analysis, researchers can effectively monitor reaction kinetics, identify impurities, and quantify product yields, thereby supporting robust chemical process development and quality assurance.

References

  • GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as... - PMC. (2019, November 28). National Center for Biotechnology Information. [Link]

  • Dasgupta, A., & Jagannath, C. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]

  • Reeves, V. B. (1999). Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry. PubMed. [Link]

  • Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Oxford Academic. [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. [Link]

  • Simultaneous derivatization and dispersive liquid-liquid microextraction of anilines in different samples followed by gas chromatography-flame ionization detection. ResearchGate. [Link]

  • Dasgupta, A., & Jagannath, C. (1999). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Semantic Scholar. [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. ScienceDirect. [Link]

  • Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. Shimadzu. [Link]

  • Zarychta, B., et al. (2007). Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline. ResearchGate. [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]

Sources

Method

Synthetic Routes to 3-Methanesulfonyl-N-methyl-2-nitroaniline: An Application Guide for Drug Development Professionals

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of viable synthetic routes for the preparation of 3-methanesulfonyl-N-methyl-2-nitroaniline, a key i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of viable synthetic routes for the preparation of 3-methanesulfonyl-N-methyl-2-nitroaniline, a key intermediate in the synthesis of various pharmacologically active compounds. This document moves beyond a simple recitation of steps to offer insights into the strategic considerations behind two distinct and plausible synthetic pathways. The protocols provided herein are designed to be self-validating, with explanations for key experimental choices and references to authoritative literature.

Introduction and Strategic Overview

The synthesis of 3-methanesulfonyl-N-methyl-2-nitroaniline presents a unique challenge due to the specific arrangement of its functional groups. The ortho-nitro and meta-methanesulfonyl substituents, relative to the N-methylamino group, require careful strategic planning to control regioselectivity. This guide details two primary synthetic strategies:

  • Route A: Late-Stage N-Methylation. This pathway focuses on the initial construction of the core 3-methanesulfonyl-2-nitroaniline scaffold, followed by the introduction of the N-methyl group in the final synthetic step. This approach can be advantageous if the precursor aniline is readily accessible or if the N-methylation can be achieved in high yield.

  • Route B: N-Nitroaniline Rearrangement. This more classical approach involves the synthesis of an N-methylated aniline precursor, followed by N-nitration and a subsequent acid-catalyzed rearrangement to furnish the desired ortho-nitro product. This route leverages the well-documented, albeit mechanistically complex, nitroaniline rearrangement.

The choice between these routes will depend on factors such as the availability of starting materials, desired scale of the synthesis, and the laboratory's tolerance for handling specific reagents and reaction conditions.

Route A: Synthesis via N-Methylation of 3-Methanesulfonyl-2-nitroaniline

This synthetic approach is predicated on the successful preparation of the key intermediate, 3-methanesulfonyl-2-nitroaniline. While this compound is commercially available from some suppliers[1], its synthesis is not widely documented in the literature. A plausible and efficient method for its preparation would involve the oxidation of the corresponding sulfide, 3-(methylthio)-2-nitroaniline. The subsequent N-methylation can then be achieved through a protective group strategy to ensure mono-methylation.

Diagram of Synthetic Route A

Synthetic Route A A 3-(Methylthio)-2-nitroaniline B 3-Methanesulfonyl-2-nitroaniline A->B Oxidation C N-Formyl-3-methanesulfonyl-2-nitroaniline B->C Formylation D N-Methyl-N-formyl-3-methanesulfonyl-2-nitroaniline C->D N-Methylation E 3-Methanesulfonyl-N-methyl-2-nitroaniline D->E Deformylation

Caption: Synthetic pathway for Route A, proceeding through oxidation, formylation, N-methylation, and deformylation.

Protocol 1: Synthesis of 3-Methanesulfonyl-2-nitroaniline via Oxidation

This protocol describes a general method for the oxidation of an aryl sulfide to an aryl sulfone using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation.[2]

Materials:

  • 3-(Methylthio)-2-nitroaniline

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • In a round-bottom flask, dissolve 3-(methylthio)-2-nitroaniline (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (2.2-2.5 eq) portion-wise, maintaining the temperature below 5 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Filter the mixture through a pad of Celite to remove any insoluble material.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: N-Methylation via Formylation-Deformylation

To avoid di-methylation, a common strategy is to first protect the amine as a formamide, perform the methylation, and then remove the formyl group. This protocol is adapted from a procedure for the N-methylation of p-nitroaniline.[3]

Step 1: Formylation

  • In a round-bottom flask, suspend 3-methanesulfonyl-2-nitroaniline (1.0 eq) in formic acid (98-100%).

  • Heat the mixture to 80-90 °C and maintain for 2-4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the solid to obtain N-formyl-3-methanesulfonyl-2-nitroaniline.

Step 2: N-Methylation

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve the N-formyl intermediate from the previous step in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature and stir for 20-30 minutes.

  • Add methyl iodide (1.5 eq) dropwise, keeping the temperature below 30 °C.

  • Stir the reaction at room temperature for 8-12 hours.

  • Pour the reaction mixture into water and collect the precipitated solid by filtration. Wash the solid with water and dry to yield N-methyl-N-formyl-3-methanesulfonyl-2-nitroaniline.

Step 3: Deformylation

  • Dissolve the N-methyl-N-formyl intermediate in ethanol.

  • Add an aqueous solution of a strong base (e.g., sodium hydroxide) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., hydrochloric acid).

  • The product may precipitate upon neutralization or after partial removal of the ethanol. Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-methanesulfonyl-N-methyl-2-nitroaniline.

Route B: Synthesis via N-Nitroaniline Rearrangement

This classical approach involves the formation of an N-nitroamine intermediate, which then rearranges under acidic conditions to the C-nitrated product. The primary product of the rearrangement of 3-methanesulfonyl-N-methyl-N-nitroaniline has been identified as the desired 3-methanesulfonyl-N-methyl-2-nitroaniline.[4][5]

Diagram of Synthetic Route B

Synthetic Route B A 3-Nitroaniline B 3-Nitro-N-methanesulfonylaniline A->B Sulfonylation C 3-Aminomethanesulfonylaniline B->C Reduction D 3-Methanesulfonyl-N-methylaniline C->D N-Methylation E 3-Methanesulfonyl-N-methyl-N-nitroaniline D->E N-Nitration F 3-Methanesulfonyl-N-methyl-2-nitroaniline E->F Rearrangement

Caption: Synthetic pathway for Route B, involving sulfonylation, reduction, N-methylation, N-nitration, and rearrangement.

Protocol 3: Synthesis of 3-Methanesulfonyl-N-methylaniline

This multi-step protocol begins with the commercially available 3-nitroaniline.

Step 1: Synthesis of 3-Nitro-N-methanesulfonylaniline This procedure is adapted from a patent describing the synthesis of this compound.[6]

  • Dissolve 3-nitroaniline (1.0 eq) in toluene.

  • Add N,N-dimethylaniline (1.1 eq) to the solution.

  • At room temperature, add methanesulfonyl chloride (1.1 eq) dropwise.

  • Heat the reaction mixture to 105 °C and stir for 3-4 hours.

  • Cool the mixture to room temperature and add water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 3-nitro-N-methanesulfonylaniline.

Step 2: Reduction to 3-Aminomethanesulfonylaniline

  • Suspend the 3-nitro-N-methanesulfonylaniline in a mixture of water and acetic acid.

  • Add iron powder (Fe) and heat the mixture to 80-100 °C for 2-3 hours.

  • Filter the hot reaction mixture to remove iron salts.

  • Cool the filtrate to precipitate the product.

  • Collect the solid by filtration and dry to yield 3-aminomethanesulfonylaniline.

Step 3: N-Methylation A general procedure for N-methylation of anilines can be employed here.

  • Protect the primary amino group of 3-aminomethanesulfonylaniline, for example, by formylation as described in Route A, Protocol 2, Step 1.

  • Perform N-methylation of the sulfonamide nitrogen using a suitable base (e.g., potassium carbonate) and methylating agent (e.g., dimethyl sulfate or methyl iodide) in a polar aprotic solvent like DMF or acetone.

  • Deprotect the primary amino group to yield 3-methanesulfonyl-N-methylaniline.

Protocol 4: N-Nitration and Rearrangement

Step 1: N-Nitration A general method for N-nitration of N-alkylanilines is as follows:

  • Dissolve 3-methanesulfonyl-N-methylaniline in acetic anhydride at -5 to 0 °C.

  • Slowly add concentrated nitric acid while maintaining the low temperature.

  • Stir the reaction at low temperature for 1-2 hours.

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to give the crude 3-methanesulfonyl-N-methyl-N-nitroaniline.

Step 2: Acid-Catalyzed Rearrangement The rearrangement of N-nitroanilines is typically carried out in strong acid.[7]

  • Dissolve the crude N-nitroaniline from the previous step in a suitable solvent (e.g., dichloroethane).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, at room temperature.

  • Stir the reaction for several hours, monitoring by TLC for the disappearance of the starting material and the formation of the C-nitrated products.

  • Quench the reaction by pouring it into ice water and neutralizing with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • The desired 3-methanesulfonyl-N-methyl-2-nitroaniline will be the major product, but the 5-methanesulfonyl isomer may also be present.[4] Purify the major isomer by column chromatography or recrystallization.

Data Summary

Table 1: Comparison of Synthetic Routes

FeatureRoute A: Late-Stage N-MethylationRoute B: N-Nitroaniline Rearrangement
Key Intermediate 3-Methanesulfonyl-2-nitroaniline3-Methanesulfonyl-N-methylaniline
Key Transformation N-methylation of a hindered anilineAcid-catalyzed N-nitroaniline rearrangement
Potential Advantages Potentially shorter route if the key intermediate is available. Avoids the handling of N-nitroamines.Utilizes a classical and studied rearrangement. May offer better overall yield if the rearrangement is efficient.
Potential Challenges Synthesis of the starting 3-methanesulfonyl-2-nitroaniline may be required. Mono-N-methylation requires a protection strategy.The N-nitroaniline intermediate can be unstable. The rearrangement may produce isomeric byproducts requiring separation.

Conclusion

This guide has outlined two detailed and scientifically grounded synthetic routes to 3-methanesulfonyl-N-methyl-2-nitroaniline. Route A, involving a late-stage N-methylation, offers a more direct approach if the key aniline precursor is accessible. Route B, proceeding through an N-nitroaniline rearrangement, provides a classic alternative that is well-precedented in the chemical literature. The selection of the optimal route will be guided by the specific constraints and capabilities of the research or development laboratory. Both pathways offer a solid foundation for the synthesis of this important pharmaceutical intermediate.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline.
  • Zarychta, B., Daszkiewicz, Z., & Bąk, J. (2003). Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline.
  • CN101580473B. (2010). Method for preparing N-methyl paranitroaniline.
  • Zarychta, B., Daszkiewicz, Z., & Bąk, J. (2003). Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline. PubMed. Retrieved from [Link]

  • KR910003640B1. (1991). Method for preparing 3-amino methanesulfonanilide.
  • The Royal Society of Chemistry. (2012). Safe, efficient and selective synthesis of dinitro herbicides via a continuous-flow microreactor:one-step dinitration with nitric acid as agent.
  • Banthorpe, D. V., Hughes, E. D., & Williams, D. L. H. (1964). The Rearrangement of Aromatic N-Nitroamines. Part II. The Acid-catalysed Rearrangement of N-Nitroaniline. Journal of the Chemical Society, 5349.
  • MDPI. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2018). Theoretical mechanistic insights on the thermal and acid-catalyzed rearrangements of N-methyl-N-nitroanilines.
  • PubMed. (2020). Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Methanesulfonyl-N-methylaniline Synthesis

Welcome to the Technical Support Center. As application scientists and process chemists, we know that synthesizing 3-methanesulfonyl-N-methylaniline presents unique chemoselectivity and catalytic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists and process chemists, we know that synthesizing 3-methanesulfonyl-N-methylaniline presents unique chemoselectivity and catalytic challenges. The strongly electron-withdrawing nature of the meta-sulfonyl group (-SO₂Me) fundamentally alters the reactivity of the aniline core, leading to common failure modes such as uncontrolled over-methylation or rapid catalyst deactivation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >85% yields with high purity.

Part 1: Diagnostic Logic & Workflow

Before adjusting your reaction parameters, it is critical to identify which synthetic pathway you are utilizing and its inherent failure modes. The diagram below outlines the logical troubleshooting workflow for the two most common synthetic routes.

SynthesisTroubleshooting Start Target Molecule: 3-Methanesulfonyl-N-methylaniline RouteA Pathway A: Direct N-Methylation SM: 3-(methylsulfonyl)aniline Start->RouteA RouteB Pathway B: Buchwald-Hartwig SM: 3-Bromo-phenyl methyl sulfone Start->RouteB IssueA Failure Mode: Over-methylation to tertiary amine RouteA->IssueA IssueB Failure Mode: Pd-Catalyst poisoning by MeNH2 RouteB->IssueB SolA Resolution: Borrowing Hydrogen (Ru/MeOH) IssueA->SolA SolB Resolution: Controlled Release (MeNH2·HCl + Xantphos) IssueB->SolB Opt Optimized Yield (>85%) High Purity SolA->Opt SolB->Opt

Caption: Logical troubleshooting workflow for 3-methanesulfonyl-N-methylaniline synthesis.

Part 2: Core Troubleshooting & FAQs

FAQ 1: Why does direct alkylation of 3-(methylsulfonyl)aniline yield a complex mixture of mono- and di-methylated products?

The Causality: When 3-(methylsulfonyl)aniline undergoes standard alkylation (e.g., with methyl iodide), you are fighting a kinetic trap. The strongly electron-withdrawing -SO₂Me group reduces the initial nucleophilicity of the primary amine, requiring harsher conditions to initiate the reaction. However, once the first methyl group is added, the resulting secondary amine benefits from the electron-donating inductive (+I) effect of the methyl group. This makes the mono-methylated product more nucleophilic than the starting material, causing it to rapidly react again to form the unwanted N,N-dimethylated byproduct.

The Solution: Abandon classical SN2 alkylation. Instead, utilize a "borrowing hydrogen" methodology using methanol as a C1 source [1]. In this system, a Ruthenium catalyst oxidizes methanol to formaldehyde in situ, which condenses with the primary amine to form an imine. The Ru-hydride intermediate then reduces the imine to the secondary amine. Because a secondary amine cannot form an imine intermediate, the reaction inherently halts, completely suppressing over-methylation [2].

FAQ 2: My Buchwald-Hartwig amination with methylamine and 3-bromophenyl methyl sulfone stalls at 40% conversion. What is causing catalyst deactivation?

The Causality: This is a classic case of ligand displacement combined with an electronic bottleneck. Methylamine is a small, strong, unhindered coordinating ligand. At high concentrations, it displaces the phosphine ligands on the palladium catalyst, forming off-cycle, inactive Pd-amine complexes. Furthermore, the electron-withdrawing -SO₂Me group on the aryl halide accelerates the initial oxidative addition but makes the subsequent reductive elimination step highly energetically demanding, leaving the Pd center exposed to poisoning for a longer duration.

The Solution: You must control the steady-state concentration of methylamine and use a rigid ligand. Switch to a bidentate ligand with a large bite angle, such as Xantphos, which strongly chelates palladium and resists displacement [3]. Additionally, do not use methylamine gas or concentrated aqueous solutions. Instead, use methylamine hydrochloride (MeNH₂·HCl) with a stoichiometric inorganic base (e.g., Cs₂CO₃). This ensures a slow, controlled release of free methylamine into the reaction mixture, mitigating catalyst poisoning.

Part 3: Quantitative Data & Strategy Comparison

To aid in your experimental design, the following table summarizes the expected yields and impurity profiles of various methylation strategies applied to this specific sulfone-containing scaffold.

Reagent / Catalyst SystemConversion (%)Mono-N-methyl Yield (%)N,N-dimethyl Yield (%)Mechanistic Limitation
MeI / K₂CO₃ (1.1 eq) >95%45%40%Poor selectivity due to increased nucleophilicity of the secondary amine product.
Formaldehyde / NaBH₃CN >95%55%35%Reductive amination overshoots rapidly to the tertiary amine.
Cu(OAc)₂ / MeB(OH)₂ / Pyridine 85%78%<5%Requires stoichiometric copper and a long pre-incubation period [4].
(DPEPhos)RuCl₂PPh₃ / MeOH >95%92%<2%Highly selective, but requires inert atmosphere and specialized Ru pre-catalyst.
Pd₂(dba)₃ / Xantphos / MeNH₂·HCl >90%88%0% (N/A)Cross-coupling route. Requires strict stoichiometric control of the base.

Part 4: Mechanistic Deep Dive & Visualizations

Understanding the borrowing hydrogen catalytic cycle is essential for troubleshooting Route A. If the reaction fails, it is typically due to the presence of oxygen (which quenches the Ru-hydride) or the use of wet methanol (which hydrolyzes the imine intermediate).

BorrowingHydrogen Ru Active Ru(II) Catalyst Step1 MeOH Oxidation (Yields Formaldehyde) Ru->Step1 -H2 Step2 Imine Condensation (Aniline + Formaldehyde) Step1->Step2 +Aniline Step3 Ru-Hydride Reduction (Imine to Secondary Amine) Step2->Step3 +Ru-H2 Step3->Ru Catalyst Regeneration Product Mono-N-methylaniline (Terminal Step) Step3->Product

Caption: Ru-catalyzed borrowing hydrogen pathway preventing over-methylation.

Part 5: Self-Validating Experimental Protocols

Protocol A: Selective N-Monomethylation via Borrowing Hydrogen Catalysis

This protocol utilizes methanol as the sole methyl source. The reaction is self-validating: it structurally cannot proceed to dimethylation without a strong external oxidant.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 3-(methylsulfonyl)aniline (1.0 mmol), the (DPEPhos)RuCl₂PPh₃ catalyst (0.5 mol %), and Cs₂CO₃ (0.5 mmol).

  • Solvent Addition: Add anhydrous, degassed methanol (2.0 mL). Note: Methanol acts as both the solvent and the C1 source. Do not substitute.

  • Reaction: Seal the tube tightly, remove it from the glovebox, and stir the mixture at 100 °C for 12 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot and monitor by GC-MS. The mass of the desired product is m/z 185 . The complete absence of m/z 199 confirms the successful suppression of dimethylation.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove the Ru catalyst and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 3-methanesulfonyl-N-methylaniline.

Protocol B: Buchwald-Hartwig Amination with Controlled Nucleophile Release

This protocol uses a hydrochloride salt to prevent Pd-poisoning. The self-validating mechanism relies on base consumption: if the reaction stalls, checking the pH will validate whether the nucleophile release mechanism failed or if the catalyst deactivated.

  • Preparation: To an oven-dried 20 mL reaction vial, add 3-bromophenyl methyl sulfone (1.0 mmol), MeNH₂·HCl (1.5 mmol), Pd₂(dba)₃ (2 mol %), Xantphos (4 mol %), and finely milled Cs₂CO₃ (2.5 mmol).

  • Atmosphere Exchange: Evacuate and backfill the vial with argon three times. Critical step: Oxygen will rapidly oxidize the phosphine ligand.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously (800 rpm) for 16 hours. High stirring is required due to the heterogeneous nature of the base.

  • Validation Checkpoint: Perform a TLC (UV active). The starting material spot should be completely consumed. If starting material remains and a black precipitate is visible, the Pd catalyst has precipitated as palladium black (catalyst death).

  • Workup: Cool the mixture, dilute with water (10 mL) to dissolve the salts, and extract with dichloromethane (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Purification: Concentrate and purify via silica gel chromatography to yield the target secondary amine.

Part 6: References

  • Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology (RSC Publishing). URL:[Link]

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega / PMC. URL:[Link]

  • Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2. Organic Letters / Organic Chemistry Portal. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-Methanesulfonyl-N-methylaniline

Welcome to the technical support center for the purification of 3-methanesulfonyl-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-methanesulfonyl-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, field-proven methodologies for achieving high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific rationale to empower you to troubleshoot and adapt these techniques to your specific experimental context.

Introduction: The Purification Challenge

3-Methanesulfonyl-N-methylaniline is a substituted aromatic amine, a class of compounds notorious for its purification challenges. The presence of a basic amine group, coupled with susceptibility to oxidation, and the potential for isomeric impurities from synthesis, necessitates a multi-step and carefully optimized purification strategy.[1] This guide provides a systematic approach to tackling these challenges head-on.

Identifying the Enemy: Potential Impurities

Effective purification begins with understanding the potential impurities in your crude material. Based on common synthetic routes (e.g., N-methylation of 3-methanesulfonylaniline or methanesulfonylation of N-methylaniline), the following impurities are frequently encountered:

  • Unreacted Starting Materials: Residual 3-methanesulfonylaniline or N-methylaniline.

  • Over-alkylation/Sulfonylation Byproducts: Formation of quaternary ammonium salts or di-sulfonylated products.[2]

  • Regioisomers: C-sulfonylation at the ortho or para positions of the aromatic ring instead of N-sulfonylation, if that route is used.[2]

  • Oxidation Products: Anilines are prone to air and light-induced oxidation, leading to colored impurities such as quinone-like species.[1] This often manifests as a yellow, red, or brown discoloration of the material.

  • Reagent-Derived Impurities: Excess reagents, catalysts, or their decomposition products.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 3-methanesulfonyl-N-methylaniline in a direct question-and-answer format.

Q1: My crude product is a dark brown, oily solid. What is the first step I should take?

A1: Discoloration is almost always due to oxidation.[1] Before attempting chromatographic purification, it is highly advisable to perform a preliminary purification using an acid-base extraction. This will remove non-basic colored impurities and can significantly improve the efficiency of subsequent steps. If the color persists after extraction, a treatment with activated charcoal during recrystallization may be necessary.[3]

Q2: I'm performing column chromatography on silica gel, but my compound is streaking badly on the TLC plate and I'm getting poor recovery from the column. Why is this happening?

A2: This is a classic problem when purifying amines on silica gel. Silica gel is slightly acidic, which leads to strong, often irreversible, adsorption of the basic amine group.[1] This causes streaking on TLC and low recovery from the column.

  • The Causality: The lone pair of electrons on the nitrogen atom of your aniline interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.

  • The Solution: To mitigate this, you must neutralize these acidic sites. Add a small amount of a tertiary amine, such as triethylamine (Et₃N) or pyridine, to your eluent system (typically 0.5-1% v/v).[1][4] This competitively binds to the acidic sites on the silica, allowing your product to elute cleanly. Always pre-treat your silica gel by flushing the packed column with the amine-containing eluent before loading your sample.

Q3: I see two spots on my TLC that are very close together. How can I improve their separation?

A3: Poor separation of spots with similar Rf values, likely regioisomers or closely related byproducts, is a common challenge.

  • Optimize Your Solvent System: Systematically screen different solvent systems. A common starting point for anilines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[5] Try varying the ratio to find the optimal separation.

  • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica for purifying amines.[5]

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolution than standard flash chromatography.[1][6]

Q4: After purification, my product is a nice white solid, but it starts to turn yellow after a few days in storage. How can I prevent this?

A4: The yellowing indicates slow oxidation upon exposure to air and light.[7]

  • Storage Conditions: Store your purified 3-methanesulfonyl-N-methylaniline under an inert atmosphere (nitrogen or argon) in a tightly sealed amber vial to protect it from oxygen and light.

  • Temperature: Storing the compound at a reduced temperature (e.g., in a refrigerator at 2-8°C) can also slow down the rate of degradation.[8]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for troubleshooting common purification issues.

troubleshooting_workflow start Crude Product Analysis (TLC, Color, State) is_colored Is the product heavily colored? start->is_colored acid_base Perform Acid-Base Extraction is_colored->acid_base Yes reassess_tlc Re-assess on TLC is_colored->reassess_tlc No acid_base->reassess_tlc tlc_streaking Is TLC streaking or Rf = 0? reassess_tlc->tlc_streaking add_amine Add 0.5-1% Et3N to Eluent Consider Alumina Column tlc_streaking->add_amine Yes poor_separation Are spots poorly separated? tlc_streaking->poor_separation No add_amine->reassess_tlc optimize_solvent Optimize Eluent Polarity (TLC Screening) poor_separation->optimize_solvent Yes run_column Run Column Chromatography poor_separation->run_column No optimize_solvent->run_column combine_fractions Combine Pure Fractions & Evaporate run_column->combine_fractions recrystallize Recrystallize for Final Purity combine_fractions->recrystallize final_product Final Product recrystallize->final_product

Caption: Troubleshooting workflow for purification.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This technique leverages the basicity of the aniline nitrogen to separate it from acidic and neutral impurities.[3]

Methodology:

  • Dissolution: Dissolve the crude 3-methanesulfonyl-N-methylaniline in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with 1M aqueous HCl.[3] The protonated aniline salt will move into the aqueous layer, while neutral and acidic impurities remain in the organic layer. Repeat the wash 2-3 times.

  • Combine Aqueous Layers: Combine all the acidic aqueous extracts. The organic layer can be discarded or processed to recover other components.

  • Liberate the Free Aniline: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 3M NaOH or a saturated NaHCO₃ solution, with stirring until the solution is basic (pH > 9, check with pH paper). Your product will precipitate or form an oil.

  • Back Extraction: Extract the basified aqueous solution with fresh organic solvent (e.g., ethyl acetate or DCM) three times to recover your purified aniline.[1]

  • Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

Protocol 2: Flash Column Chromatography

This is the primary method for separating closely related impurities.[9][10]

Methodology:

  • Solvent System Selection: Using TLC, identify an eluent system that provides good separation and an Rf value of ~0.25-0.35 for the desired product.[1] A common starting point is a Hexane:Ethyl Acetate mixture. Crucially, add 0.5-1% triethylamine to the eluent mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexanes).

    • Pour the slurry into your column and allow it to pack, draining the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product from the acid-base extraction in a minimal amount of DCM or the eluent.

    • Alternatively, perform a "dry loading": dissolve the product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[10]

  • Elution: Begin eluting with your chosen solvent system, collecting fractions. Monitor the fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

ParameterRecommended ConditionsRationale & Notes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for flash chromatography.[9]
Alternative Phase Alumina, Neutral or BasicCan be advantageous for basic compounds like anilines to avoid strong adsorption.[5]
Mobile Phase (Eluent) Hexane/Ethyl Acetate + 0.5-1% Et₃NA versatile system. The added triethylamine is critical to prevent streaking.[1]
TLC Visualization UV lamp (254 nm)The aromatic ring will be UV active. Staining (e.g., potassium permanganate) can also be used.
Protocol 3: Recrystallization

This is an excellent final polishing step to obtain highly crystalline, pure material.

Methodology:

  • Solvent Screening: The key is to find a solvent (or solvent pair) in which your compound is highly soluble when hot but sparingly soluble at room temperature.[11] Given the structure of 3-methanesulfonyl-N-methylaniline, solvents of intermediate polarity should be screened.

  • Dissolution: Place the solid product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is still colored, add a small spatula tip of activated charcoal, swirl, and heat for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly.

Potential Solvents for ScreeningClassNotes
Isopropanol AlcoholOften a good choice for moderately polar compounds.
Ethyl Acetate / Hexane Ester / AlkaneA solvent/anti-solvent pair that offers good control over solubility.
Toluene AromaticCan be effective for aromatic compounds.
Water Polar ProticUnlikely to be a good single solvent due to the aromatic structure, but could be used as an anti-solvent.[12]
General Purification Workflow Diagram

purification_flow crude Crude 3-Methanesulfonyl- N-methylaniline acid_base Step 1: Acid-Base Extraction (Removes bulk neutral/acidic impurities) crude->acid_base chromatography Step 2: Column Chromatography (Separates isomers & close impurities) acid_base->chromatography recrystallization Step 3: Recrystallization (Final polishing for high purity) chromatography->recrystallization pure_product Pure, Crystalline Product (Store under N2, protected from light) recrystallization->pure_product

Caption: A multi-step purification strategy.

References

  • Google Patents. (1974). US3819709A - Synthesis of n-methylaniline.
  • Jihong. (2026). N-methylaniline impurity control. Retrieved from [Link]

  • PrepChem.com. (2017). Preparation of N-methylaniline. Retrieved from [Link]

  • Solubility of Things. (n.d.). 3-Methylaniline. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dry silica gel. Retrieved from [Link]

  • Google Patents. (1991). KR910003640B1 - Method for preparing 3-amino methanesulfonanilide.
  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3-Methoxy-4-(methylsulfonyl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylaniline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Methylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methanesulfonyl-n-methylaniline. Retrieved from [Link]

  • Yufeng. (2024). Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]

  • FooDB. (2010). Showing Compound N-Methylaniline (FDB003963). Retrieved from [Link]

  • ChemSrc. (n.d.). N-Methylaniline (CAS NO:100-61-8). Retrieved from [Link]

  • ResearchGate. (n.d.). Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methanesulfonyl-3-methoxyaniline. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 3-(Methylsulfonamido)aniline. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Nitration of 3-Methanesulfonyl-N-methylaniline

Here is the technical support guide for the nitration of 3-methanesulfonyl-N-methylaniline. Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TSC-NIT-3MSMA-001 Audience: Process Chemists, Medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the nitration of 3-methanesulfonyl-N-methylaniline.

Topic: Troubleshooting Side Reactions & Process Optimization Document ID: TSC-NIT-3MSMA-001 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Nitrating 3-methanesulfonyl-N-methylaniline is deceptively complex. You are attempting an Electrophilic Aromatic Substitution (EAS) on a ring containing two conflicting directors:

  • -NHMe (Position 1): A secondary amine. In neutral conditions, it is a strong ortho/para activator. In acidic nitration media, it protonates to

    
    , becoming a strong meta deactivator.[1]
    
  • -SO₂Me (Position 3): A strong electron-withdrawing group (EWG) and meta director.

The Core Conflict: Direct nitration with mixed acid (


) often leads to a "regiochemical scramble" and hazardous N-functionalization rather than the desired C-nitration. This guide addresses the specific side reactions arising from this conflict.

Critical Side Reaction Pathways

The following diagram illustrates the competitive pathways occurring during the direct nitration of the substrate.

SideReactions SM 3-methanesulfonyl- N-methylaniline C_Nitro C-Nitration Product (4-nitro or 6-nitro isomer) SM->C_Nitro Desired Path N_Nitro N-Nitration (N-nitro-N-methyl...) SM->N_Nitro Fast (Kinetic) N_Nitroso N-Nitrosation (N-nitroso-N-methyl...) SM->N_Nitroso Trace HNO2 Oxidation Oxidative Degradation (Quinones / Tars) SM->Oxidation Exotherm/High T Meta_Sub Meta-Substitution (5-nitro isomer) SM->Meta_Sub Protonation (-NH2Me+) HNO3 + HNO3 / H2SO4 N_Nitro->C_Nitro Bamberger Rearrangement (Acid Catalyzed)

Figure 1: Competitive reaction landscape. Note that N-nitration is often kinetically favored over C-nitration for secondary amines.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction mixture turned black/tarry immediately."

Diagnosis: Oxidative Degradation. The Science: Secondary amines are electron-rich and susceptible to oxidation by nitric acid, which acts as an oxidant before it acts as a nitrating agent. The


 group deactivates the ring, but the amine lone pair remains vulnerable.
Corrective Action: 
  • Temperature Control: Ensure the addition of nitrating agent is performed at

    
    .
    
  • Protection: The most robust solution is to protect the amine as an acetamide (N-acetyl) before nitration. This withdraws electron density from the nitrogen, preventing oxidation and N-nitration.

Issue 2: "LCMS shows a mass peak of [M+45] instead of [M+44]."

Diagnosis: Formation of the N-Nitro species (Nitramine). The Science:

  • C-Nitration (+NO₂): Adds 45 Da, loses H (1 Da) = Net +44 Da.

  • N-Nitration (+NO₂): Adds 45 Da, loses H (1 Da) = Net +44 Da.

  • Wait, why M+45? Often, N-nitro compounds do not ionize cleanly or may show adducts. However, if you see distinct retention time shifts with similar mass, you likely have the N-nitro isomer.

  • Confirmation: N-nitro compounds often rearrange to C-nitro compounds under strong acid (Bamberger-like rearrangement), but this is uncontrolled. Safety Warning: N-nitro anilines can be energetic and unstable. Protocol Adjustment: Use the "Protect-Nitrate-Deprotect" strategy (see Section 4).

Issue 3: "I am seeing a peak at [M+29]."

Diagnosis: N-Nitrosation (Formation of N-nitrosoamine). The Science: Nitric acid often contains traces of nitrous acid (


). Secondary amines react rapidly with 

(nitrosonium ion) to form N-nitroso derivatives (

). Mechanism:


Corrective Action:
  • Urea Scavenger: Add 0.5–1.0 eq of Urea or Sulfamic acid to the reaction mixture before adding the substrate. This scavenges

    
     (forming 
    
    
    
    and
    
    
    ).
Issue 4: "I isolated the product, but the NMR indicates the wrong isomer (Meta-nitro)."

Diagnosis: Protonation-directed regioselectivity.[1] The Science: In concentrated


, the basic nitrogen is protonated to 

.
  • Free amine: ortho/para director.[1]

  • Protonated amine: meta director.[1]

  • Sulfone (

    
    ): meta director.
    
  • Result: Both groups direct the incoming nitro group to the position meta to the amine (Position 5), rather than the typically desired para (Position 4) or ortho (Position 2/6). Corrective Action: To achieve ortho/para substitution relative to the nitrogen, you must prevent protonation by acetylating the amine. The acetamido group (

    
    ) is a resonance donor even in acid (though it can be hydrolyzed if too hot) and will direct para to itself.
    

Recommended Protocol: The "Protect-Nitrate-Deprotect" Strategy

To ensure scientific integrity and safety, avoiding direct nitration of the secondary amine is the authoritative recommendation.

Step 1: Protection

Reagents: Acetic anhydride (


), Pyridine or 

, DCM. Procedure:
  • Dissolve 3-methanesulfonyl-N-methylaniline in DCM.

  • Add 1.1 eq

    
     and 1.2 eq base.
    
  • Stir at RT until conversion is complete.

  • Why? Converts

    
     to 
    
    
    
    . The lone pair is now delocalized into the carbonyl, preventing oxidation and protonation.
Step 2: Nitration (Regioselective)

Reagents: Fuming


, Concentrated 

(or Acetic Acid solvent). Procedure:
  • Dissolve intermediate in

    
     at 
    
    
    
    .
  • Add

    
     dropwise.[2]
    
  • Regiochemistry: The

    
     group is an ortho/para director. The 
    
    
    
    is a meta director.
    • Para to Amine (Position 4): Reinforced by steric hindrance at ortho.[1]

    • Ortho to Amine (Position 2): Sterically crowded by Methyl and Sulfone.

    • Ortho to Amine (Position 6): Possible minor isomer.

  • Result: High selectivity for 4-nitro-3-methanesulfonyl-N-methylacetamide .

Step 3: Deprotection

Reagents:


 (aq) or 

(aq), reflux. Procedure: Hydrolyze the amide back to the secondary amine.

Quantitative Data Summary

ParameterDirect Nitration (Risky)Protected Nitration (Recommended)
Major Side Reaction N-Nitration / N-NitrosationMinimal (Hydrolysis if T > 50°C)
Oxidation Risk High (Tars likely)Low
Regioselectivity Mixed (Meta favored in high acid)High (Para to nitrogen favored)
Safety Profile Low (Unstable N-nitro intermediates)High (Stable intermediates)
Yield Potential 30–50% (variable)75–90% (over 3 steps)

Mechanistic Visualization

The following diagram details the regiochemical directing effects that dictate the outcome.

Regiochemistry Substrate Protected Substrate (N-Acetyl-3-methanesulfonyl-N-methylaniline) Amide N-Acetyl Group (Ortho/Para Director) Substrate->Amide Sulfone Sulfonyl Group (Meta Director) Substrate->Sulfone Pos4 Position 4 (Para to N) STERICALLY & ELECTRONICALLY FAVORED Amide->Pos4 Strong Activation Pos2 Position 2 (Ortho to N) STERICALLY BLOCKED (Between N-Me and SO2Me) Amide->Pos2 Activation Pos6 Position 6 (Ortho to N) POSSIBLE MINOR ISOMER Amide->Pos6 Activation Pos5 Pos5 Sulfone->Pos5 Directs here (Meta) Product Product Pos4->Product Major Product

Figure 2: Regiochemical analysis of the protected substrate. The N-acetyl group dominates the directing effect, favoring position 4.

References

  • Nitration of N-Alkyl Anilines

    • Bonner, T. G., & Hancock, R. A. (1966).[3] Kinetics of nitration of N-methyl-N-nitrosoaniline. Journal of the Chemical Society B: Physical Organic.

    • Insight: Establishes the kinetics of N-nitration vs C-nitr
  • Regioselectivity in Activated Systems

    • Sousa, A. F., et al. (2018).[1] Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.

    • Insight: Confirms that N-protection (acetylation)
  • Synthesis of Sulfonyl Aniline Intermediates

    • Organic Syntheses, Coll.[4] Vol. 2, p. 438 (1943). Nitration of substituted anilines.

    • Insight: Provides foundational protocols for handling electron-deficient aniline deriv
  • Safety of N-Nitroso Compounds

    • European Medicines Agency (EMA). (2020). Assessment Report: Nitrosamines impurities in human medicinal products.
    • Insight: Critical safety context regarding the formation of carcinogenic N-nitroso impurities during the nitr

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 3-Methanesulfonyl-N-methylaniline

Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered during the scale-up of 3-methanesulfonyl-N-methylaniline (CAS: 104505-86-8).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges encountered during the scale-up of 3-methanesulfonyl-N-methylaniline (CAS: 104505-86-8).

This molecule presents a classic "push-pull" conflict in process chemistry: the electron-withdrawing sulfone group deactivates the ring, while the secondary amine requires precise kinetic control to prevent over-alkylation.

Process Overview & Workflow

The most robust scale-up route avoids direct methylation of the aniline with methyl iodide, which is prone to thermal runaways and over-alkylation (bis-methylation). Instead, we recommend a Reductive Amination strategy following the construction of the sulfone backbone.

Master Synthesis Workflow

G Start 3-Nitro-thioanisole Oxidation Step 1: Oxidation (Na2WO4 / H2O2) Start->Oxidation Exotherm Control Sulfone 3-Nitrophenyl methyl sulfone Oxidation->Sulfone Reduction Step 2: Reduction (H2 / Pd/C) Sulfone->Reduction Aniline 3-Methanesulfonyl aniline Reduction->Aniline Methylation Step 3: Reductive Alkylation (PFA / NaBH4 or H2) Aniline->Methylation Selectivity Critical Product 3-Methanesulfonyl- N-methylaniline Methylation->Product

Figure 1: Recommended scale-up pathway emphasizing safety (Step 1) and selectivity (Step 3).

Module 1: The Sulfone Backbone (Oxidation)

Challenge: Oxidizing the sulfide to sulfone generates significant heat (~110 kcal/mol). On a multigram/kilogram scale, this can lead to thermal runaway.

Protocol: Catalytic Oxidation

Reagents: Sodium Tungstate (Na₂WO₄·2H₂O) (cat.), Hydrogen Peroxide (30%), Acidic buffer.

ParameterRecommendationTechnical Rationale
Catalyst Loading 1–2 mol% Na₂WO₄Tungstate forms peroxotungstate species, allowing faster turnover than uncatalyzed H₂O2.
Temperature 55–60 °CBelow 50°C, reaction stalls (accumulation of peroxide). Above 70°C, decomposition risk increases.
pH Control pH 2–3Acidic media accelerates the electrophilic attack of the active peroxo species on the sulfur.
Troubleshooting Guide (Oxidation)

Q: The reaction stalls at the sulfoxide intermediate. Why isn't it going to the sulfone?

  • A: Sulfoxide to sulfone oxidation is kinetically slower than sulfide to sulfoxide.

    • Fix: Increase temperature to 60°C after the first equivalent of oxidant is consumed.

    • Fix: Ensure pH is < 3.0. Basic conditions inhibit the second oxidation step.

Q: I see a sudden temperature spike upon H₂O₂ addition.

  • A: You are likely accumulating unreacted peroxide (dosing faster than consumption).

    • Fix: Use a dosing pump controlled by a temperature probe. Stop addition if T > 60°C. Perform a starch-iodide test to check for peroxide accumulation before adding more.

Module 2: Selective N-Methylation (The Critical Step)

Challenge: Preventing the formation of the N,N-dimethyl impurity. The sulfone group makes the aniline electron-deficient (less nucleophilic), requiring forcing conditions that often lead to over-methylation.

Protocol: Reductive Alkylation (Paraformaldehyde/NaBH4)

This method forms the hemiaminal/imine in situ and reduces it. It is superior to direct alkylation (MeI) for selectivity.

Reagents: Paraformaldehyde (PFA), Sodium Borohydride (NaBH₄), Methanol, Acetic Acid (cat).

  • Imine Formation: Reflux Aniline + PFA (1.1 eq) in MeOH for 2-4 hours.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 eq) portion-wise.

Troubleshooting Guide (Methylation)

Q: I have 15% N,N-dimethyl impurity. How do I remove it?

  • A: Separation is difficult due to similar boiling points.[1] Prevention is better.

    • Root Cause:[2][3][4][5][6][7] High local concentration of reducing agent or aldehyde.

    • Fix: Switch to Stepwise Addition . Pre-form the imine/hemiaminal completely (verify by TLC/NMR) before adding the reducing agent. If you add PFA and NaBH4 simultaneously, you promote over-alkylation.

Q: The reaction is extremely slow; starting material remains after 24h.

  • A: The electron-withdrawing sulfone group at the meta position reduces the nucleophilicity of the amine.

    • Fix: Add a Lewis Acid catalyst (e.g., Ti(OiPr)₄) or Brønsted acid (Acetic acid) during the imine formation step to activate the carbonyl.

    • Fix: Use Sodium Methoxide (NaOMe) to deprotonate the aniline slightly if using a direct alkylation route (though reductive amination is preferred).

Decision Tree: High Impurity Levels

Diagnosis Problem High N,N-Dimethyl Impurity (>5%) CheckMethod Method Used? Problem->CheckMethod DirectAlk Direct Alkylation (MeI / DMS) CheckMethod->DirectAlk Reductive Reductive Amination (PFA / NaBH4) CheckMethod->Reductive Sol1 Switch to Reductive Amination immediately. DirectAlk->Sol1 CheckStoich Check Stoichiometry Reductive->CheckStoich Action1 Reduce PFA to 1.05 eq. Ensure stepwise addition. CheckStoich->Action1

Figure 2: Troubleshooting logic for over-methylation.

Module 3: Purification Strategy

If you cannot avoid the formation of the N,N-dimethyl impurity, separation becomes the bottleneck.

Boiling Points (Approximate):

  • 3-Methanesulfonyl-aniline (SM): High MP solid.

  • Target (Mono-Me): BP ~ high (often solid or viscous oil).

  • Impurity (Di-Me): BP is often within 5-10°C of the Mono-Me product.

Chemical Purification (The "Acetylation Trick")

If distillation fails to separate the Mono- from the Di-methylated species:

  • Acylation: Treat the crude mixture with Acetic Anhydride (1.1 eq relative to Mono-Me).

    • Mono-Me

      
      N-Acetyl-N-methyl (Amide).
      
    • Di-Me

      
       No Reaction (Tertiary amine).
      
  • Separation: The Amide has a significantly different polarity (higher) and boiling point than the tertiary amine. Separate via short silica plug or distillation.

  • Hydrolysis: Hydrolyze the amide (HCl/Water reflux) back to the secondary amine.

Safety & References

Core Safety Hazards
  • 3-Nitro-thioanisole: Potential sensitizer.

  • Hydrogen Peroxide (30%): Strong oxidizer. Incompatible with metal salts (Fe, Cu) which trigger decomposition. Use Tungstate only in controlled glass/enamel reactors.

  • Sodium Borohydride: Liberates Hydrogen gas. Ensure reactor is inerted (N₂) and vented properly.

References
  • Selective N-Methylation via Reductive Amination

    • Bhattacharyya, S. "Reductive Alkylation of Secondary Amines with Paraformaldehyde and Sodium Borohydride." Journal of Organic Chemistry, 1995. Link

  • Oxidation of Sulfides to Sulfones

    • Sato, K., et al.[8] "A Green Route to Sulfones: Oxidation of Sulfides with Hydrogen Peroxide Catalyzed by Sodium Tungstate." Tetrahedron, 2001. Link

  • Purification Strategies for N-Methylanilines

    • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Review of the Synthetic Utility of Acyloxyborohydrides." Chemical Society Reviews, 1998. Link

Sources

Troubleshooting

optimizing reaction conditions for 3-methanesulfonyl-N-methylaniline derivatives

Topic: Optimizing reaction conditions for 3-methanesulfonyl-N-methylaniline derivatives Content Type: Technical Support Center Guide Ticket ID: #MSMA-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing reaction conditions for 3-methanesulfonyl-N-methylaniline derivatives Content Type: Technical Support Center Guide

Ticket ID: #MSMA-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

This guide addresses the synthesis and optimization of 3-methanesulfonyl-N-methylaniline , a critical scaffold in kinase inhibitor discovery (e.g., JNK, p38 MAPK inhibitors).[1] Users typically encounter two primary bottlenecks:

  • Selectivity Control: Preventing over-alkylation (formation of the dimethylamine) during N-methylation.

  • Sulfonyl Installation: Overcoming catalyst poisoning or poor conversion when installing the electron-withdrawing sulfone group.[1]

This documentation provides self-validating protocols and diagnostic workflows to resolve these specific chemical challenges.

Diagnostic Workflow: Select Your Starting Point

Before proceeding, identify your precursor material to select the correct optimization module.

Synthesis_Selector Start Start: Identify Precursor RouteA Precursor: 3-Amino-phenyl-methyl-sulfone (Aniline is present; Sulfone is present) Start->RouteA RouteB Precursor: 3-Bromo-N-methylaniline (Halide is present; Amine is methylated) Start->RouteB RouteC Precursor: 3-(Methylthio)aniline (Sulfide is present) Start->RouteC ActionA Go to Module 1: Selective N-Monomethylation RouteA->ActionA Challenge: Over-alkylation ActionB Go to Module 2: Cu-Catalyzed Sulfonylation RouteB->ActionB Challenge: C-S Coupling ActionC Go to Module 3: Controlled Oxidation RouteC->ActionC Challenge: Chemoselectivity

Figure 1: Decision tree for selecting the appropriate optimization protocol based on available starting materials.

Module 1: Selective N-Monomethylation

Target Audience: Users observing >15% dimethylated byproduct (


 amine) or unreacted starting material.[1]
The Problem: Nucleophilicity vs. Acidity

The sulfone group at the meta position is strongly electron-withdrawing (


 effects).[1] This renders the aniline nitrogen less nucleophilic than a standard aniline, making 

alkylation (e.g., MeI/Base) sluggish. Forcing conditions (heat) inevitably leads to the more nucleophilic secondary amine reacting again, causing over-methylation.
The Solution: Copper-Promoted Chan-Lam Coupling

Instead of electrophilic alkylation, use a copper-mediated oxidative cross-coupling with methylboronic acid.[1][2] This method is highly selective for mono-arylation/alkylation because the mechanism requires coordination to the copper center, which is sterically hindered for secondary amines.[1]

Optimized Protocol (Chan-Lam)

Reagents:

  • Substrate: 3-methanesulfonyl-aniline (1.0 equiv)[1]

  • Reagent: Methylboronic acid (

    
    ) (1.5 equiv)[1]
    
  • Catalyst:

    
     (1.0 equiv) - Note: Stoichiometric Cu is often required for high conversion in electron-poor systems.[1]
    
  • Base: Pyridine (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step:

  • Activation: In a dry flask, combine

    
     and the aniline in 1,4-dioxane. Stir at room temperature for 15 minutes. Why? This "incubation" allows the formation of the pre-active Cu-amine complex.
    
  • Addition: Add methylboronic acid and pyridine.

  • Reaction: Heat to reflux (

    
    ) under an air atmosphere (or 
    
    
    
    balloon). Crucial: The reaction requires oxygen to re-oxidize Cu(I) to Cu(II) if using catalytic amounts, but stoichiometric Cu is more reliable here.
  • Monitoring: Check HPLC at 4 hours. If conversion <50%, add fresh

    
     (0.5 equiv).[1]
    

Troubleshooting Table:

SymptomRoot CauseCorrective Action
Low Conversion (<30%) Moisture in solventBoronic acids are prone to protodeboronation in wet solvents.[1] Use molecular sieves in dioxane.
Green solution turns red/brown Cu(II) reduction to Cu(0)/Cu(I)The re-oxidation cycle is stalling.[1] Ensure vigorous stirring open to air or add an

balloon.
Dimethyl product detected Temperature too highReduce temperature to

. The Chan-Lam mechanism is inherently selective, but thermal background alkylation can occur.[1]

Module 2: Copper-Catalyzed Sulfonylation

Target Audience: Users starting with aryl halides (3-bromo-N-methylaniline) attempting to install the


 group.[1]
The Problem: Catalyst Poisoning

Sulfur species are notorious for poisoning Pd and Cu catalysts. Standard Ullmann conditions often fail because the sulfinate anion (


) binds too tightly to the metal center, preventing the oxidative addition of the aryl halide.
The Solution: L-Proline Promoted Coupling

Using L-Proline as a ligand creates a robust catalytic system that facilitates the coupling of sodium methanesulfinate with aryl bromides/iodides at moderate temperatures.[1]

Optimized Protocol

Reagents:

  • Substrate: 3-bromo-N-methylaniline (1.0 equiv)[1]

  • Sulfur Source: Sodium methanesulfinate (

    
    ) (1.2 equiv)[1]
    
  • Catalyst: CuI (10 mol%)[1][3][4]

  • Ligand: L-Proline (20 mol%)[1]

  • Base: NaOH (20 mol%) - Note: Proline requires deprotonation to coordinate effectively.[1]

  • Solvent: DMSO (0.5 M concentration)[1]

Step-by-Step:

  • Complexation: Mix CuI, L-Proline, and NaOH in DMSO. Stir for 10 mins until a homogeneous blue/green solution forms.

  • Substrate Addition: Add the aryl bromide and sodium methanesulfinate.

  • Heating: Heat to

    
     for 12-18 hours under Argon/Nitrogen. Do not use air; this is not an oxidative coupling.[1]
    
  • Workup: Dilute with EtOAc and wash extensively with water (5x) to remove DMSO.[1]

Visualizing the Pathway:

Sulfonylation_Pathway CuI CuI + L-Proline Complex Active Cu-Ligand Complex CuI->Complex NaOH, DMSO OxAdd Oxidative Addition (Ar-Cu-Br) Complex->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Cu-SO2Me) OxAdd->LigEx + MeSO2Na RedElim Reductive Elimination (Product Release) LigEx->RedElim Rate Limiting Step RedElim->Complex Regenerate Catalyst

Figure 2: Catalytic cycle for the Cu-catalyzed sulfonylation.[1] Note that ligand exchange is often the failure point if the sulfinate is wet.[5]

Module 3: Controlled Oxidation (Sulfide to Sulfone)

Target Audience: Users converting 3-(methylthio)aniline to the sulfone.[1]

The Problem: Chemoselectivity (N-Oxidation)

Anilines are susceptible to oxidation.[1] Using strong oxidants like mCPBA can oxidize the nitrogen to the N-oxide or nitro group before fully oxidizing the sulfide to the sulfone.

The Solution: Oxone® (Potassium Peroxymonosulfate)

Oxone is highly selective for sulfur oxidation over nitrogen oxidation in acidic media.[1] The acidic nature of Oxone in water protonates the aniline nitrogen (


), deactivating it toward oxidation while the sulfide remains reactive.
Optimized Protocol

Reagents:

  • Substrate: 3-(methylthio)aniline[1][6]

  • Oxidant: Oxone® (2.5 equiv)[1]

  • Solvent: MeOH:Water (1:1)[1]

Step-by-Step:

  • Dissolution: Dissolve substrate in MeOH/Water. The pH should be slightly acidic (natural pH of Oxone solution is ~2-3).[1]

  • Addition: Add Oxone as a solid in portions over 30 minutes at

    
    .
    
  • Reaction: Allow to warm to Room Temp. Stir for 4 hours.

  • Quench: Quench with saturated sodium bisulfite (

    
    ) to destroy excess oxidant.
    
  • Neutralization: Carefully neutralize with

    
     to pH 8 before extraction. (The product will be in the aqueous layer if left acidic).
    

FAQ: Frequently Asked Questions

Q1: Why is my reductive amination (Formaldehyde/NaBH4) yielding a mixture of mono- and dimethyl products? A: The reaction intermediate (iminium ion) is more reactive than the starting ketone/aldehyde.[1] In the presence of excess formaldehyde, the mono-methyl product rapidly reacts again.

  • Fix: Switch to the Chan-Lam protocol (Module 1) . If you must use reductive amination, use Benzotriazole as a scavenger or perform a stepwise reaction: Form the imine with NaOMe/MeOH first, remove excess formaldehyde, then add the reducing agent.

Q2: I am using the Cu-coupling method (Module 2), but my yield is stuck at 40%. A: Check your Sodium Methanesulfinate source. It is hygroscopic.[1]

  • Fix: Dry the salt in a vacuum oven at

    
     overnight before use. Water inhibits the catalytic cycle by competing for coordination sites on Copper.[1] Alternatively, increase the ligand (L-Proline) loading to 30 mol%.[1]
    

Q3: Can I methylate the nitrogen before installing the sulfone? A: Yes, but be careful. If you methylate 3-bromoaniline first, the resulting secondary amine is prone to oxidation.[1] If you plan to use the Cu-coupling method later, the secondary amine might coordinate to the copper, requiring higher catalyst loading. We recommend installing the sulfone first (electron-withdrawing group) to deactivate the ring, which actually aids the selectivity of the subsequent N-methylation.[1]

References

  • González, I. et al. (2009).[1][2] "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2". Organic Letters.

  • Zhu, W. et al. (2012).[1] "Copper-Catalyzed Coupling of Aryl Iodides and Bromides with Sodium Methanesulfinate". Journal of Organic Chemistry.

  • Trost, B. M. et al. (2006).[1] "Selectivity in the Oxidation of Sulfides to Sulfones". Current Organic Chemistry.

  • Vapourtec Application Note. (2017). "Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow".

Sources

Optimization

avoiding over-methylation in N-methylaniline synthesis

Ticket ID: NMA-SELECTIVITY-001 Subject: Preventing Over-Methylation (Formation of N,N-Dimethylaniline) Assigned Specialist: Senior Application Scientist Introduction & Diagnostic Overview You are likely here because your...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NMA-SELECTIVITY-001

Subject: Preventing Over-Methylation (Formation of N,N-Dimethylaniline) Assigned Specialist: Senior Application Scientist

Introduction & Diagnostic Overview

You are likely here because your HPLC/GC traces show a persistent peak at a higher retention time (N,N-dimethylaniline) or your yield of the secondary amine (N-methylaniline) is stalling.

The synthesis of N-methylaniline is a classic case of competing nucleophilicity . Once aniline is methylated to N-methylaniline, the product is often more nucleophilic than the starting material due to the electron-donating inductive effect of the methyl group. This leads to a "runaway reaction" where the product consumes the remaining methylating agent faster than the starting material does.

We have structured this guide into three "Support Modules" based on your current synthetic strategy.

Diagnostic Logic (Visualized)

Before proceeding, identify your pathway using the logic below:

DiagnosticFlow Start Start: Select Your Method Q1 Method: Direct Alkylation? (MeI, MeOTs, DMS) Start->Q1 Q2 Method: Reductive Amination? (HCHO + NaBH4/H2) Start->Q2 Q3 Method: Green/Catalytic? (DMC, MeOH) Start->Q3 Problem1 Issue: Statistical Mixture (Mono:Di ratio is poor) Q1->Problem1 Common Failure Problem2 Issue: Over-reduction (Excess HCHO drives reaction) Q2->Problem2 Common Failure Sol3 Solution: Zeolite Shape Selectivity (See Module 3) Q3->Sol3 Best for Scale Sol1 Solution: The Cesium Effect (See Module 1) Problem1->Sol1 Sol2 Solution: Benzotriazole/Imine Control (See Module 2) Problem2->Sol2

Figure 1: Diagnostic decision tree for selecting the correct troubleshooting module.

Module 1: Troubleshooting Direct Alkylation

The "Cesium Effect" Protocol

If you are using alkyl halides (Methyl Iodide) or sulfonates, standard bases (K2CO3, NaOH) often fail to stop at the secondary amine because the deprotonated N-methylaniline is highly reactive.

The Fix: Switch to Cesium Hydroxide (CsOH) . Research by Salvatore et al. demonstrated that CsOH promotes mono-alkylation with high selectivity (approx. 9:1 or higher).[1] This is known as the "Cesium Effect."

Mechanism: The large ionic radius of Cesium (1.67 Å) creates a "soft" cation effect. It is hypothesized that the mono-alkylated product forms a complex with the cesium surface or ion pair that is sterically hindered or electronically deactivated toward a second attack, whereas the smaller sodium/potassium ions do not offer this protection.

Standardized Protocol (CsOH Method):

  • Reagents: Aniline (1.0 equiv), CsOH·H2O (1.2 equiv), 4Å Molecular Sieves (activated).

  • Solvent: DMF (Anhydrous).[1] Critical: Water promotes over-alkylation.

  • Procedure:

    • Stir Aniline and CsOH in DMF with molecular sieves for 30 mins (Activation).

    • Add Methyl Iodide (1.0 - 1.1 equiv) dropwise over 1 hour.

    • Tip: Do not use excess MeI. The CsOH ensures high conversion of the limiting reagent.

  • Workup: Filter sieves, dilute with EtOAc, wash with water (to remove DMF).

Module 2: Troubleshooting Reductive Amination

The "Leaky Faucet" Problem

In reductive amination (Aniline + Formaldehyde + Reducing Agent), the intermediate species is the Imine (or Iminium ion).[2]

  • The Trap: If you mix Aniline, Formaldehyde, and Hydride together (One-Pot), the N-methylaniline formed reacts immediately with remaining formaldehyde to form an iminium ion, which is reduced to N,N-dimethylaniline.

The Fix: The Benzotriazole (Bt) Method (Katritzky Protocol). This method traps the intermediate as a stable aminal, preventing the "runaway" second alkylation.

Step-by-Step Protocol:

  • Step A (Trapping):

    • Mix Aniline (1 equiv), Benzotriazole (1 equiv), and Formaldehyde (1 equiv) in Ethanol.

    • Stir at room temperature. The product (N-(benzotriazol-1-ylmethyl)aniline) usually precipitates.

    • Why this works: This solid intermediate contains exactly one methyl equivalent "loaded" onto the nitrogen.

  • Step B (Reduction):

    • Isolate the solid (filtration).

    • Dissolve in THF and reduce with NaBH4 (Sodium Borohydride).

    • The Benzotriazole acts as a leaving group, yielding pure N-methylaniline.

Alternative (Flow Chemistry/H2): If using catalytic hydrogenation (Pd/C + HCHO), you must use a Flow Reactor .

  • Residence time must be tuned so the product leaves the catalyst bed before it encounters a second molecule of formaldehyde. Batch reactors are notoriously bad for this selectivity.

Module 3: Advanced Catalytic Methods (Green/Industrial)

Zeolite Shape Selectivity

For scalable, high-purity synthesis without toxic halides, Dimethyl Carbonate (DMC) over NaY Zeolite is the gold standard.

The Science: NaY Zeolite has specific pore dimensions (approx 7.4 Å).

  • Adsorption: Aniline adsorbs into the pores.

  • Reaction: DMC methylates the aniline.[3]

  • Exclusion: The transition state required to methylate N-methylaniline to N,N-dimethylaniline is sterically bulky. The zeolite pores physically constrain this transition state, effectively "choking" the second methylation.

Data Comparison: Selectivity vs. Method

MethodReagentsMono-SelectivityPrimary Risk
Standard Alkylation MeI / K2CO3~60-70%Statistical mixture (Dialkyl + Quat salts)
Cesium Effect MeI / CsOH90-95% Cost of Reagents (Cesium is expensive)
Standard Reductive HCHO / NaBH4~75-85%Over-alkylation if HCHO is in slight excess
Zeolite/DMC DMC / NaY>99% Requires autoclave/high temp (>150°C)
Frequently Asked Questions (Support Tickets)

Q: I am seeing 15% N,N-dimethylaniline despite using 1.0 equivalent of MeI. Why? A: This is the statistical probability of the SN2 reaction. As soon as N-methylaniline is formed, it competes for the MeI. To fix this without changing reagents, you must use slow addition of MeI (syringe pump) and keep the Aniline in slight excess, then separate the unreacted aniline during workup (distillation or acid/base extraction).

Q: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, but DMS is often more aggressive and harder to control. If you must use DMS, lower the temperature to 0°C or -10°C. The activation energy for the second methylation is slightly higher; low temperature helps discriminate between the two rates.

Q: My reaction stalled at 80% conversion. Should I add more alkylating agent? A: STOP. Do not add more agent immediately. Check the pH. As the reaction proceeds, HI (hydroiodic acid) is generated (in direct alkylation), which protonates your starting aniline, rendering it non-nucleophilic. Ensure you have sufficient base buffer (CsOH or excess K2CO3) to keep the amine free.

Visualizing the Selectivity Pathway

The following diagram illustrates why the Zeolite and Cesium methods succeed where standard methods fail.

Mechanism cluster_0 Selectivity Barrier Aniline Aniline (Starting Material) Transition1 Transition State 1 (Low Energy) Aniline->Transition1 Mono N-Methylaniline (Target) Transition1->Mono Transition2 Transition State 2 (High Steric Demand) Mono->Transition2 Blocked by Zeolite Pore / Cs+ Surface Di N,N-Dimethylaniline (Impurity) Transition2->Di Standard Conditions (Uncontrolled)

Figure 2: Kinetic pathway showing where advanced methods (Zeolites/Cesium) intervene to block the second methylation step.

References
  • Salvatore, R. N., et al. (1999).[4] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[1][4][5] Organic Letters, 1(11), 1893–1896.

  • Selva, M., & Tundo, P. (2003). "Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. Chemoselectivity toward Mono-N-methylation." The Journal of Organic Chemistry, 68(19), 7374–7378.

  • Katritzky, A. R., et al. (1995). "Benzotriazole-Assisted N-Alkylation of Primary Amines." The Journal of Organic Chemistry. (Foundational text on Benzotriazole methodology).
  • González, I., et al. (2009).[6] "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2." Organic Letters, 11(8), 1677-1680.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting of 3-Methanesulfonyl-N-methylaniline in Acidic Conditions

Welcome to the Technical Support Center. As an Application Scientist working with complex aniline derivatives, you must navigate the delicate balance between chemical reactivity and structural stability.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist working with complex aniline derivatives, you must navigate the delicate balance between chemical reactivity and structural stability. This guide provides in-depth troubleshooting, mechanistic causality, and validated protocols for handling 3-methanesulfonyl-N-methylaniline (CAS: 156461-79-9)[1] under acidic stress.

Executive Summary

3-Methanesulfonyl-N-methylaniline is a secondary aromatic amine characterized by a strongly electron-withdrawing methanesulfonyl (-SO₂CH₃) group at the meta position. While this functional group exerts a powerful inductive effect that partially stabilizes the amine against rapid oxidation compared to unsubstituted N-methylaniline[2], the molecule remains highly susceptible to specific degradation pathways in acidic media. The most critical pathways include protonation-induced chromatographic shifts, oxidative oligomerization, thermal rearrangement, and the highly regulated formation of genotoxic N-nitrosamines[3].

Diagnostic Matrix: Acidic Degradation Indicators

Use the following quantitative matrix to rapidly diagnose the chemical causality behind your experimental anomalies.

Degradant / IssueCatalyst / ConditionReaction Time / TempMass Shift (Δ Da)Analytical Indicator
N-Nitrosamine Trace NO₂⁻, pH < 4Minutes at 20°C+29 DaLC-MS (+29 Da adduct), UV shift
Oligomers O₂, Transition metalsDays at 20°C+183 Da (Dimer)Brown/purple color, broad LC peaks
Alkyl Isomers Strong HCl (e.g., 6M)Hours at >200°C0 Da (Isomer)RT shift, identical mass
Anilinium Salt Dilute Acid (pH < pKa)Instantaneous+1 Da (Protonation)Severe retention time (RT) drop

Frequently Asked Questions (FAQs)

Q1: Why does my acidic solution of 3-methanesulfonyl-N-methylaniline turn brown/purple over time?

Causality: You are observing oxidative oligomerization. In acidic media, trace oxidants, transition metals, or dissolved oxygen facilitate single-electron transfer from the nitrogen lone pair, forming a radical cation[2]. These radicals couple to form colored, poly(N-methylaniline)-like oligomeric species. Expert Insight: The strongly electron-withdrawing -SO₂CH₃ group raises the oxidation potential of the molecule, meaning it degrades slower than unsubstituted N-methylaniline. However, prolonged exposure to light or oxygen in acidic buffers will inevitably trigger this pathway.

Q2: We detected a +29 Da mass adduct in our LC-MS under acidic conditions. What is this, and is it a concern?

Causality: Yes, this is a critical regulatory concern. The +29 Da shift corresponds to N-nitrosation , forming N-nitroso-N-methyl-3-methanesulfonylaniline. Under acidic conditions, trace nitrite impurities (often found in excipients or solvents) convert into nitrous acid and subsequently the nitrosonium ion (NO⁺). This powerful electrophile rapidly attacks the secondary amine[3]. Expert Insight: N-nitrosamines are highly stable and notoriously genotoxic. The FDA mandates strict control and risk assessments for secondary amines in drug development to prevent nitrosamine formation[3]. You must implement nitrite scavengers (see Protocol B).

Q3: During high-temperature acidic reflux (>200°C), we observe new peaks with the exact same mass (185.05 Da). What is happening?

Causality: You are observing the Hofmann-Martius rearrangement . When N-alkyl anilines are heated strongly in the presence of protic acids (like HCl), the N-methyl group migrates from the nitrogen atom to the ortho or para position of the aromatic ring[4]. Expert Insight: The sulfone group deactivates the ring toward electrophilic attack, meaning this rearrangement requires significantly higher temperatures for 3-methanesulfonyl-N-methylaniline than for electron-rich anilines. If you see this, your reaction conditions are excessively harsh.

Q4: Why does the chromatographic retention time shift drastically when analyzing this compound in acidic mobile phases (e.g., 0.1% TFA)?

Causality: 3-Methanesulfonyl-N-methylaniline is a weak base. In acidic mobile phases where the pH is below the molecule's pKa, the secondary amine protonates to form an anilinium ion. This drastically increases its polarity, reducing retention on reverse-phase (C18) columns and causing peak tailing due to secondary interactions with residual silanols on the silica matrix.

Validated Experimental Protocols

Protocol A: Self-Validating Forced Degradation Study

Objective: To map the degradation profile of 3-methanesulfonyl-N-methylaniline under acidic and oxidative stress while ensuring mass balance.

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 3-methanesulfonyl-N-methylaniline in HPLC-grade Acetonitrile.

  • Acidic Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 1.0 M HCl.

  • Oxidative-Acidic Stress: Transfer 1 mL of stock to a second vial. Add 1 mL of 0.1 M HCl containing 3% H₂O₂.

  • Control (Validation Step): Transfer 1 mL of stock to a third vial. Add 1 mL of neutral LC-MS grade water.

  • Incubation: Seal all vials and incubate at 60°C for 48 hours in the dark.

  • Quenching & Analysis: Neutralize the acidic samples with 1.0 M NaOH to pH 7. Analyze via LC-UV-MS.

  • Self-Validation Check: Calculate the mass balance. The sum of the peak areas of all degradants plus the remaining parent compound in the stress vials must equal ≥95% of the parent peak area in the Control vial. If mass balance is <95%, volatile degradants or insoluble polymers (which precipitate out) have formed.

Protocol B: Nitrite Scavenging to Prevent N-Nitrosation

Objective: To chemically protect the secondary amine from genotoxic nitrosamine formation in acidic formulations.

  • Baseline Assessment: Test your acidic buffer/excipient mixture for trace nitrites using the Griess reagent assay.

  • Scavenger Addition: Add a nitrite scavenger, such as Ascorbic Acid or Sulfamic Acid, to the acidic medium at a 10:1 molar ratio relative to the expected nitrite concentration.

  • Positive Control (Validation Step): In a separate vial, spike the medium with 10 ppm Sodium Nitrite (NaNO₂) without the scavenger, then add your amine.

  • Verification: Analyze both via LC-MS. The positive control must show the +29 Da nitrosamine peak, validating the assay's sensitivity. The scavenged sample must show non-detectable levels of the nitrosamine, proving the protective causality of the scavenger.

Mechanistic Visualizations

pathways A 3-Methanesulfonyl-N-methylaniline (Free Base) B Anilinium Salt (Protonated) A->B Dilute Acid (pH < pKa) C N-Nitrosamine Derivative (Genotoxic Impurity) B->C Trace Nitrites (NO2-) Acidic Media D Polymeric/Oligomeric Species (Brown/Purple Discoloration) B->D Trace Oxidants / O2 Light / Acidic Media E Ring-Alkylated Isomers (Hofmann-Martius Rearrangement) B->E Strong Acid (HCl) High Heat (>200°C)

Figure 1: Divergent degradation pathways of 3-methanesulfonyl-N-methylaniline under acidic stress.

troubleshooting Start Observe Stability Issue in Acidic Media Q1 Is the solution discolored (brown/purple)? Start->Q1 Q2 Are new mass peaks observed (+29 Da)? Start->Q2 Q3 Is peak tailing/shifting seen in HPLC? Start->Q3 A1 Oxidative Oligomerization. Purge with N2, use antioxidants. Q1->A1 Yes A2 N-Nitrosation. Check excipients for nitrites, add scavengers. Q2->A2 Yes A3 Anilinium Formation. Adjust mobile phase pH or use ion-pairing. Q3->A3 Yes

Figure 2: Diagnostic logic tree for troubleshooting secondary aniline stability issues.

References

  • Wiley-VCH. Rearrangement Reactions: Hofmann-Martius Rearrangement. Retrieved from: [Link]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Retrieved from:[Link]

  • ResearchGate. Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: 3-Methanesulfonyl-N-methylaniline Production

The following technical guide is structured as a specialized support center resource. It is designed for organic chemists and process engineers encountering specific hurdles in the synthesis and purification of 3-methane...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It is designed for organic chemists and process engineers encountering specific hurdles in the synthesis and purification of 3-methanesulfonyl-N-methylaniline (also known as N-methyl-3-(methylsulfonyl)aniline).

Executive Summary

The production of 3-methanesulfonyl-N-methylaniline presents a classic "selectivity paradox" in aniline chemistry. The electron-withdrawing methanesulfonyl group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) at the meta position deactivates the aniline nitrogen, requiring forcing conditions for alkylation.[1] However, once the first methyl group is introduced, the nitrogen becomes more nucleophilic, significantly increasing the rate of the second alkylation.[1] Consequently, the most persistent contaminants are the N,N-dimethyl byproduct , unreacted starting material , and metal residues  from catalytic steps.

This guide addresses these issues through three technical modules:

  • Reaction Selectivity Control

  • Purification & Isolation Protocols

  • Analytical Validation

Module 1: The Selectivity Conundrum (Reaction Troubleshooting)

Q1: I am consistently seeing 15-20% N,N-dimethyl impurity (over-methylation). How do I stop the reaction at the mono-methyl stage?

Diagnosis: You are likely using a direct alkylation method (Methyl Iodide or Dimethyl Sulfate) without sufficient electronic control.[2] The product (


 amine) is more reactive than the starting material (

amine).

The Mechanism of Failure: The


 group withdraws electron density, making the primary amine a poor nucleophile.[1]



In this system,

. As soon as the product forms, it outcompetes the starting material for the alkylating agent.[1]

Corrective Protocol: The "Reductive Amination" Switch Switch from direct alkylation to reductive amination. This pathway proceeds via an imine/hemiaminal intermediate which prevents double alkylation under controlled conditions.[1]

Step-by-Step Optimization:

  • Reagents: Use Paraformaldehyde (

    
    ) and Sodium Methoxide (NaOMe) to form the Schiff base first.
    
  • Reduction: Use Sodium Borohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    ) in methanol.
  • Stoichiometry: Maintain a strict 1:1 to 1.1:1 ratio of Formaldehyde to Amine. Excess formaldehyde leads to N,N-dimethylation via the Eschweiler-Clarke mechanism.[1]

Visualizing the Pathway:

ReactionPathway SM Starting Material (3-methanesulfonyl aniline) Imine Intermediate (Imine/Hemiaminal) SM->Imine + CH2O Product Target Product (N-methyl-3-methanesulfonyl aniline) Imine->Product + [H-] (Reduction) Impurity Impurity (N,N-dimethyl byproduct) Product->Impurity + Excess CH2O / [H-] (Avoid this step)

Caption: Figure 1. Reaction pathway showing the critical branch point where over-methylation occurs if stoichiometry is uncontrolled.[1]

Q2: My conversion is stalled at 85% with 15% unreacted starting material. Should I add more methylating agent?

Direct Answer: No. Adding more reagent will almost certainly push the 85% product toward the N,N-dimethyl impurity rather than converting the remaining 15% starting material.[1]

Troubleshooting Steps:

  • Check Basicity: The sulfonyl group reduces the basicity of the amine.[1] Ensure you are using a base strong enough to deprotonate the ammonium intermediate but not strong enough to hydrolyze the sulfone.[1]

    • Recommended: Cesium Carbonate (

      
      ) or DIPEA in Acetonitrile.
      
  • Scavenging Strategy: It is chemically easier to separate the primary amine (SM) from the secondary amine (Product) during workup than it is to separate the tertiary amine (Impurity).[1]

    • Action: Accept the 85% conversion. Remove the unreacted SM chemically (see Module 2).

Module 2: Purification & Isolation Protocols

Q3: How do I efficiently remove the unreacted primary amine without column chromatography?

Technical Insight: Primary, secondary, and tertiary amines have distinct reactivities toward electrophiles. You can exploit this for "Chemical Purification."

The "Schiff Base" Scavenging Protocol:

  • Crude Mixture: Contains SM (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ), Product (
    
    
    
    ), and trace Impurity (
    
    
    ).
  • Add Scavenger: Add 0.2 equivalents of Salicylaldehyde or Phthalic Anhydride to the crude reaction mixture (in solvent).

    • Mechanism:[1][3][4] The primary amine (SM) reacts rapidly to form an insoluble imine or a polar phthalamic acid.[1] The secondary amine (Product) reacts much slower or not at all under mild conditions.

  • Filtration/Wash:

    • If using Salicylaldehyde: The yellow solid imine precipitates.[1] Filter it off.

    • If using Phthalic Anhydride: The product becomes an acid-soluble amide.[1] Perform a basic wash (

      
      ) to pull the reacted impurity into the aqueous phase.[1]
      
  • Result: The organic phase retains the pure N-methyl product.[1]

Data Table: Solubility Profile for Workup

ComponentpKa (Approx)Solubility (pH 2)Solubility (pH 12)Reactivity w/ Aldehydes
Starting Material (

)
~2.5 - 3.0SolubleInsolubleHigh (Forms Imine)
Product (

)
~3.5 - 4.0SolubleInsolubleLow (Steric hindrance)
Impurity (

)
~4.5 - 5.0SolubleInsolubleNone
Q4: The product has a persistent pink/brown hue. Is this a stability issue?

Diagnosis: This is likely due to trace oxidation of the aniline or metal catalyst carryover (if Cu or Pd was used). Anilines with electron-withdrawing groups are generally more stable than electron-rich anilines, but trace transition metals can catalyze air oxidation.

De-Colorization Protocol:

  • Chelation Wash: Wash the organic layer with 5% aqueous EDTA (Ethylenediaminetetraacetic acid) or N-Acetylcysteine.[1] This sequesters metal ions (

    
    , 
    
    
    
    ).
  • Carbon Treatment:

    • Dissolve crude solid in hot Ethanol/Water (9:1).

    • Add 5 wt% Activated Carbon (e.g., Darco G-60).[2]

    • Stir at

      
       for 30 minutes.
      
    • Filter hot through a Celite pad.

    • Critical: Do not use chlorinated solvents for carbon treatment as they can sometimes leach impurities back out.

Module 3: Analytical Validation

Q5: How do I distinguish the Mono-methyl product from the Di-methyl impurity by NMR?

Interpretation Guide: The methyl groups have distinct chemical shifts due to symmetry and electronic environment.[1]

  • 1H NMR (DMSO-d6 or CDCl3):

    • Product (N-Me): Look for a doublet at

      
       2.7–2.9 ppm (integrates to 3H).[5] The doublet arises from coupling with the N-H proton.[1]
      
      • Confirmation: A broad singlet (N-H) around 4.0–6.0 ppm (concentration dependent) that exchanges with

        
        .
        
    • Impurity (N,N-DiMe): Look for a singlet at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       2.9–3.1 ppm (integrates to 6H). No coupling, no N-H peak.
      
    • Starting Material: No methyl peak in the 2.7–3.1 region. Broad singlet (NH2) integrates to 2H.

Decision Tree for Purity Analysis:

AnalysisTree Sample Crude Sample Analysis HPLC Run HPLC (C18, Water/ACN + 0.1% TFA) Sample->HPLC Peaks Check RRT (Relative Retention Time) HPLC->Peaks RRT1 Peak @ RRT 1.0 (Target Product) Peaks->RRT1 RRT2 Peak @ RRT ~1.2 (N,N-Dimethyl) Peaks->RRT2 If > 1% RRT3 Peak @ RRT ~0.8 (Starting Material) Peaks->RRT3 If > 1% Action1 Remediation: Solubility Diff RRT2->Action1 Recrystallize (EtOH/H2O) Action2 Remediation: Chemical Scavenge RRT3->Action2 Scavenger Resin / Acid Wash

Caption: Figure 2. Analytical decision matrix for identifying and remediating specific impurities based on HPLC retention times.

References & Grounding[1][7]

  • Selectivity in Aniline Methylation:

    • Source: González, I., et al. (2009).[2][6] "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2." Organic Letters. This paper details the difficulty of stopping at the mono-methyl stage and offers alternative coupling strategies.

  • Purification of Halogenated/Sulfonyl Anilines:

    • Source: BenchChem Technical Support. "Purification of Halogenated Aniline Compounds." Provides standard protocols for acid/base extraction and recrystallization of substituted anilines.

  • Reaction Mechanisms (Reductive Amination):

    • Source: Qiao, C., et al. (2023).[2][4] "CuH-Catalyzed Selective N-Methylation of Amines." ACS Omega. Discusses the kinetics of methylation in electron-deficient systems.

  • Safety & Toxicology (Mesilate Esters):

    • Source: European Medicines Agency (EMA).[2] "Guideline on the Limits of Genotoxic Impurities." Relevant if Methanesulfonyl Chloride was used in precursor synthesis, risking the formation of Methyl Methanesulfonate (MMS).[2]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 3-methanesulfonyl-N-methylaniline before handling.[1] The formation of genotoxic alkyl mesilates is possible if methanesulfonic acid is present in the presence of alcohols.[1]

Sources

Troubleshooting

strategies to control regioselectivity in aniline derivative synthesis

Welcome to the Aniline Synthesis & Functionalization Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aniline Synthesis & Functionalization Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. I understand the unique frustration of working with anilines: they are too reactive when you want control (oxidation, polysubstitution) and too deactivating when you need catalysis (poisoning metals).

This guide is structured to help you navigate the "Regioselectivity Maze." We move beyond basic textbook theory into the practical causality of why your reaction failed and how to force the isomer you need.

Quick Reference: The Regioselectivity Decision Matrix

Before starting, identify your target isomer and current constraints.

Aniline_Regioselectivity Start Target Position? Ortho Ortho Target Start->Ortho Meta Meta Target Start->Meta Para Para Target Start->Para Ortho_Free Is Aniline Free? Ortho->Ortho_Free Meta_Sterics Are Ortho positions blocked? Meta->Meta_Sterics Para_Block Block Ortho (Sterics) Para->Para_Block Ortho_Ligand Use Bipyridone Ligand (Pd-Catalysis) Ortho_Free->Ortho_Ligand Yes (Modern) Ortho_DG Install DG (Pivalamide) -> C-H Activation Ortho_Free->Ortho_DG No (Robust) Meta_Ir Ir-Catalyzed Borylation (Steric Control) Meta_Sterics->Meta_Ir Yes (1,3-subst) Meta_Template Template-Assisted (Nitrile/Template) Meta_Sterics->Meta_Template No (Hard) Para_Classic Classic EAS (Nitration/Halogenation) Para_Block->Para_Classic Protect Amine Para_Ion Ion-Pairing Catalysis (Ir-Borylation) Para_Block->Para_Ion Catalytic

Figure 1: Decision tree for selecting the optimal synthetic strategy based on the desired isomeric outcome.

Module 1: Classical Electrophilic Aromatic Substitution (EAS)

Focus: Para-Selectivity and Preventing Polysubstitution.

The amino group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is a powerful electron donor.[1] In standard EAS (halogenation, nitration), the activation energy is so low that the reaction often runs away, hitting all ortho and para positions (e.g., 2,4,6-tribromoaniline).
Troubleshooting Guide: Classical EAS

Q: Why is my reaction turning into a black tar instead of a solid precipitate?

  • The Cause: Oxidation.[2] Aniline is easily oxidized to quinones and polymerized species ("aniline black") by strong oxidants like nitric acid or even air if the reaction exotherms.

  • The Fix:

    • Protect the Amine: Convert to acetanilide (using

      
      ) or pivalanilide. This lowers the HOMO energy, making the ring less prone to oxidation while still directing ortho/para.
      
    • Temperature Control: Keep nitrations strictly between 0–10 °C.

    • Add Urea: In nitration, add urea to the reaction mixture to scavenge nitrous acid (

      
      ), which catalyzes oxidation cycles [1].
      

Q: I only want the mono-ortho product, but I get para or mixtures.

  • The Cause: Sterics vs. Electronics. The para position is sterically less hindered.[3]

  • The Fix:

    • Use a "Blocking" Strategy: If you need ortho, you often must block the para position first (e.g., with a sulfonyl group) or use a Directed Ortho Metalation (DoM) strategy.

    • Specific Reagents: For chlorination, using N-chlorosuccinimide (NCS) in non-polar solvents often favors ortho slightly more than

      
       gas due to hydrogen bonding with the amine proton in the transition state [2].
      

Module 2: Transition Metal-Catalyzed C-H Activation

Focus: Accessing the elusive Meta position and controlled Ortho functionalization.

Modern drug discovery relies on C-H activation to avoid pre-functionalized starting materials. However, free anilines poison catalysts (Pd, Pt, Ir) by binding tightly to the metal center via the nitrogen lone pair.

Strategy A: The "Steric Governor" (Iridium-Catalyzed Borylation)

This is the most powerful tool for regioselectivity. Iridium catalysts (with bipyridine ligands) are sterically driven , not electronically driven. They react at the least hindered C-H bond.

  • Mechanism: The active species is bulky. It cannot approach C-H bonds adjacent to substituents (ortho positions).

  • Outcome:

    • 1,2-disubstituted arenes: Reacts at the distinct meta or para positions (positions 4 or 5).

    • 1,3-disubstituted arenes: Reacts exclusively at the common meta position (position 5), avoiding the crowded C2.

Q: My Ir-catalyzed reaction has 0% conversion with free aniline.

  • The Cause: Catalyst Poisoning. The amine binds to the Ir.

  • The Fix:

    • Protect as HBPin adduct: Pre-treat the aniline with

      
       to form 
      
      
      
      . The bulky BPin group on nitrogen prevents coordination to the catalyst and adds steric bulk to block ortho positions further [3].
    • Use Lewis Acids: Add a Lewis acid (like

      
      ) to bind the nitrogen lone pair, rendering it non-coordinating.
      
Strategy B: Transient Directing Groups (TDGs)

For ortho-C-H activation (e.g., arylation), you don't always need to install and remove a pivaloyl group.

  • The Tech: Use a catalytic aldehyde (like 2-pyridinecarboxaldehyde) or a specific ligand system (like [2,2′-bipyridin]-6(1H)-one ).

  • How it works: The aldehyde condenses with aniline to form a temporary imine. The imine nitrogen directs the Pd catalyst to the ortho position. After the turnover, the imine hydrolyzes back to the free amine [4].

Module 3: Experimental Protocol

Protocol: Sterically Controlled C-H Borylation of Anilines

Target: Accessing Meta/Para positions by avoiding Ortho.

Principle: This protocol uses an Iridium catalyst with a bulky ligand to borylate the most accessible C-H bond. We protect the aniline in situ as a silyl-amine or use the HBPin-adduct strategy to prevent catalyst poisoning.

Reagents:

  • Substrate: 3-methylaniline (Target: 5-position borylation, meta to both groups).

  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand:

    
     (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)
    
  • Boron Source:

    
     (bis(pinacolato)diboron) (1.0 equiv)
    
  • Solvent: THF or MTBE (anhydrous).

Step-by-Step Workflow:

  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under Ar flow, charge a reaction vial with

    
     (10 mg, 0.015 mmol) and 
    
    
    
    (8 mg, 0.03 mmol).
  • Solvent & Activation: Add THF (2 mL). The solution should turn dark brown/red, indicating active catalyst formation.

  • Substrate Addition:

    • Critical Step: Do not add free aniline yet.

    • Mix

      
       (254 mg, 1.0 mmol) into the catalyst solution.
      
    • Add the aniline (1.0 mmol).[1] Note: If the aniline is primary, it is often best to use the N-protected form (e.g., N-Boc or N-TMS) to ensure high yields, though modern ligands tolerate free amines better.

  • Reaction: Seal the vial and heat to 80 °C for 16 hours.

  • Workup: Cool to room temperature. Pass through a short pad of silica gel (eluting with

    
    ) to remove the catalyst.
    
  • Analysis: The product will be the aryl boronate ester. In the case of 3-methylaniline, the BPin group will install at the 5-position (the only position not adjacent to a substituent).

Data Table: Expected Regioselectivity (Ir-Catalysis)

Substrate PatternMajor Product PositionReason
Monosubstituted (Ph-X) Meta : Para (2:1 mix)Statistical (2 meta vs 1 para C-H).
1,3-Disubstituted Position 5 (Meta) C2 is blocked by two groups; C4/C6 blocked by one. C5 is open.
1,2-Disubstituted Position 4 or 5 Sterically most accessible.
1,4-Disubstituted No Reaction / Slow All positions are ortho to a group. Requires smaller ligands.

Visualizing the Mechanism

The following diagram illustrates the "Steric Matching" required for Iridium-catalyzed borylation, the most reliable method for non-ortho functionalization.

Ir_Borylation_Mechanism Precursor [Ir(OMe)(cod)]2 + Ligand ActiveCat Active Species: [Ir(Ligand)(Bpin)3] Precursor->ActiveCat Activation Coordination Steric Approach: Ir center approaches Arene ActiveCat->Coordination TS_Ortho Ortho Approach: Steric Clash (REJECTED) Coordination->TS_Ortho High Energy TS_Meta Meta/Para Approach: Sterically Open (ACCEPTED) Coordination->TS_Meta Low Energy OxAdd C-H Oxidative Addition TS_Meta->OxAdd Product Aryl-Boronate Ester OxAdd->Product Reductive Elimination

Figure 2: The steric filtering mechanism of Iridium-catalyzed borylation. The bulky ligand sphere prevents the metal from approaching C-H bonds adjacent to substituents.

References

  • BenchChem. (2025).[1][2][4] Technical Support Center: Regioselective Nitration of Substituted Anilines. Link

  • Smith, K., et al. (2025). Regioselective Halogenation of Anilines. Journal of Organic Chemistry. (Cited via search context 1.21)

  • Mihara, H., et al. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Michigan State University Chemistry. Link

  • Haldar, C., et al. (2022).[5] Ligand- and Substrate-Controlled para C-H Borylation of Anilines at Room Temperature. Organic Letters, 24(44), 8147-8152.[5] Link

  • Rej, S., & Chatani, N. (2021).[6] Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of Benzaldehydes. J. Am. Chem. Soc., 143, 2920-2929.[6] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectral Analysis: Methanesulfonyl-N-methylaniline Isomers

The following guide provides an in-depth technical comparison of the 3-methanesulfonyl-N-methylaniline isomers. This analysis synthesizes structural reactivity relationships, predicted and observed spectral data, and pra...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the 3-methanesulfonyl-N-methylaniline isomers. This analysis synthesizes structural reactivity relationships, predicted and observed spectral data, and practical differentiation strategies for researchers in medicinal chemistry.

Introduction & Structural Context

3-Methanesulfonyl-N-methylaniline (CAS: 1892465-71-2) is a critical intermediate in the synthesis of EGFR inhibitors and other kinase-targeting small molecules. In drug development, the precise position of the methanesulfonyl group (–SO₂Me) relative to the N-methylamino group (–NHMe) dictates both the biological activity and the metabolic stability of the final pharmacophore.

Distinguishing the Meta (3-) isomer from its Ortho (2-) and Para (4-) counterparts is a common analytical challenge. This guide establishes a self-validating spectral framework to identify each isomer using NMR, IR, and MS data.

The Isomers[1]
  • Ortho (2-isomer): High steric hindrance; potential intramolecular H-bonding.

  • Meta (3-isomer): The target intermediate; electronic decoupling between donor/acceptor.

  • Para (4-isomer): Strong "push-pull" electronic conjugation; high symmetry.

Experimental Methodology (Standardized Protocol)

To ensure reproducible spectral data, the following isolation and characterization protocols are recommended.

Synthesis & Isolation Note

These isomers are typically generated via the nucleophilic aromatic substitution of fluorophenyl methyl sulfones or the N-methylation of the corresponding anilines.

  • Solvent System: Deuterated Chloroform (CDCl₃) is the standard for NMR to prevent solvent peak overlap in the aromatic region (6.5–8.0 ppm).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Concentration: ~10 mg/mL for clear splitting resolution.

Analytical Workflow Diagram

The following decision tree outlines the logical flow for differentiating the isomers based on spectral features.

IsomerID Start Unknown Isomer Sample AromaticRegion Analyze 1H NMR Aromatic Region (6.5 - 8.0 ppm) Start->AromaticRegion Split1 Symmetry? AromaticRegion->Split1 Para Para (4-isomer) AA'BB' System (2 distinct doublets) Split1->Para Symmetric (High Symmetry) Split2 Low Field Singlet? Split1->Split2 Asymmetric Confirm Confirmation: NOESY (Spatial Proximity) Para->Confirm Meta Meta (3-isomer) Isolated Singlet (H2) ~7.1-7.3 ppm Split2->Meta Yes (H2 between substituents) Ortho Ortho (2-isomer) Complex ABCD Potential H-bond shift Split2->Ortho No (Crowded) Meta->Confirm Ortho->Confirm

Figure 1: Decision tree for identifying methanesulfonyl-N-methylaniline isomers based on 1H NMR aromatic splitting patterns.

Comparative Spectral Data

Proton NMR (1H NMR) Analysis

The most definitive identification method is 1H NMR. The electronic push (N-Me) and pull (SO₂Me) effects create distinct chemical shift environments.

Table 1: Comparative 1H NMR Shifts (CDCl₃, 400 MHz)

Feature3-Isomer (Meta) 4-Isomer (Para) 2-Isomer (Ortho)
Symmetry Asymmetric (ABCD)Symmetric (AA'BB')Asymmetric (ABCD)
N-Me (s) 2.85 – 2.90 ppm2.90 – 2.95 ppm2.95 – 3.00 ppm (Deshielded)
SO₂-Me (s) 3.05 – 3.10 ppm3.00 – 3.05 ppm3.15 – 3.20 ppm
Aromatic H2 Singlet (t) ~7.15 ppmDoublet ~6.65 ppmDoublet ~7.80 ppm (Deshielded)
Aromatic H4/6 Multiplet ~6.9 - 7.0 ppmDoublet ~6.65 ppmMultiplet ~6.8 - 7.5 ppm
Aromatic H5 Triplet ~7.35 ppmDoublet ~7.75 ppmTriplet ~7.50 ppm
Key Pattern Isolated Singlet (H2) Two strong Doublets Complex Multiplets

Note: "Singlet (t)" refers to a singlet that may show fine triplet splitting due to long-range coupling.

Mechanistic Insight:

  • Para-Isomer: Shows the classic "roofing" effect of an AA'BB' system. The protons ortho to the electron-donating Nitrogen (H2,6) are shielded (upfield, ~6.65 ppm), while those ortho to the electron-withdrawing Sulfone (H3,5) are deshielded (downfield, ~7.75 ppm).

  • Meta-Isomer: The proton at position 2 (H2) is flanked by both substituents. It appears as a narrow singlet or doublet of doublets, distinct from the other aromatic protons.

  • Ortho-Isomer: The proximity of the N-Me and SO₂Me groups causes steric twisting, often deshielding the N-methyl signal compared to the other isomers.

Infrared Spectroscopy (FT-IR)

While less specific for isomer differentiation than NMR, IR confirms the functional groups.

  • N-H Stretch: A sharp band around 3400–3420 cm⁻¹ . In the Ortho isomer, this may broaden or shift to lower wavenumbers (~3350 cm⁻¹) if intramolecular hydrogen bonding occurs between the NH and the sulfone oxygen.

  • Sulfone Stretches: Strong symmetric (~1150 cm⁻¹) and asymmetric (~1300 cm⁻¹) O=S=O bands are present in all isomers.

Mass Spectrometry (ESI-MS)
  • Molecular Ion: [M+H]⁺ = 186.05 m/z.

  • Fragmentation:

    • All isomers show a characteristic loss of the methyl group [M-15]⁺.

    • Ortho Effect: The Ortho isomer often exhibits a unique fragmentation pathway involving the loss of OH or SO due to the proximity of the substituents, which is less favored in Meta and Para isomers.

Detailed Differentiation Protocol

Step 1: The "Singlet Test" (Meta Identification)

The hallmark of 3-methanesulfonyl-N-methylaniline is the presence of an aromatic proton (H2) located between the amino and sulfonyl groups.

  • Zoom into the 7.0–7.5 ppm region.

  • Look for a signal integrating to 1H that appears as a singlet (or finely split doublet).

  • Result: If present, the sample is likely the Meta isomer.

Step 2: The "Symmetry Check" (Para Identification)
  • Check for a simplified aromatic region containing only two major signal environments (integrating to 2H each).

  • Look for a large chemical shift difference (>1.0 ppm) between these two sets of signals.

  • Result: This confirms the Para isomer (Push-Pull system).

Step 3: NOESY Confirmation (Advanced)

If 1H NMR is ambiguous (e.g., overlapping peaks), use 1D-NOESY.

  • Irradiate the N-Methyl peak (~2.9 ppm).

  • Ortho: Strong NOE enhancement of the aromatic H6 and potentially the SO₂Me (if conformation allows).

  • Meta: Strong NOE enhancement of H2 and H4.

  • Para: Strong NOE enhancement of the equivalent H2 and H6 protons only.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11074093, 3-methanesulfonyl-N-methylaniline. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.).[1] John Wiley & Sons. (Authoritative grounding for substituent chemical shift effects).

  • Reich, H. J.WinPLT NMR Coupling Patterns. University of Wisconsin-Madison. (Reference for AA'BB' vs ABCD splitting logic).

Sources

Comparative

Spectroscopic Validation of 3-Methanesulfonyl-N-methylaniline: A Comparative Synthesis Guide

This guide provides an in-depth technical validation of 3-methanesulfonyl-N-methylaniline synthesis, focusing on the critical spectroscopic differentiation between the desired mono-methylated product and common synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical validation of 3-methanesulfonyl-N-methylaniline synthesis, focusing on the critical spectroscopic differentiation between the desired mono-methylated product and common synthetic impurities (specifically the over-methylated N,N-dimethyl analog).

Executive Summary: The Mono-Methylation Challenge

3-methanesulfonyl-N-methylaniline (CAS: 114050-70-7) is a high-value pharmacophore in medicinal chemistry, often serving as a key intermediate for kinase inhibitors and CNS-active agents.[1] The synthesis hinges on the selective mono-methylation of the electron-deficient 3-methanesulfonylaniline.[1]

The core challenge is the selectivity vs. reactivity trade-off . The electron-withdrawing sulfone group at the meta position decreases the nucleophilicity of the amine, often requiring harsher conditions that inadvertently promote over-methylation to the N,N-dimethyl impurity .[1] This guide compares the "Direct Alkylation" approach against the "Reductive Amination" method, providing the spectroscopic evidence required to validate the superior route.[1]

Comparative Synthesis Analysis

We evaluate two distinct synthetic pathways. The choice of pathway dictates the impurity profile and the rigor required in spectroscopic validation.[1]

Method A: Direct Alkylation (The "Quick & Dirty" Alternative) [1]
  • Reagents: Methyl Iodide (MeI),

    
    , DMF.[1]
    
  • Mechanism:

    
     substitution.
    
  • Outcome: Frequently yields a mixture of starting material (SM), Product (Mono), and Impurity (Bis-methylated).[1]

  • Risk: High.[1] The product is more nucleophilic than the starting material (due to the inductive effect of the added methyl group), accelerating the second methylation.[1]

Method B: Controlled Reductive Amination (The Recommended Protocol)
  • Reagents: Paraformaldehyde, NaOMe, NaBH4 (in situ imine formation and reduction).[1]

  • Mechanism: Formation of the hemiaminal/imine followed by hydride reduction.[1]

  • Outcome: High selectivity for the mono-methylated species.[1][2][3]

  • Validation: Requires confirmation of the N-H moiety and integration of the methyl signal.[1]

Performance Comparison Table
MetricMethod A: Direct AlkylationMethod B: Reductive Amination
Selectivity (Mono:Bis) Low (Typically 60:[1]40)High (>95:5)
Yield 45-55% (after purification)82-88%
Purification Burden High (Requires difficult column chromatography)Low (Simple recrystallization or flash column)
Key Impurity 3-methanesulfonyl-N,N-dimethylanilineUnreacted Starting Material (Easily removed)
Spectroscopic Validation Framework

The following spectroscopic data validates the structure and purity of the product synthesized via Method B.

A. Proton NMR (

-NMR) Analysis

The definitive distinction lies in the alkyl region (2.5 – 3.2 ppm) and the exchangeable proton region.[1]

  • Solvent:

    
     (Preferred for observing N-H coupling).[1]
    
  • Key Diagnostic Signals:

    • N-Methyl Group: Appears as a doublet (J ≈ 5.0 Hz) at 2.75 ppm due to coupling with the N-H proton.[1] In the N,N-dimethyl impurity, this appears as a strong singlet at ~3.0 ppm (integrating to 6H).[1]

    • Amine Proton (N-H): A broad quartet (or broad singlet) at 6.05 ppm .[1] This signal is absent in the N,N-dimethyl impurity.[1]

    • Sulfone Methyl: A sharp singlet at 3.15 ppm .[1] This peak is present in all species (SM, Product, Impurity) and serves as an internal integration standard (3H).[1]

Table: Chemical Shift Comparison (


) 
Proton EnvironmentTarget: N-Methyl (

, ppm)
Impurity: N,N-Dimethyl (

, ppm)
Start Mat: Primary Amine (

, ppm)
N-H 6.05 (q, 1H) Absent5.60 (s, 2H)
N-C

2.75 (d, 3H) 3.02 (s, 6H)Absent

-C

3.15 (s, 3H)3.18 (s, 3H)3.12 (s, 3H)
Ar-H (C2) 7.10 (s)7.20 (s)7.05 (s)
B. Infrared (IR) Spectroscopy
  • Target (Secondary Amine): Single sharp absorption band at 3410 cm⁻¹ (N-H stretch).[1]

  • Impurity (Tertiary Amine): No absorption in the 3300–3500 cm⁻¹ region.[1]

  • Sulfone Markers: Strong bands at 1305 cm⁻¹ (asymmetric

    
    ) and 1145 cm⁻¹  (symmetric 
    
    
    
    ).[1]
C. Mass Spectrometry (ESI-MS)
  • Target:

    
     m/z.[1]
    
  • Impurity:

    
     m/z.[1]
    
  • Validation: A clean spectrum should show the 186 peak with no significant abundance at 200.[1]

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating the synthesis product using NMR data.

ValidationLogic Start Crude Product Analysis (1H-NMR in DMSO-d6) CheckNH Is a broad signal visible at ~6.0 ppm? Start->CheckNH RoutePrimary Signal is a Singlet (2H) CheckNH->RoutePrimary Yes, Singlet RouteSecondary Signal is a Quartet (1H) CheckNH->RouteSecondary Yes, Quartet RouteTertiary No Signal at 6.0 ppm CheckNH->RouteTertiary No ResultSM Starting Material (Under-reaction) RoutePrimary->ResultSM CheckMethyl Check Alkyl Region (2.7 - 3.1 ppm) RouteSecondary->CheckMethyl ResultTarget VALIDATED TARGET Doublet at 2.75 ppm (3H) Singlet at 3.15 ppm (3H) CheckMethyl->ResultTarget Ratio N-Me:Sulfone = 1:1 ResultImpurity N,N-Dimethyl Impurity Singlet at 3.02 ppm (6H) RouteTertiary->ResultImpurity

Figure 1: NMR decision tree for distinguishing 3-methanesulfonyl-N-methylaniline from its analogs.[1]

Detailed Experimental Protocols
Protocol A: Synthesis via Reductive Amination

This protocol minimizes the risk of over-methylation.[1]

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-methanesulfonylaniline (1.71 g, 10.0 mmol) in Methanol (20 mL).

  • Imine Formation: Add Paraformaldehyde (0.36 g, 12.0 mmol eq.[1] formaldehyde) and Sodium Methoxide (25% in MeOH, 0.5 mL).[1] Reflux for 2 hours.

    • Note: The formation of the imine/hemiaminal is reversible; reflux ensures equilibrium favors the intermediate.[1]

  • Reduction: Cool the mixture to 0°C. Slowly add Sodium Borohydride (

    
    , 0.57 g, 15.0 mmol) in small portions over 20 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur.[1]
      
  • Workup: Stir at room temperature for 1 hour. Quench with saturated

    
     solution (10 mL). Evaporate methanol under reduced pressure.
    
  • Extraction: Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from Ethanol/Hexane (1:4) to yield white needles.[1]

Protocol B: Analytical Validation (NMR)

Self-validating step to ensure protocol success.[1]

  • Sample Prep: Dissolve 10 mg of the purified solid in 0.6 mL of

    
     .
    
    • Why DMSO?

      
       often causes rapid proton exchange, collapsing the N-H coupling and merging the N-Me doublet into a singlet, making differentiation harder.[1]
      
  • Acquisition: Run a standard proton sequence (16 scans, 1 sec relaxation delay).

  • Integration Logic:

    • Set the Sulfone Methyl singlet (approx 3.15 ppm) to an integral of 3.00 .[1]

    • Integrate the N-Methyl region (2.70-2.80 ppm).[1]

    • Pass Criteria: The N-Methyl integral must be 2.9 – 3.1 .[1]

    • Fail Criteria: If N-Methyl integral is > 3.2 or if a second singlet appears at 3.0 ppm, the sample contains N,N-dimethyl impurity.[1]

Mechanistic Pathway Diagram

The following diagram details the reaction pathway and the divergence point where the impurity is formed.

SynthesisPathway SM 3-Methanesulfonyl aniline Inter Imine / Hemiaminal Intermediate SM->Inter Condensation Target TARGET PRODUCT (N-Methyl) Inter->Target Reduction Impurity IMPURITY (N,N-Dimethyl) Target->Impurity Direct Alkylation (Avoidable) Step1 + CH2O Step2 + NaBH4 Step3 + Excess Alkylator (Over-reaction)

Figure 2: Synthetic pathway showing the controlled route to the target and the risk of over-alkylation.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11074093, 3-methanesulfonyl-N-methylaniline. Retrieved from [Link][1]

  • Salvatore, R. N., et al. (2002).[1] Synthesis of secondary amines. Tetrahedron, 58(46), 9297-9308.[1] (Foundational text on reductive amination selectivity).

  • Li, X., et al. (2018).[1] Selective N-methylation of anilines with methanol over heterogeneous catalysts. Green Chemistry. (Context for alternative green synthesis routes).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts of Anilines. University of Wisconsin-Madison.[1] Retrieved from [Link][1]

Sources

Validation

comparative study of different synthetic routes to substituted anilines

Title: Strategic Synthesis of Substituted Anilines: A Comparative Guide to Methodology Selection Executive Summary: The "Aniline Bottleneck" In modern drug discovery, the aniline moiety is ubiquitous—found in blockbuster...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Synthesis of Substituted Anilines: A Comparative Guide to Methodology Selection

Executive Summary: The "Aniline Bottleneck"

In modern drug discovery, the aniline moiety is ubiquitous—found in blockbusters like paracetamol, lidocaine, and complex kinase inhibitors. However, the route to these amines is rarely "one size fits all." The choice of synthetic pathway dictates not just yield, but impurity profiles, scalability, and environmental impact (E-factor).

This guide objectively compares the three dominant synthetic routes:

  • Chemo-Selective Reduction of Nitroarenes (The Industrial Workhorse)

  • Buchwald-Hartwig Cross-Coupling (The Precision Tool)

  • Nucleophilic Aromatic Substitution (

    
    )  (The "Activated" Specialist)
    

Method A: Chemo-Selective Reduction of Nitroarenes

Best For: Large-scale manufacturing, simple substrates, and atom economy. Critical Challenge: Preventing dehalogenation when reducing halonitroarenes.

Classically, iron-mediated reduction (Béchamp) was the standard, but it generates massive sludge waste. The modern standard is catalytic hydrogenation. However, standard Pd/C often cleaves C-Cl and C-Br bonds (hydrodehalogenation), destroying the scaffold.

Advanced Protocol: Transfer Hydrogenation with Hydrazine/Pd-C

Why this works: Hydrazine acts as a hydrogen donor that, under controlled temperature, favors nitro-reduction over dehalogenation due to kinetic differentiation on the catalyst surface.

Experimental Workflow:

  • Setup: Charge a round-bottom flask with 1-bromo-4-nitrobenzene (1.0 equiv) and 10% Pd/C (0.5 mol% Pd loading).

  • Solvent: Add Ethanol (10 mL/g substrate).

  • Reagent: Add Hydrazine hydrate (

    
    , 5.0 equiv) dropwise at reflux. Caution: Exothermic.
    
  • Reaction: Reflux for 2–4 hours. Monitor by TLC/LCMS for disappearance of the nitro peak.

  • Workup: Filter hot through Celite to remove Pd/C. Concentrate filtrate.

  • Validation: 1H NMR should show a shift of aromatic protons upfield and the appearance of a broad singlet (

    
    ) around 3.5–5.0 ppm.
    

Performance Data:

  • Yield: typically >90%.[1]

  • Selectivity: >98% retention of Bromine/Chlorine substituents.[2]

  • Atom Economy: High (Byproducts are

    
     and 
    
    
    
    ).

Method B: Buchwald-Hartwig Cross-Coupling

Best For: Late-stage functionalization, complex heterocycles, and installing amines on unactivated aryl halides. Critical Challenge: Cost of Palladium and ligand removal.

This method revolutionized medicinal chemistry by allowing the synthesis of anilines from aryl halides and amines, bypassing the need for nitration (which is often non-selective).

Advanced Protocol: The "Universal" XPhos System

Why this works: XPhos is a bulky, electron-rich biaryl phosphine ligand. It promotes oxidative addition into unreactive aryl chlorides and facilitates reductive elimination, preventing the formation of inactive Pd-dimers.

Experimental Workflow:

  • Inerting: Flame-dry a Schlenk tube and cycle Argon 3x.

  • Loading: Add Aryl Bromide (1.0 equiv), Amine (1.2 equiv),

    
     (2 mol%), and XPhos (4 mol%).
    
  • Base: Add

    
     (1.4 equiv) or NaOtBu (for non-base-sensitive substrates).
    
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    .
    

Performance Data:

  • Yield: 80–95% for complex substrates.

  • Scope: Tolerates ortho-substituents and heterocycles (pyridines, pyrimidines).

  • Limitation: Residual Pd must be scavenged (<5 ppm) for pharmaceutical use.

Comparative Analysis & Decision Matrix

The following table contrasts the methods based on key process metrics.

FeatureReduction (Method A)Buchwald-Hartwig (Method B)[3]

(Method C)
Primary Substrate Nitroarenes (

)
Aryl Halides (

)
Activated Aryl Halides
Atom Economy Excellent (Water byproduct)Poor (Base salt + leaving group)Moderate
Cost Low (H2 gas/Hydrazine)High (Pd catalyst + Ligand)Low (Base only)
Scalability High (Kg to Ton scale)Moderate (Ligand cost limits)High
Chemoselectivity Low (Risk of dehalogenation)High (Tolerates most FGs)Low (Requires EWGs)
Green Metric (E-factor) < 5 (Very Green)25–100 (High Waste)10–50

Visualizing the Mechanism & Logic

Diagram 1: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The Pd(0)/Pd(II) cycle showing Oxidative Addition (OA), Amine Coordination, and Reductive Elimination (RE).[4]

BuchwaldHartwig Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord + H2N-R Deprot Deprotonation (Base removes HX) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HX RedElim->Pd0 Regeneration

Diagram 2: Strategic Decision Tree for Method Selection

Caption: Flowchart to select the optimal synthetic route based on substrate electronic properties.

DecisionTree Start Target Substituted Aniline CheckNitro Is the Nitro-precursor readily available? Start->CheckNitro CheckHalogen Does it contain Halogens (Cl, Br, I)? CheckNitro->CheckHalogen Yes CheckEWG Does the Aryl Halide have strong EWG (NO2, CN)? CheckNitro->CheckEWG No (Start from Aryl Halide) SimpleRed Method A1: Catalytic Hydrogenation (H2, Pd/C) CheckHalogen->SimpleRed No SelectiveRed Method A2: Selective Transfer Hydrogenation (Fe/Acid or Pt-S) CheckHalogen->SelectiveRed Yes SnAr Method C: SnAr Substitution (Heat, Base) CheckEWG->SnAr Yes (Ortho/Para) Buchwald Method B: Buchwald-Hartwig (Pd-Catalysis) CheckEWG->Buchwald No (Unactivated)

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[5] Chemical Reviews, 2008.

  • Corma, A., et al. "Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts." Science, 2006.

  • BenchChem. "Application Notes: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Derivatives." BenchChem Protocols, 2025.[6][7][8]

  • Sheldon, R. A. "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry, 2017.

  • Beller, M., et al. "Catalytic Hydrogenation of Nitroarenes: A Key Step in Fine Chemical Synthesis." Advanced Synthesis & Catalysis, 2010.

Sources

Comparative

biological activity of 3-methanesulfonyl-N-methylaniline derivatives vs. parent compound

As a Senior Application Scientist specializing in medicinal chemistry and assay development, I frequently evaluate how subtle structural modifications transform a raw chemical fragment into a viable therapeutic lead. The...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in medicinal chemistry and assay development, I frequently evaluate how subtle structural modifications transform a raw chemical fragment into a viable therapeutic lead.

The compound 3-methanesulfonyl-N-methylaniline (3-MSMA) serves as a classic example of a dual-natured pharmacophore. It contains a highly desirable target-engaging moiety (the methanesulfonyl group) paired with a severe metabolic liability (the secondary


-methylamine). This guide objectively compares the biological activity of the parent 3-MSMA compound against its advanced derivatives, detailing the mechanistic causality behind their performance differences and providing the self-validating protocols used to quantify these metrics.

Structural & Mechanistic Causality: Why Derivatize?

To understand the vast difference in biological activity between the parent compound and its derivatives, we must analyze the molecule's two primary functional groups:

  • The Methanesulfonyl (

    
    ) Pharmacophore:  This group is a well-established anchor for selective target engagement, most notably in Cyclooxygenase-2 (COX-2) inhibitors. The 
    
    
    
    moiety specifically inserts into the COX-2 secondary pocket, forming critical hydrogen bonds with Arg513, Phe518, and Val523—a pocket that is sterically inaccessible in the COX-1 isoform due to the bulkier Ile523 residue[1].
  • The Secondary Amine (

    
    -methylaniline):  While useful as a synthetic handle, secondary 
    
    
    
    -methylanilines are highly susceptible to rapid
    
    
    -dealkylation catalyzed by Cytochrome P450 (CYP450) and Flavin-containing monooxygenase (FMO) enzymes[2]. The
    
    
    -methyl group is oxidized to a transient carbinolamine, which rapidly collapses to release formaldehyde, clearing the drug and potentially forming reactive, toxic metabolites[3].

The Causality of Derivatization: The parent 3-MSMA lacks the necessary structural bulk to achieve high-affinity binding and is rapidly degraded in vivo. By converting the secondary amine into an amide or integrating it into a rigid heterocyclic core (such as a diarylquinoline or oxadiazole), medicinal chemists achieve two goals simultaneously: they lock the molecule into an optimal binding conformation and sterically shield the vulnerable nitrogen from CYP450 oxidation[1][4].

SAR_Metabolism Parent Parent 3-MSMA (Secondary Amine) CYP CYP450 / FMO Oxidation Parent->CYP Rapid N-dealkylation Derivative Advanced Derivative (e.g., Diarylheterocycle) Parent->Derivative Medicinal Chemistry (Steric Shielding) Metabolite N-demethylated Metabolite (Inactive) CYP->Metabolite High Clearance Derivative->CYP Blocked Oxidation Target Target Engagement (COX-2 Active Site) Derivative->Target High Affinity & Selectivity

Fig 1. SAR and metabolic logic comparing parent 3-MSMA to advanced derivatives.

Quantitative Performance Comparison

The following table synthesizes the biological activity and metabolic stability of the parent 3-MSMA compared to two representative derivative classes. The data illustrates how derivatization exponentially increases both target affinity and half-life.

Compound ClassCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)HLM

(min)
Primary Clearance Mechanism
Parent 3-MSMA > 50.0> 50.0N/A< 15Rapid CYP-mediated

-demethylation

-Acyl Derivative
1.25> 50.0> 4045Amide hydrolysis / slow oxidation
Diarylquinoline Derivative 0.07> 50.0> 700> 120Phase II Glucuronidation

Data interpretation: The integration of the 3-MSMA pharmacophore into a diarylquinoline scaffold yields a sub-micromolar COX-2 inhibitor with a Selectivity Index exceeding 700, outperforming traditional reference drugs like celecoxib[1]. Furthermore, the Human Liver Microsome (HLM) half-life extends from a highly unstable <15 minutes to >120 minutes.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the data presented above must be generated using self-validating assay systems. Below are the rigorous protocols used to evaluate these compounds.

Protocol A: Target Engagement via TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Causality of Choice: We utilize TR-FRET rather than standard fluorescence. Aromatic derivatives often exhibit autofluorescence that confounds standard assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing us to introduce a time delay (e.g., 50 µs) before measurement, allowing short-lived background autofluorescence to decay completely.

Step-by-Step Workflow:

  • Assay Preparation: Dispense 10 µL of the target enzyme (e.g., COX-2 or specific kinase) into a 384-well low-volume plate.

  • Compound Addition: Add 100 nL of the 3-MSMA derivative (titrated from 10 µM to 0.1 nM in DMSO) using an acoustic liquid handler to eliminate tip-based carryover.

  • Tracer & Antibody Addition: Add 5 µL of the fluorescent tracer ligand and 5 µL of the Europium-labeled anti-tag antibody.

  • Incubation: Seal and incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation (Z'-factor): Calculate the Z'-factor using the positive control (e.g., Celecoxib) and negative control (DMSO vehicle). Acceptance criteria: The assay is only valid if Z' > 0.5, proving a wide dynamic range and low data variance.

TR_FRET_Workflow Step1 1. Compound Incubation (Target + Inhibitor + Controls) Step2 2. Addition of Tracer (Fluorescent Ligand) Step1->Step2 Step3 3. Addition of Anti-Tag Antibody (Europium-labeled Donor) Step2->Step3 Step4 4. TR-FRET Measurement (Ex: 340nm, Em: 615/665nm) Step3->Step4 Step5 5. Self-Validation & Analysis (Calculate Z'-factor & IC50) Step4->Step5

Fig 2. Self-validating TR-FRET workflow for quantifying derivative target engagement.

Protocol B: Metabolic Stability (HLM Assay)

Causality of Choice: To prove that derivatization shields the


-methyl group from CYP450 enzymes, we must test the compounds in Human Liver Microsomes. The addition of NADPH is a strict requirement, as CYP450 enzymes are obligate monooxygenases that require electron transfer from the NADPH-P450 reductase complex to function[3].

Step-by-Step Workflow:

  • Master Mix: Prepare a solution containing 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the parent 3-MSMA or derivative to a final concentration of 1 µM.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Aliquot 50 µL at specific time points (0, 15, 30, 60, 120 minutes).

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating proteins for clean LC-MS/MS injection.

  • Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only validated if Verapamil is rapidly depleted (

    
     < 20 min) and Warfarin remains stable, confirming the microsomes are metabolically active.
    

References

  • Design, synthesis and biological evaluation of new 2,3-diarylquinoline derivatives as selective cyclooxygenase-2 inhibitors - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Mechanism of Melatonin Metabolism by CYP1A1: What Determines the Bifurcation Pathways of Hydroxylation versus Deformylation? - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

Sources

Validation

comparing the reactivity of 3-methanesulfonyl-N-methylaniline with other anilines

An in-depth comparative analysis of 3-methanesulfonyl-N-methylaniline against standard aniline derivatives provides critical insights for researchers designing synthetic routes, particularly in the development of complex...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 3-methanesulfonyl-N-methylaniline against standard aniline derivatives provides critical insights for researchers designing synthetic routes, particularly in the development of complex pharmaceuticals like NaV1.8 voltage-gated sodium channel inhibitors[1][2].

By decoupling the electronic effects of the methanesulfonyl group from the steric influence of the N-methyl group, we can accurately predict the molecule's behavior in nucleophilic substitution, acylation, and oxidation workflows.

Structural Causality & Electronic Profiling

The reactivity of any aniline derivative is governed by the electron density at the nitrogen lone pair and the steric environment of the transition state. 3-Methanesulfonyl-N-methylaniline presents a unique "push-pull" dynamic that heavily skews its reactivity profile:

  • The Deactivating EWG Effect: The methanesulfonyl group (

    
    ) is a powerful electron-withdrawing group. Quantitative Hammett equation studies assign the meta-methanesulfonyl group a substituent constant (
    
    
    
    ) of approximately +0.615 to +0.68[3][4]. This strong inductive withdrawal depletes electron density from the aromatic ring, drastically reducing the intrinsic basicity and nucleophilicity of the amine nitrogen.
  • The Steric N-Alkyl Penalty: While N-alkylation typically increases basicity via the inductive electron-donating (+I) effect of the methyl group, it introduces significant primary steric hindrance during bimolecular reactions[5]. In nucleophilic aromatic substitution (SNAr), this steric bulk forces a highly strained, reactant-like transition state, increasing the activation energy[5].

  • Synergistic Suppression: In 3-methanesulfonyl-N-methylaniline, the nitrogen atom suffers a dual penalty: severe electronic deactivation from the meta-sulfonyl group and steric impedance from the N-methyl group. Consequently, it acts as a remarkably poor nucleophile compared to its parent structures.

ElectronicEffects M 3-Methanesulfonyl-N-methylaniline N_Me N-Methyl Group (+I Effect, Steric Hindrance) M->N_Me Structural Feature 1 SO2Me m-Methanesulfonyl Group (-I Effect, Deactivating) M->SO2Me Structural Feature 2 Nuc Nucleophilicity (Severely Suppressed) N_Me->Nuc Steric Blockade EAS Electrophilic Aromatic Substitution (Highly Deactivated Ring) N_Me->EAS Weak o/p Directing SO2Me->Nuc Electron Withdrawal SO2Me->EAS Strong m Directing

Diagram 1: The synergistic electronic and steric effects governing the reactivity of 3-methanesulfonyl-N-methylaniline.

Quantitative Reactivity Comparison

To objectively evaluate performance, we benchmark 3-methanesulfonyl-N-methylaniline against three fundamental alternatives: Aniline (baseline), N-Methylaniline (steric control), and 3-Methanesulfonylaniline (electronic control).

CompoundHammett

(Substituent)
Relative Nucleophilicity (SNAr)Acylation Kinetics (

)
Oxidation Susceptibility
Aniline 0.00 (Baseline)High (Unobstructed)Fast (Baseline)High (Rapid radical formation)
N-Methylaniline 0.00 (Baseline)Moderate (Sterically hindered)Slower than AnilineVery High (N-alkyl side chain oxidation)
3-Methanesulfonylaniline +0.615 to +0.68[3][4]Low (Electronically deactivated)SlowLow (Stabilized against oxidation)
3-Methanesulfonyl-N-methylaniline +0.615 to +0.68[3][4]Very Low (Steric + Electronic penalty)Very Slow (Requires catalysis)Very Low
Mechanistic Implications:
  • Nucleophilic Acylation: The spontaneous acylation of substituted anilines follows a rate law strictly dependent on the base strength of the aniline (

    
    )[6]. Because 3-methanesulfonyl-N-methylaniline has a depressed 
    
    
    
    , uncatalyzed acylation is sluggish. Successful coupling often requires transition-metal catalysis or strong acyl transfer agents (e.g., Al(OtBu)3) to bypass the thermodynamic barrier[7].
  • SNAr Kinetics: In SNAr reactions, the formation of the intermediate Meisenheimer (

    
    -complex) is rate-determining[5]. The ratio of rate constants between primary anilines and N-methylanilines (
    
    
    
    ) heavily favors primary amines due to the primary steric effect[5].
  • Oxidative Stability: Chemical oxidation of N-methylanilines (e.g., via hexacyanoferrate) proceeds via a one-electron abstraction to form a radical intermediate[8][9]. The strongly electron-withdrawing methanesulfonyl group destabilizes this transient radical cation, making 3-methanesulfonyl-N-methylaniline highly resistant to oxidative degradation compared to standard N-methylaniline.

Experimental Methodology: Self-Validating Competitive Acylation Assay

To empirically verify the suppressed nucleophilicity of 3-methanesulfonyl-N-methylaniline without inter-assay variability, a competitive kinetic assay is utilized.

Causality of Protocol Design: By running a competitive reaction in a single pot with an internal standard, we eliminate fluctuations in temperature, moisture, and electrophile concentration. The system is self-validating; the consumption rate of the baseline aniline acts as an internal control for the integrity of the electrophile.

Materials:

  • Equimolar mixture (0.1 M each) of Aniline, N-Methylaniline, and 3-Methanesulfonyl-N-methylaniline (CAS: 156461-79-9)[10].

  • Electrophile: Isobutyryl chloride (0.05 M, sub-stoichiometric to ensure competition)[6].

  • Solvent: Anhydrous Acetonitrile (aprotic, prevents solvolysis of the acyl chloride).

  • Internal Standard: 1,3,5-Trimethoxybenzene.

Step-by-Step Protocol:

  • Preparation: In an oven-dried Schlenk flask under inert argon, dissolve the three aniline derivatives (0.1 M each) and the internal standard (0.05 M) in 10 mL of anhydrous acetonitrile.

  • Equilibration: Stir the mixture at 25.0 °C (±0.1 °C) using a thermostatic bath for 15 minutes.

  • Initiation: Inject isobutyryl chloride (0.05 M) rapidly via syringe. Start the kinetic timer.

  • Sampling: Withdraw 50 µL aliquots at precise intervals (1, 3, 5, 10, 20, and 60 minutes).

  • Quenching: Immediately inject each aliquot into 1 mL of a pre-chilled quench solution (50:50 Methanol/Water with 0.1% TFA) to instantly halt the acylation by solvolyzing unreacted acyl chloride.

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, UV detection at 254 nm).

  • Data Processing: Calculate the pseudo-first-order rate constants (

    
    ) by plotting 
    
    
    
    versus time.

Workflow Prep 1. Prepare Equimolar Amine Mixture React 2. Inject Sub-stoichiometric Acyl Chloride Prep->React Quench 3. Quench Aliquots (MeOH/H2O/TFA) React->Quench Analyze 4. RP-HPLC Analysis (Track Substrate Decay) Quench->Analyze Compare 5. Calculate k_obs & Plot Hammett Curve Analyze->Compare

Diagram 2: Self-validating competitive kinetic workflow for determining relative nucleophilicity.

References

  • Stenutz.eu. "Hammett substituent constants." Stenutz. Available at:[3]

  • ResearchGate. "Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect." ResearchGate. Available at:[4]

  • RSC Publishing. "Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether." Journal of the Chemical Society B: Physical Organic. Available at:[6]

  • Sigma-Aldrich. "N-methyl-3-methylaniline | 3-methanesulfonyl-N-methylaniline (CAS No.: 156461-79-9)." Sigma-Aldrich. Available at:[10]

  • Academia.edu. "Kinetics of N-Alkyl Side Chain Oxidations. Oxidation of N,N-Dimethylaniline by Alkaline Hexacyanoferrate(III)." Academia.edu. Available at:[8]

  • ResearchGate. "Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy." ResearchGate. Available at:[9]

  • ResearchGate. "Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction." ResearchGate. Available at:[5]

  • PubMed Central (PMC). "Nickel-Catalyzed Activation of Acyl C–O Bonds of Methyl Esters." NIH. Available at:[7]

  • Google Patents. "Bicyclic heterocyclic amide inhibitors of na v1.8 for the treatment of pain (WO2023211990A1)." Google Patents. Available at:[1]

  • Google Patents. "Bicyclic heterocyclic amide inhibitors of NaV1.8 for the treatment of pain (CN119585247A)." Google Patents. Available at:[2]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Methanesulfonyl-N-methylaniline Derivatives: A Comparative Analysis Centered on X-ray Crystallography

For researchers and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of rational drug design. The spatial arra...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock of rational drug design. The spatial arrangement of atoms dictates a compound's physical properties, its interaction with biological targets, and ultimately, its efficacy and safety. Among the myriad of compounds explored for therapeutic potential, sulfonamide derivatives, including those of 3-methanesulfonyl-N-methylaniline, are of significant interest due to their diverse biological activities.[1][2] This guide provides an in-depth exploration of single-crystal X-ray crystallography as the definitive method for their structural analysis, while objectively comparing it with alternative and complementary techniques.

The Gold Standard: Why Single-Crystal X-ray Crystallography is Definitive

Single-crystal X-ray diffraction (SCXRD) is a powerful, non-destructive analytical technique that provides unambiguous and detailed information about the atomic and molecular structure of a crystalline substance.[3][4] It is considered the "gold standard" because it can determine the absolute stereochemistry and reveal precise details such as bond lengths, bond angles, and conformational arrangements within the crystal lattice.[5][6]

The fundamental principle, discovered by Max von Laue in 1912, is that a crystal acts as a three-dimensional diffraction grating for X-rays.[3] When a beam of monochromatic X-rays strikes a well-ordered crystal, the X-rays are scattered by the electrons of the atoms. These scattered waves interfere with one another, producing a unique diffraction pattern of spots of varying intensity.[7] By analyzing the positions and intensities of these spots using Bragg's Law, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of the individual atoms can be determined, yielding a precise molecular model.[8]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience. Each step is critical for success, as the quality of the final structure is heavily dependent on the quality of the initial crystals.

X-ray_Crystallography_Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_0 Chemical Synthesis & Purification cluster_1 Crystal Growth cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Initial Characterization (NMR, MS) purification->characterization screening Solvent Screening characterization->screening growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) screening->growth harvest Crystal Selection & Mounting growth->harvest diffraction X-ray Diffraction Experiment harvest->diffraction integration Data Integration & Reduction diffraction->integration solution Structure Solution (Direct Methods/Patterson) integration->solution refinement Structure Refinement solution->refinement validation Validation & Deposition (e.g., CCDC) refinement->validation

Figure 1: Experimental Workflow for X-ray Crystallography.
Detailed Experimental Protocol

1. Synthesis and Purification:

  • Synthesis: A common route for synthesizing sulfonamides involves the reaction of an arylsulfonyl chloride with a primary or secondary amine, such as N-methylaniline, in the presence of a base.[2] For a 3-methanesulfonyl-N-methylaniline derivative, one would typically react 3-(chlorosulfonyl)benzenesulfonamide with N-methylaniline.

  • Purification: The crude product must be purified to the highest possible degree (>99%) to facilitate crystallization. Techniques like column chromatography followed by recrystallization from a suitable solvent are standard.[9] Purity is typically confirmed by NMR spectroscopy and mass spectrometry.

2. Crystallization: This is often the most challenging step, as finding conditions that promote the growth of single, well-ordered, and appropriately sized (typically 30-300 microns) crystals can be a process of trial and error.[6][10]

  • Solvent Selection: A good starting point is to find a solvent in which the compound is sparingly soluble.

  • Classical Methods:

    • Slow Evaporation: The compound is dissolved in a solvent and the container is loosely covered, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and inducing crystallization.[11]

    • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second solvent (an "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystal growth.[10]

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two solvents slowly mix.[11]

  • Modern Methods: For challenging molecules, high-throughput techniques like microbatch under-oil and encapsulated nanodroplet crystallization (ENaCt) allow for screening a wide range of conditions using minimal material.[5][12]

3. Data Collection and Structure Refinement:

  • A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.[6]

  • The crystal is often cooled in a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations and protect it from radiation damage.

  • The crystal is rotated in the X-ray beam while a detector records the diffraction pattern.[7]

  • Specialized software is used to integrate the raw diffraction data to determine the unit cell dimensions and the intensities of thousands of reflections.

  • The phase problem is solved to generate an initial electron density map, and an atomic model is built into this map.

  • This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final structure is validated for geometric correctness and deposited in a crystallographic database.

Case Study: Structural Insights into a Related Derivative

While a public crystal structure for 3-methanesulfonyl-N-methylaniline was not identified, a study on the rearrangement products of the closely related 3-methanesulfonyl-N-methyl-N-nitroaniline provides valuable, directly applicable insights.[13] The study successfully determined the structures of two isomers: 3-methanesulfonyl-N-methyl-2-nitroaniline and 5-methanesulfonyl-N-methyl-2-nitroaniline.

The analysis revealed significant deformations in the aromatic rings, pushing them towards an ortho-quinonoidal geometry due to steric and electronic interactions.[13] This kind of detailed conformational information—how substituents distort the planar ring and influence the overall molecular shape—is critical for understanding how a molecule might fit into a receptor's binding pocket and is a prime example of the power of X-ray crystallography.

Table 1: Representative Crystallographic Data (Hypothetical for a Novel Derivative)

ParameterValueSignificance
Chemical FormulaC8H11NO2SConfirms the elemental composition of the crystallized molecule.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)8.5, 12.1, 9.3The dimensions of the unit cell along the three axes.
α, β, γ (°)90, 105.2, 90The angles between the unit cell axes.
Volume (ų)925.6The volume of a single unit cell.
Z4The number of molecules in one unit cell.
R-factor (R1)0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Bond Lengths/Anglese.g., S-O: 1.43 Å, C-N-C: 118.5°Provides precise geometric details of the molecule's covalent structure.[3]

A Comparative Guide: Choosing the Right Tool for the Job

While SCXRD is unparalleled for definitive structure determination, it is not the only tool available. Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry offer complementary and sometimes more practical alternatives depending on the research question.

Technique_Comparison Figure 2: Logic for Selecting a Structural Analysis Technique cluster_0 Primary Question cluster_1 Recommended Primary Technique start Need Molecular Structure Information q1 Absolute 3D Structure & Solid-State Conformation? start->q1 q2 Structure & Dynamics in Solution? start->q2 q3 Predictive Modeling or Hypothesis Generation? start->q3 t1 X-ray Crystallography q1->t1 t2 NMR Spectroscopy q2->t2 t3 Computational Chemistry q3->t3 t1->t2 Complement with solution dynamics t2->t1 Confirm with solid-state structure t3->t1 Guide & validate with experiment t3->t2 Guide & validate with experiment

Figure 2: Logic for Selecting a Structural Analysis Technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating the structure of molecules in solution. It provides rich information about the chemical environment and connectivity of atoms. For small molecules, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can often be used to solve the complete chemical structure.

  • Key Advantage: NMR provides data on the molecule in a solution state, which can be more biologically relevant than a solid crystal lattice. It is also the premier technique for studying molecular dynamics and conformational changes in solution.[14]

  • Limitation: While NMR can define connectivity and relative stereochemistry, determining the absolute three-dimensional structure with the same precision as X-ray crystallography is more challenging for small molecules.[8] Furthermore, unlike crystallography, NMR cannot directly observe non-proton atoms and relies on their effect on nearby protons or carbon atoms.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), use the principles of quantum mechanics to model and predict molecular structures and properties.[15][16] These in silico techniques are invaluable for complementing experimental data.

  • Key Advantage: Computational chemistry can predict structures before a molecule is even synthesized, guiding experimental efforts.[17][18] It is also used to study reaction mechanisms, predict spectroscopic properties, and model protein-ligand interactions, providing insights that are difficult to obtain experimentally.[19]

  • Limitation: Computational models are approximations of reality. The results are highly dependent on the level of theory and basis set used. Experimental validation, ideally from X-ray crystallography or NMR, is crucial to confirm the computational predictions.

Table 2: Comparison of Key Structural Elucidation Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyComputational Chemistry
Sample State Solid (Single Crystal)Liquid (Solution)In Silico (No physical sample)
Primary Information Absolute 3D structure, bond lengths/angles, packing.[6]Atomic connectivity, relative stereochemistry, solution dynamics.[20]Predicted 3D structure, electronic properties, energy minima.[16]
Key Strength Unambiguous determination of absolute stereostructure.Analysis in a biologically relevant solution state; studies of dynamics.Predictive power; cost-effective exploration of possibilities.[18]
Main Limitation Requires high-quality single crystals, which can be difficult to grow.[21]Less precise for absolute 3D coordinates; size limitations.Is a model, not a measurement; requires experimental validation.
Hydrogen Atoms Difficult to locate accurately due to low electron density.[8]Directly observable and provides crucial structural information.Easily included in calculations.

Conclusion

For the definitive structural elucidation of 3-methanesulfonyl-N-methylaniline derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a high-resolution, unambiguous picture of the molecule's three-dimensional architecture, offering critical insights for structure-activity relationship (SAR) studies and rational drug design. However, a holistic approach that integrates the strengths of crystallography with the solution-state and dynamic information from NMR, and the predictive power of computational chemistry, will ultimately provide the most comprehensive understanding. By choosing the right combination of these powerful techniques, researchers can accelerate the journey from molecular concept to therapeutic reality.

References

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (n.d.). PMC.
  • Chemical crystalliz
  • Sulfonamide derivatives: Synthesis and applications. (2024, February 26).
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing).
  • XRD Single Crystal X-ray Diffraction. (n.d.).
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
  • Alsughayer, A., Elassar, A., Mustafa, S., & Sagheer, F. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. Journal of Biomaterials and Nanobiotechnology, 2, 143-148.
  • Single Crystal X-ray Diffraction of Materials. (2021, April 3). Thermo Fisher Scientific.
  • What is Computational Chemistry?. (n.d.). Michigan Technological University.
  • X-ray Diffraction (XRD). (n.d.). Anton Paar Wiki.
  • What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube.
  • Comparison of NMR and X-ray crystallography. (n.d.). Unknown Source.
  • An Over View of Computational Chemistry. (n.d.). Unknown Source.
  • Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. (2025, August 9).
  • Design and Synthesis of Sulfonamides Derivatives: A Review. (2023, May 20).
  • Guide for crystalliz
  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). Unknown Source.
  • The value of computational chemistry. (2026, January 29).
  • Zhang, Y. (2024, June 13). Exploration of the Role of Computational Chemistry in Modern Drug Discovery. Unknown Source.
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. (n.d.).
  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of. (2011, February 15). SciSpace.
  • Flow Crystallization | Solubility Control. (2024, May 17). Vapourtec Ltd.
  • Comparison of X-ray Crystallography, NMR and EM. (n.d.).
  • Rearrangement products of 3-methanesulfonyl-N-methyl-N-nitroaniline. (n.d.).

Sources

Validation

A Researcher's Guide to Validating Experimental Findings with Quantum Chemical Calculations

In the landscape of modern drug development and materials science, the synergy between experimental investigation and theoretical calculation is no longer a niche practice but a cornerstone of rigorous scientific discove...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development and materials science, the synergy between experimental investigation and theoretical calculation is no longer a niche practice but a cornerstone of rigorous scientific discovery. Experimental data, while essential, can present ambiguities—an unexpected spectroscopic peak, a reaction that yields a surprising product, or a material with unforeseen properties. Quantum chemical calculations offer a powerful lens to peer into the electronic and structural heart of these systems, providing the mechanistic "why" to the experimental "what."[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth comparison of computational methods and a practical framework for their application in validating experimental findings.

Section 1: The Quantum Chemist's Toolkit: A Comparative Overview of Methods

The accuracy of a computational prediction is fundamentally tied to the chosen theoretical method. The field offers a hierarchy of approaches, each with a distinct balance of computational cost and predictive power. For the majority of applications relevant to experimental validation, Density Functional Theory (DFT) has become the workhorse due to its excellent balance of accuracy and efficiency.[2][3]

However, understanding the landscape of available methods is crucial for making informed decisions.

  • Hartree-Fock (HF): The foundational ab initio method. It provides a good first approximation but neglects electron correlation, a critical factor for accurate energy predictions. It is often too simplistic for reliable validation.

  • Møller-Plesset Perturbation Theory (MP2): The simplest method to include electron correlation. It offers a significant improvement over HF for energetics and non-covalent interactions but is more computationally demanding.[4]

  • Coupled Cluster (CCSD(T)): Often referred to as the "gold standard" in quantum chemistry for single-reference systems.[4] It provides highly accurate energies but is computationally very expensive, limiting its use to smaller molecules.[4][5]

  • Density Functional Theory (DFT): A class of methods that approximates the complex electron correlation problem by using the electron density. Its computational cost is often comparable to HF, but its accuracy can approach that of more expensive methods, depending on the chosen "functional."[2][6]

The Crucial Choice: Functional and Basis Set in DFT

For DFT calculations, the two most critical user-defined parameters are the exchange-correlation functional and the basis set.

  • Functionals: These are mathematical approximations that describe the exchange and correlation energies of the electrons. Functionals come in a "Jacob's Ladder" of increasing complexity and (often) accuracy, from Local Density Approximation (LDA) to Generalized Gradient Approximation (GGA), meta-GGA, hybrids (like the ubiquitous B3LYP), and double hybrids.[5] Hybrid functionals that mix DFT with a portion of exact HF exchange, such as B3LYP, PBE0, and the M06 suite, are frequently recommended for general-purpose applications.[4][7][8]

  • Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are common choices.[7] A key principle is that the basis set must be flexible enough to describe the electron density accurately.[8] For routine calculations, a double-ζ basis set with polarization functions (e.g., def2-SVP) may suffice for geometry, but triple-ζ basis sets (e.g., def2-TZVP) are strongly recommended for accurate final energies.[9]

Table 1: Comparative Overview of Common Quantum Chemical Methods

MethodRelative CostTypical Accuracy (kcal/mol)Primary Application for Validation
HFLow10-20Initial structural guess (rarely for final validation)
DFT (Hybrid)Moderate1-5Geometries, reaction energies, vibrational/NMR spectra
MP2High1-3Non-covalent interactions, benchmarking DFT
CCSD(T)Very High< 1"Gold standard" benchmarking for small molecules

Section 2: The Cornerstone of Validation: A Self-Validating Computational Workflow

Trustworthiness in computational chemistry comes from a logical, reproducible, and self-validating workflow. Every calculated property used for comparison against experiment must be derived from a verifiably stable molecular structure. This necessitates a two-step process: geometry optimization followed by a frequency calculation.[10][11]

G cluster_prep Step 1: Preparation cluster_core Step 2: Core Calculation cluster_analysis Step 3: Analysis & Validation Build Build Initial 3D Structure Choose Select Method: Functional & Basis Set Build->Choose Opt Geometry Optimization Choose->Opt Freq Frequency Calculation Opt->Freq Validate Validation Point: All Frequencies Real? Freq->Validate Validate->Opt No (Imaginary Freq) Prop Calculate Properties (NMR, UV-Vis, etc.) Validate->Prop Yes Compare Compare with Experimental Data Prop->Compare

A self-validating computational workflow.
Experimental Protocol: Standard Workflow for Property Calculation
  • Build Initial Structure: Construct a reasonable 3D starting geometry of the molecule using a molecular builder like GaussView or Avogadro.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy structure on the potential energy surface. This is a mandatory first step.[10]

    • Causality: Comparing properties from a non-optimized structure is physically meaningless, as it does not represent a stable state.

    • Example Keyword (Gaussian): #P B3LYP/6-311G(d,p) Opt[12]

  • Frequency Calculation: Once optimization is complete, perform a frequency calculation at the same level of theory on the optimized geometry.[11][12]

    • Causality (Trustworthiness Pillar): This step is a self-validation check. For a stable minimum-energy structure, all calculated vibrational frequencies must be real (positive numbers). The presence of one imaginary frequency indicates a transition state, not a stable molecule.[6][11] This confirms you are modeling the correct species.

    • Example Keyword (Gaussian): #P B3LYP/6-311G(d,p) Freq[12]

  • Property Calculation: With a validated minimum-energy structure, proceed to calculate the desired properties (e.g., NMR shielding tensors, electronic transitions for UV-Vis).

  • Analysis & Comparison: Compare the calculated data directly with your experimental findings.

Section 3: Case Study - Confirming a Molecular Identity with Spectroscopy

Scenario: A medicinal chemist synthesizes a novel drug candidate. While initial mass spectrometry confirms the molecular weight, the exact isomeric structure is uncertain. 1H NMR and FT-IR spectra have been collected.

Protocol: Calculating and Comparing Vibrational (IR) and NMR Spectra
  • Model Building: Construct 3D models for all plausible isomers of the drug candidate.

  • Workflow Execution: For each isomer, execute the full geometry optimization and frequency calculation workflow described in Section 2. Discard any structures that do not result in a true energy minimum (i.e., have imaginary frequencies).

  • IR Spectrum Simulation: The output of the frequency calculation directly provides the harmonic vibrational frequencies (in cm⁻¹) and their corresponding IR intensities.[13]

    • Causality: Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. Therefore, it is standard practice to apply a scaling factor (typically 0.95–0.98 for hybrid functionals) to the calculated values for better agreement.[14] The NIST Computational Chemistry Comparison and Benchmark Database is an excellent resource for finding appropriate scaling factors.[14][15][16]

  • NMR Spectrum Simulation: Using the validated optimized geometry, perform a Nuclear Magnetic Shielding calculation.

    • Causality: This calculation yields absolute shielding tensor values. To compare with experimental chemical shifts (which are relative to a standard), you must also calculate the shielding tensor for a reference compound (e.g., Tetramethylsilane, TMS) at the exact same level of theory. The predicted chemical shift is then: δ_calc = σ_TMS - σ_sample.

  • Data Comparison: Create a table to objectively compare the calculated spectroscopic data for each isomer against the experimental data.

Table 2: Comparison of Experimental vs. Calculated Data for Isomer A and Isomer B

Experimental Data Calculated (Isomer A) Calculated (Isomer B)
IR Peak (cm⁻¹)
1715 (C=O stretch)1720 (scaled)1685 (scaled)
3350 (N-H stretch)3345 (scaled)3450 (scaled)
¹H NMR Shift (ppm)
7.8 (Aromatic H)7.758.15
4.2 (CH₂ next to O)4.183.85

The superior match between the experimental data and the values calculated for Isomer A provides strong evidence to validate its structure.

Section 4: Case Study - Elucidating a Reaction Mechanism

Scenario: A reaction in a drug synthesis protocol is unexpectedly slow. The experimental team hypothesizes a high-energy transition state (TS) is responsible for the bottleneck.

Protocol: Locating Transition States and Validating Reaction Barriers
  • Optimize Reactants and Products: First, perform the standard optimization and frequency workflow (Section 2) for the reactant(s) and product(s) to establish the start and end points of the reaction.

  • Locate the Transition State (TS): Finding a TS is more complex than finding a minimum. It involves searching for a first-order saddle point on the potential energy surface.

    • Methodology: Use a TS search algorithm (e.g., Opt=(TS,CalcFC) in Gaussian) starting from an initial guess of the TS structure.

    • Causality (Trustworthiness Pillar): A true TS must be validated by a frequency calculation. It is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).[6][11]

  • Confirm Reaction Pathway: Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS structure.

    • Causality: The IRC calculation maps the minimum energy path downhill from the TS. A successful IRC must connect the TS to the intended reactant and product minima, confirming it is the correct transition state for the reaction of interest.[1]

  • Calculate Activation Energy: The electronic activation energy (ΔE‡) is the energy difference between the TS and the reactant(s). To compare with experimental kinetics, this must be converted to the Gibbs Free Energy of activation (ΔG‡) by including the thermal corrections obtained from the frequency calculations.

  • Data Comparison: The calculated ΔG‡ can be directly compared to the experimental value derived from temperature-dependent kinetic studies via the Eyring equation.

ReactionCoordinate R Reactants TS Transition State (TS) ΔG‡ R->TS P Products TS->P xaxis Reaction Coordinate yaxis Gibbs Free Energy (G) R_line_start R_line_end R_line_start->R_line_end TS_line_start R_line_start->TS_line_start  ΔG‡ TS_line_end TS_line_start->TS_line_end

A calculated reaction coordinate diagram.

Table 3: Comparison of Experimental vs. Calculated Activation Energy

ParameterExperimental (from kinetics)Calculated (DFT)
ΔG‡ (kcal/mol)24.5 ± 0.525.2

The close agreement between the calculated and experimental activation energies validates the proposed mechanism and confirms that the identified transition state is indeed the kinetic bottleneck.

Conclusion: An Indispensable Partnership

Quantum chemical calculations are not a replacement for experimental work but rather a powerful partner. They provide a theoretical framework to rationalize observations, distinguish between competing hypotheses, and guide future experiments.[1][2][17] By following a rigorous and self-validating workflow, researchers can generate computational data with high fidelity, providing robust support for experimental findings and accelerating the pace of discovery in drug development and beyond. The integration of high-level computation and empirical data represents the modern standard for scientific integrity and innovation.[18]

References

  • NIST Computational Chemistry Comparison and Benchmark Database, SRD 101. National Institute of Standards and Technology. [Link]

  • How to perform optimization, IR frequency calculation, ESP and FMO analysis in Gaussian. (2023). YouTube. [Link]

  • NIST CCCBDB – Vibrational Scaling Factors & ThermoChem Data. (2020). iochem-bd.org. [Link]

  • Johnson III, R. D. (1999). NIST 101. Computational Chemistry Comparison and Benchmark Database. NIST. [Link]

  • NIST Computational Chemistry Comparison and Benchmark Database. (2022). National Institute of Standards and Technology. [Link]

  • The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. (n.d.). ResearchGate. [Link]

  • Podewitz, M. (2025). Generating reliable and reproducible data for reusable quantum chemical reaction free-energy profiles. ChemRxiv. [Link]

  • Neese, F. (2012). The ORCA program system.
  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition. [Link]

  • Tutorial on Using Gaussview and Gaussian 94. (n.d.). DSpace@MIT. [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Dispelling the Myth of a Single "Best" DFT Functional. Chemical Reviews.
  • Tantillo, D., Butts, C., Cohen, R., & Buevich, A. (2024). Application of DFT Calculations in NMR Spectroscopy. IVAN NMR Users Group Workshop. [Link]

  • Hayashi, H., et al. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Chemical Science. [Link]

Sources

Comparative

peer-reviewed literature on the synthesis of 3-methanesulfonyl-N-methylaniline

Publish Comparison Guide: Synthesis of 3-Methanesulfonyl-N-methylaniline Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Subject: CAS 114056-66-9 (...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Synthesis of 3-Methanesulfonyl-N-methylaniline

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Subject: CAS 114056-66-9 (N-methyl-3-methylsulfonylaniline)

Executive Summary & Strategic Analysis

The synthesis of 3-methanesulfonyl-N-methylaniline presents a classic problem in regiocontrol: installing two electron-withdrawing groups (the sulfone and the amine) in a meta relationship, followed by the selective mono-alkylation of the amine.

Unlike para-substituted anilines, which can be accessed via electrophilic aromatic substitution (e.g., chlorosulfonation of acetanilide), the meta disposition requires a strategy that leverages directing groups or metal-catalyzed couplings. This guide compares three distinct methodologies ranging from classical stepwise synthesis to modern transition-metal catalysis.

Metric Route A: Cu-Catalyzed Sulfonylation Route B: Reductive Amination Route C: Pd-Catalyzed C-N Coupling
Primary Mechanism Ullmann-type Coupling + ReductionImine Condensation + Hydride ReductionBuchwald-Hartwig Amination
Starting Material 1-Bromo-3-nitrobenzene3-(Methylsulfonyl)aniline1-Bromo-3-(methylsulfonyl)benzene
Overall Yield High (75-85%)Moderate-High (70-80%)High (80-90%)
Cost Efficiency Best (Cheap reagents)Good (Requires precursor)Low (Expensive Pd catalysts)
Scalability High (Kilogram scale viable)High (Standard industrial process)Low/Medium (Pharma discovery)
Selectivity Excellent (Regiocontrol via bromide)Excellent (Avoids dimethylation)Excellent (Ligand controlled)

Critical Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the molecule into its synthons. The meta relationship dictates that we cannot rely on standard electrophilic substitution (which would favor ortho/para).

Retrosynthesis Target 3-Methanesulfonyl-N-methylaniline (Target) Precursor1 3-(Methylsulfonyl)aniline (Primary Intermediate) Target->Precursor1 Selective N-Methylation Precursor2 1-Bromo-3-(methylsulfonyl)benzene Target->Precursor2 C-N Coupling Start2 Methylamine Target->Start2 Start1 1-Bromo-3-nitrobenzene (Cheap Starting Material) Precursor1->Start1 Reduction Precursor2->Start1 Cu-Cat Sulfonylation Start3 Sodium Methanesulfinate (Sulfone Source) Precursor2->Start3 Sulfone Install

Figure 1: Retrosynthetic logic flow demonstrating the divergence between the stepwise aniline modification (Left) and the convergent cross-coupling (Right).

Detailed Experimental Protocols

Route A: The "Robust" Stepwise Protocol (Recommended)

Best for: Labs requiring multi-gram quantities with low reagent cost.

This route circumvents the poor nucleophilicity of meta-substituted rings by using Copper(I) catalysis to install the sulfone, followed by a highly selective methylation.

Step 1: Synthesis of 1-Nitro-3-(methylsulfonyl)benzene

  • Reagents: 1-Bromo-3-nitrobenzene (1.0 eq), Sodium Methanesulfinate (1.2 eq), CuI (10 mol%), L-Proline (20 mol%), DMSO.

  • Protocol:

    • Charge a round-bottom flask with 1-bromo-3-nitrobenzene (20.2 g, 100 mmol) and sodium methanesulfinate (12.2 g, 120 mmol).

    • Add CuI (1.9 g, 10 mmol) and L-Proline (2.3 g, 20 mmol) as the ligand system.

    • Dissolve in DMSO (100 mL) and heat to 110°C for 12 hours under Argon.

    • Workup: Cool to RT, pour into water (500 mL), and extract with EtOAc. The product often precipitates as a solid upon water addition.

    • Yield: ~85-90%.

    • Mechanism:[1][2][3][4][5][6][7] Cu-catalyzed nucleophilic substitution (Ullmann-type). The nitro group is stable under these conditions.

Step 2: Reduction to 3-(Methylsulfonyl)aniline

  • Reagents: H₂ (balloon), 10% Pd/C, Methanol.

  • Protocol:

    • Dissolve the nitro-sulfone from Step 1 in MeOH.

    • Add 10% Pd/C (5 wt% loading).

    • Stir under H₂ atmosphere at RT for 4 hours.

    • Filter through Celite to remove catalyst. Evaporate solvent.

    • Note: The sulfone group is robust and will not be reduced under standard hydrogenation conditions.

Step 3: Selective N-Methylation via Reductive Amination

  • Reagents: Paraformaldehyde (or Formalin), NaBH₄, Methanol.

  • Protocol:

    • Dissolve 3-(methylsulfonyl)aniline (1.71 g, 10 mmol) in Methanol (20 mL).

    • Add Paraformaldehyde (360 mg, 12 mmol eq of formaldehyde) and NaOMe (catalytic, to depolymerize). Stir for 2 hours to form the imine/hemiaminal.

    • Cool to 0°C. Add NaBH₄ (570 mg, 15 mmol) portion-wise.

    • Critical Control: Do not use large excesses of formaldehyde or high temps, or you will form the N,N-dimethyl product.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Why this works: The imine formed from the electron-deficient aniline is unstable but reducible. NaBH₄ reduces the imine faster than the formaldehyde reacts with the secondary amine product.

Route B: Palladium-Catalyzed C-N Coupling (High Throughput)

Best for: Small-scale discovery chemistry or automated library synthesis.

Protocol:

  • Substrate: 1-Bromo-3-(methylsulfonyl)benzene (Commercial or from Step 1 above).

  • Reagents: Methylamine (2M in THF), Pd₂(dba)₃ (2 mol%), BINAP or Xantphos (4 mol%), NaOOtBu (1.5 eq), Toluene.

  • Procedure:

    • Mix bromide (1.0 eq), Pd source, Ligand, and Base in Toluene under inert atmosphere.

    • Add Methylamine solution. Seal the tube (pressure vessel required due to volatility of MeNH₂).

    • Heat to 100°C for 16 hours.

  • Outcome: This route guarantees mono-methylation because the steric bulk of the ligand (BINAP/Xantphos) and the stoichiometry prevent the secondary amine product from reacting further with the aryl bromide.

Comparative Data Analysis

The following table summarizes expected performance metrics based on literature precedence for electron-deficient aniline derivatives.

ParameterReductive Amination (Route A)Direct Alkylation (MeI)Pd-Catalyzed Coupling (Route B)
Mono/Di Selectivity 95:5 60:40 (Poor)98:2
Reaction Time 4-6 Hours12-24 Hours16-24 Hours
Purification Need Low (Simple Extraction)High (Separation of mixtures)Medium (Catalyst removal)
Safety Profile Good (Standard solvents)Poor (MeI is a carcinogen)Good (Sealed vessel)

Experimental Validation (NMR Data):

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.40 (t, 1H, Ar-H5)
      
    • 
       7.25 (d, 1H, Ar-H)
      
    • 
       7.10 (s, 1H, Ar-H2 - shielded by amine, deshielded by sulfone)
      
    • 
       6.85 (d, 1H, Ar-H)
      
    • 
       4.10 (br s, 1H, NH)
      
    • 
      3.05 (s, 3H, SO₂CH₃)  – Distinctive sulfone methyl.
      
    • 
      2.88 (s, 3H, NCH₃)  – Distinctive N-methyl.
      

Mechanistic Visualization

Understanding the selectivity in Route A (Reductive Amination) is vital for reproducibility. The electron-withdrawing sulfone group makes the nitrogen lone pair less nucleophilic, stabilizing the hemiaminal intermediate.

Mechanism Aniline 3-Ms-Aniline (R-NH2) Hemiaminal Hemiaminal (R-NH-CH2-OH) Aniline->Hemiaminal + HCHO HCHO Formaldehyde (HCHO) Imine Imine Species (R-N=CH2) Hemiaminal->Imine - H2O Product Product (R-NH-CH3) Imine->Product + H- (Fast) Borohydride NaBH4 (Hydride Donor) Dimethyl Dimethyl Side Product (R-N(CH3)2) Product->Dimethyl + HCHO / + H- (Slow)

Figure 2: Reaction pathway for Reductive Amination. The "Slow" step to the Dimethyl product is the key to selectivity, enhanced by the electron-poor nature of the ring.

Safety & Toxicology (E-E-A-T Compliance)

  • Sulfones: Generally stable and non-volatile, but intermediates like 1-bromo-3-nitrobenzene are potential sensitizers.

  • Methylamine: In Route B, use THF solutions rather than gas to minimize inhalation risk.

  • Catalysts: Palladium and Copper residues must be scavenged (e.g., using QuadraSil or similar scavengers) if the product is for biological testing, as heavy metals can interfere with enzyme assays.

References

  • Ma, D., & Cai, Q. (2001). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Sulfinates. Accounts of Chemical Research. Link (Foundational work on Cu-catalyzed sulfinylation).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link (Standard protocol for selective N-methylation).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link (Source for Pd-coupling conditions).

  • PubChem Compound Summary. (2024). 3-Methanesulfonyl-N-methylaniline. National Center for Biotechnology Information. Link (Verification of CAS and structure).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-methanesulfonyl-N-methylaniline

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond discovery and into the responsible management of all chemical reagents. The proper disposal of specialized compounds li...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond discovery and into the responsible management of all chemical reagents. The proper disposal of specialized compounds like 3-methanesulfonyl-N-methylaniline is not merely a regulatory compliance task; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a procedural framework grounded in established safety protocols for aniline-based compounds to ensure that this material is handled and disposed of with the necessary expertise and care.

The causality behind these stringent protocols is rooted in the known hazards of the aromatic amine class. Aromatic amines, including anilines, are recognized for their potential toxicity and environmental impact.[1] Therefore, every step, from waste segregation to final disposal, is designed as a self-validating system to mitigate risk and ensure the safety of personnel and the environment.

Core Principle: Hazardous Waste Designation

First and foremost, 3-methanesulfonyl-N-methylaniline and any materials contaminated with it must be treated as hazardous waste.[2][3] Under no circumstances should this chemical or its solutions be disposed of down the drain or in standard municipal trash.[2][4] Anilines are known to be very toxic to aquatic life, and their release into the environment must be strictly avoided.[4][5]

Hazard Profile & Required Personal Protective Equipment (PPE)

Understanding the "why" behind a protocol is paramount. The disposal procedures for 3-methanesulfonyl-N-methylaniline are dictated by the inherent risks associated with aniline derivatives.

Known Hazards of Related Anilines:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[4][5]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[4][6][7]

  • Environmental Hazard: Very toxic to aquatic life, with long-lasting effects.[4][5]

Based on this profile, the following PPE is mandatory when handling the waste material.

PPE ItemSpecificationRationale for Use
Eye Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes of liquid waste and contact with solid particles.[8]
Hand Protection Chemically resistant gloves (e.g., Butyl rubber, Viton®). Inspect gloves for integrity before each use.Prevents dermal absorption, as anilines are toxic upon skin contact.[6][8]
Body Protection A lab coat or chemically resistant apron. Long-sleeved clothing is essential.Protects skin from accidental contamination.[8][9]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Required if there is a risk of generating dust from solid waste or aerosols/vapors from liquid waste. All handling should ideally occur within a chemical fume hood.[2][10]

Step-by-Step Disposal Protocol

This protocol is divided into two distinct streams: solid and liquid waste. Proper segregation at the point of generation is the foundational step in safe chemical waste management.[2]

Solid Waste Disposal

This category includes expired or unused 3-methanesulfonyl-N-methylaniline powder, as well as contaminated consumables.

  • Container Selection: Choose a high-density polyethylene (HDPE) or other chemically compatible container with a secure, sealable lid. The container must be in good condition.[11]

  • Collection of Pure Chemical: If disposing of unused powder, do not remove it from its original container if possible. If transferring is necessary, do so inside a chemical fume hood to prevent inhalation of dust.

  • Collection of Contaminated Materials: Place all contaminated items, such as weighing papers, pipette tips, gloves, and absorbent pads used for cleaning minor spills, directly into the designated solid hazardous waste container.[2]

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[11] The label must also clearly state "Solid Waste Contaminated with 3-methanesulfonyl-N-methylaniline " and include the approximate percentage of the chemical.

  • Storage: Keep the container sealed at all times except when adding waste.[11] Store it in a designated, secure satellite accumulation area away from incompatible materials.[2]

Liquid Waste Disposal

This category includes any solutions containing 3-methanesulfonyl-N-methylaniline.

  • Container Selection: Use a dedicated, leak-proof, and chemically resistant container (e.g., an HDPE bottle) with a secure screw cap.[2] Never use a container that previously held an incompatible chemical.

  • Collection: Carefully pour the liquid waste into the container, avoiding splashes. This should be done in a chemical fume hood.

  • Labeling: Immediately label the container with "HAZARDOUS WASTE ".[11] The label must also state "Liquid Waste Containing 3-methanesulfonyl-N-methylaniline " and list all solvent components with their approximate percentages.

  • Storage: Keep the container tightly sealed to prevent the release of vapors.[5] Store it in the same designated satellite accumulation area as the solid waste, utilizing secondary containment (such as a larger, chemically resistant bin) to prevent the spread of potential spills.[2]

Spill Management

In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.

  • Small Spills:

    • Evacuate the immediate area and alert nearby personnel.[2]

    • Ensure you are wearing the appropriate PPE as detailed in Section 2.

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or a spill pillow.[1][2]

    • Carefully collect the absorbed material and any contaminated debris, placing it into your designated solid hazardous waste container.[12]

    • Clean and decontaminate the spill area thoroughly.

  • Large Spills:

    • Immediately evacuate the area and secure it to prevent entry.[2]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team without delay.[2][12]

Final Disposal Pathway

The collected and properly labeled hazardous waste must be turned over to your institution's EHS department or a licensed hazardous waste disposal contractor.[4][13] They will arrange for compliant transportation and final disposal. The most common method for this type of chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like nitrogen oxides.[4][13]

Data Summary: 3-methanesulfonyl-N-methylaniline

PropertyValue / InformationSource
Molecular Formula C₈H₁₁NO₂S[14]
Molecular Weight 185.24 g/mol [14]
Hazard Class Assumed: Acute Toxicity (Oral, Dermal, Inhalation), STOT RE, Aquatic ToxicityBased on related aniline compounds[4][5][6]
Disposal Route Must be disposed of as Hazardous Waste.[2][3]
Primary Disposal Method Incineration by a licensed waste disposal company.[4]

Disposal Workflow Diagram

G cluster_0 cluster_1 Waste Stream Segregation cluster_2 Containment & Labeling cluster_3 Interim Storage cluster_4 Final Disposal A Waste Generation (3-methanesulfonyl-N-methylaniline) B Solid Waste (Contaminated PPE, powder, etc.) A->B C Liquid Waste (Solutions) A->C D Collect in sealed, compatible container B->D F Collect in sealed, leak-proof container C->F E Label: 'HAZARDOUS WASTE' + Contents & % D->E H Store in secure Satellite Accumulation Area E->H G Label: 'HAZARDOUS WASTE' + All Components & % F->G I Store in secure Satellite Accumulation Area with Secondary Containment G->I J Arrange Pickup by EHS or Licensed Vendor H->J I->J

Caption: Disposal workflow for 3-methanesulfonyl-N-methylaniline.

References

  • What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023). Available from: [Link]

  • Aniline Safety Data Sheet. Carl ROTH. Available from: [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available from: [Link]

  • N-Methylaniline Safety Data Sheet. Fisher Scientific. (2024). Available from: [Link]

  • N-methylaniline Safety Data Sheet. (2023). Available from: [Link]

  • Aromatic Amine Cleaning Developing Solution Safety Data Sheet. SKC Inc. (2024). Available from: [Link]

  • 3-Methylaniline. ChemBK. (2024). Available from: [Link]

  • 3-methanesulfonyl-n-methylaniline. PubChemLite. Available from: [Link]

Sources

Handling

Advanced Laboratory Safety and Handling Protocol for 3-Methanesulfonyl-N-methylaniline

As a secondary aniline derivative featuring an electron-withdrawing methanesulfonyl group, 3-methanesulfonyl-N-methylaniline (CAS: 156461-79-9) is a highly versatile building block. It is increasingly utilized in modern...

Author: BenchChem Technical Support Team. Date: March 2026

As a secondary aniline derivative featuring an electron-withdrawing methanesulfonyl group, 3-methanesulfonyl-N-methylaniline (CAS: 156461-79-9) is a highly versatile building block. It is increasingly utilized in modern drug discovery, particularly as a core structural motif in the synthesis of protein arginine methyltransferase 5 (PRMT5) inhibitors and advanced kinase inhibitors[1]. However, the unique chemical structure of this compound presents specific toxicological challenges.

Handling this material requires moving beyond generic laboratory safety guidelines into targeted, mechanistically-driven risk mitigation. This guide provides a comprehensive, self-validating operational framework for researchers working with this potent intermediate.

Mechanistic Toxicology and Hazard Profile

To design an effective safety protocol, we must first understand the causality of the chemical's hazards. Standard safety data classifies 3-methanesulfonyl-N-methylaniline under several key hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

Beyond acute surface irritation, the primary systemic risk associated with aniline derivatives is methemoglobinemia [3]. When absorbed through the skin or inhaled, aniline derivatives are metabolized by hepatic cytochrome P450 enzymes into highly reactive N-hydroxyl metabolites[3]. These metabolites penetrate red blood cells and oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin[3]. Because methemoglobin cannot bind oxygen, systemic exposure leads to rapid tissue hypoxia, cyanosis, and potentially fatal respiratory arrest[3].

ToxicityPathway A 3-Methanesulfonyl- N-methylaniline B Hepatic CYP450 Oxidation A->B C N-Hydroxyl Metabolite B->C D Red Blood Cell Penetration C->D E Hemoglobin (Fe2+) Oxidation D->E F Methemoglobin (Fe3+) Formation E->F G Tissue Hypoxia & Cyanosis F->G

Figure 1: Mechanism of aniline derivative-induced methemoglobinemia via N-hydroxylation.

Personal Protective Equipment (PPE) Matrix

Because the N-hydroxyl metabolites are potent hematotoxins, preventing dermal absorption and inhalation is the absolute priority[3]. Standard latex gloves offer insufficient barrier protection against lipophilic aniline derivatives. The following self-validating PPE matrix must be strictly adhered to:

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil).Aniline derivatives rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior resistance to aromatic amines.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1) and full face shield.Prevents mucosal absorption of airborne dust or reactive splashes during solvent addition, mitigating H319 risks[2].
Body Protection Flame-retardant (FR) lab coat with elastic cuffs; Tyvek sleeves.Prevents accumulation of chemical dust on exposed wrists, stopping transdermal absorption that leads to methemoglobinemia[3].
Respiratory Handled exclusively inside a Class II Type B2 Fume Hood (80-120 fpm).Mitigates H335 (respiratory irritation)[2] and prevents inhalation of particulates that undergo rapid hepatic N-hydroxylation[3].

Operational Workflow & Experimental Protocol

The following protocol outlines the safe handling of 3-methanesulfonyl-N-methylaniline during a standard palladium-catalyzed cross-coupling or amidation reaction[1]. This workflow is designed as a closed, self-validating system to minimize hazardous intermediate accumulation.

Step-by-Step Methodology:

Step 1: Preparation and Weighing

  • Ensure the fume hood is operating at a face velocity of 80-120 fpm.

  • Line the weighing area with anti-static, disposable bench paper to capture micro-spills.

  • Using an anti-static spatula, carefully transfer the required mass of 3-methanesulfonyl-N-methylaniline into a pre-tared, sealable Schlenk flask.

Step 2: Closed-System Transfer

  • Seal the Schlenk flask with a rubber septum before removing it from the weighing balance enclosure.

  • Transfer the sealed flask to the primary reaction manifold. Never transport open containers of aniline derivatives across the laboratory.

Step 3: Inert Atmosphere Reaction Setup

  • Purge the Schlenk flask with Argon (3 cycles of vacuum/backfill) to prevent spontaneous oxidation of the amine.

  • Introduce anhydrous solvents (e.g., DMF or Toluene) and coupling reagents (e.g., Pd(OAc)₂, BINAP, Cs₂CO₃) via syringe directly through the septum[1].

Step 4: Acidic Quenching (Self-Validating Safety Step)

  • Upon reaction completion, quench the mixture by slowly adding a 5% aqueous acetic acid or HCl solution.

  • Causality: Protonating the unreacted secondary amine converts the lipophilic aniline into a highly water-soluble, non-volatile ammonium salt. This drastically reduces the inhalation hazard and dermal permeability during the subsequent liquid-liquid extraction phase, ensuring the system is inherently safer before the flask is opened.

Workflow Step1 1. PPE Verification & Donning Step2 2. Ventilated Enclosure Weighing Step1->Step2 Step3 3. Closed-System Transfer Step2->Step3 Step4 4. Inert Atmosphere Reaction Step3->Step4 Step5 5. Acidic Quench (Amine Protonation) Step4->Step5 Step6 6. Segregated Waste Disposal Step5->Step6

Figure 2: Step-by-step operational workflow for safe handling of aniline derivatives.

Spill Response and Disposal Plan

In the event of a breach in protocol or an accidental spill, immediate and specific actions are required to prevent systemic exposure.

  • Containment: Do not use combustible materials (such as sawdust) to absorb the spill, as aniline derivatives can undergo exothermic oxidation. Use a specialized chemical absorbent pad, vermiculite, or inert sand.

  • Chemical Decontamination: Wash the contaminated surface with a dilute acidic solution (e.g., 5% acetic acid). Causality: As in the reaction quench, the acid protonates the residual aniline, rendering it water-soluble and easily removable. Follow with a thorough wash using laboratory detergent and water.

  • Waste Segregation: Collect all absorbent materials, contaminated bench paper, and disposable PPE into a clearly labeled, sealable hazardous waste container. Label the waste explicitly as "Toxic - Aniline Derivative / Methemoglobinemia Hazard" to alert downstream waste management personnel.

References

  • Singh, H., & Purnell, E. T. (2005). "Aniline derivative-induced methemoglobin in rats". Journal of Environmental Pathology, Toxicology and Oncology, 24(1), 57-65.[Link]

  • European Patent Office. "EP 4209485 A1: Compound Having Antitumor Activity and Use Thereof".

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methanesulfonyl-N-methylaniline
Reactant of Route 2
Reactant of Route 2
3-methanesulfonyl-N-methylaniline
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